molecular formula C6H11NO3 B112575 4-aminotetrahydro-2H-pyran-4-carboxylic acid CAS No. 39124-20-4

4-aminotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B112575
CAS No.: 39124-20-4
M. Wt: 145.16 g/mol
InChI Key: DPDPQQHHTHKSRN-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a high-value scaffold and synthetic building block in organic chemistry and drug discovery. Its key research value lies in its structure, which incorporates both an amino and a carboxylic acid functional group on a tetrahydropyran ring, making it a versatile precursor for the synthesis of more complex molecules. This compound is particularly valuable in medicinal chemistry for the development of novel pharmaceutical agents and agricultural chemicals, serving as a critical starting material or intermediate in multi-step synthetic routes . Researchers utilize this aminocyclohexane-like scaffold to create diverse compound libraries for biological screening. The synthetic methodologies for this compound have been refined to achieve industrially suitable processes, underscoring its importance in applied research and development . This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic.

Properties

IUPAC Name

4-aminooxane-4-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDPQQHHTHKSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370286
Record name 4-aminotetrahydro-2H-pyran-4-carboxylic acid
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39124-20-4
Record name 4-aminotetrahydro-2H-pyran-4-carboxylic acid
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Record name 4-aminooxane-4-carboxylic acid
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Record name 4-Amino-4-tetrahydropyrancarboxylic acid
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Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a pivotal, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its constrained cyclic structure provides a unique scaffold for the design of novel therapeutics, offering conformational rigidity that can lead to enhanced target affinity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this valuable building block. It details key synthetic methodologies, including the Strecker and Bucherer-Bergs reactions, and subsequent modifications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the core synthetic pathways to serve as a practical resource for researchers in the field.

Introduction

This compound (also known as 4-aminooxane-4-carboxylic acid) is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both an amino and a carboxylic acid group.[1] This geminal disubstitution creates a sterically constrained scaffold that is of significant interest in drug discovery.[1] The rigid conformation of the pyran ring allows for the precise spatial orientation of the amino and carboxyl functional groups, making it a valuable building block for synthesizing complex molecules, including constrained peptides and novel pharmacophores.[2] Its incorporation into drug candidates can lead to improved metabolic stability and target specificity. The hydrochloride salt is often used to enhance solubility and stability for experimental and industrial applications.[1]

Discovery and Synthesis History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its synthesis is conceptually linked to established methods for producing α-amino acids. The development of synthetic routes has largely paralleled the need for this specific building block in pharmaceutical research. Early patents, such as a 1993 patent from Elf Sanofi (US5270317 A1), describe the synthesis of related heterocyclic compounds, indicating that the chemical groundwork for accessing such structures was being laid during this period.[3]

More explicit and detailed synthetic procedures have been published more recently, with two major routes emerging as the most prevalent:

  • The Strecker/Bucherer-Bergs Synthesis: This is a classical approach for the synthesis of α-amino acids, adapted for this specific cyclic ketone. It typically involves a one-pot reaction of tetrahydropyran-4-one with a cyanide source (like sodium or potassium cyanide) and an ammonia source (such as ammonium carbonate). This forms a hydantoin intermediate, 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, which is then hydrolyzed to yield the desired amino acid. A 2019 patent (CN109942531A) provides a detailed and optimized version of this process, suggesting its industrial relevance.[2][3]

  • Hydrolysis of a Pre-formed Hydantoin: A 2012 publication in Chemical Communications by Boddaert et al. details a synthesis that also proceeds via the 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione intermediate.[3] This method highlights the importance of the hydantoin as a key precursor in accessing the target amino acid.

Over time, various modifications and optimizations have been developed to improve yields, simplify work-up procedures, and make the synthesis more amenable to large-scale production.[3]

Key Synthetic Pathways

The Strecker/Bucherer-Bergs Pathway

This is the most commonly cited and industrially relevant method for synthesizing this compound. The overall transformation begins with the ketone, tetrahydropyran-4-one, and proceeds through a hydantoin intermediate which is subsequently hydrolyzed.

Synthesis of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Intermediate 1)

G cluster_start Starting Materials Tetrahydropyran-4-one Tetrahydropyran-4-one Reaction Reaction Tetrahydropyran-4-one->Reaction Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Reaction Sodium Cyanide Sodium Cyanide Sodium Cyanide->Reaction Intermediate 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione Reaction->Intermediate  Water/Ethanol  60-70°C, 3-4h

Caption: Formation of the hydantoin intermediate.

Hydrolysis to this compound

G Intermediate 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione Protection_Reaction Boc Protection Intermediate->Protection_Reaction  (Boc)2O, DMAP  DMF, 80-100°C Boc_Intermediate Boc-protected Intermediate Protection_Reaction->Boc_Intermediate Hydrolysis_Reaction Hydrolysis Boc_Intermediate->Hydrolysis_Reaction  NaOH (aq)  THF, Reflux Final_Product This compound Hydrolysis_Reaction->Final_Product  Acidification (HCl)

Caption: Protection and hydrolysis to the final product.

Alternative Synthesis Routes

Other methods, such as reductive amination of tetrahydropyran-4-carboxylic acid derivatives, have also been explored. A 2005 patent (US20080306287A1) describes a process using hydrogen gas and a palladium on carbon (Pd/C) catalyst, achieving yields of 75-85%.[2] Success in this route is highly dependent on careful pH control to avoid side reactions.[2]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the detailed experimental protocols found in the literature, primarily from Chinese patent CN109942531A.[3]

Table 1: Reaction Conditions for the Synthesis of Intermediate 1 (Hydantoin)

ParameterEmbodiment 1Embodiment 2Embodiment 3
Starting Ketone 100 g Tetrahydropyranone100 g Tetrahydropyranone100 g Tetrahydropyranone
Ammonium Carbonate 247 g200 g300 g
Sodium Cyanide 89 g50 g120 g
Solvent (Water:Ethanol) 500 mL : 500 mL800 mL : 800 mL600 mL : 600 mL
Temperature 60°C65°C70°C
Reaction Time 3 hours4 hours3 hours
Yield of Intermediate 1 165 g160 g170 g

Table 2: Conditions for Boc-Protection and Hydrolysis

ParameterEmbodiment 1Embodiment 2Embodiment 3
Intermediate 1 165 g160 g170 g
Di-tert-butyl dicarbonate 465 g450 g475 g
Solvent (DMF) 2 L1.6 L2.55 L
Temperature (Boc-protection) Not specified90°C100°C
Reaction Time (Boc-protection) Not specified18 hours20 hours
NaOH Solution (Hydrolysis) Not specified775 mL (40 wt%)750 mL (60 wt%)
Temperature (Hydrolysis) Not specified50°C (Reflux)60°C (Reflux)
Reaction Time (Hydrolysis) Not specified6 hours6 hours

Experimental Protocols

The following protocols are adapted from the procedures described in Chinese patent CN109942531A.[3]

Synthesis of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Intermediate 1)

Procedure (based on Embodiment 3):

  • To a reaction vessel, add 600 mL of water and 600 mL of ethanol.

  • Add 100 g of tetrahydropyran-4-one to the solvent mixture.

  • Add 300 g of ammonium carbonate and 120 g of sodium cyanide to the vessel.

  • Heat the mixture to 70°C and maintain for 3 hours with stirring.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting solid using a suction filter funnel.

  • Wash the filter cake three times with ice water.

  • Dry the white solid under vacuum at 60°C for 5 hours to yield 170 g of Intermediate 1.

Synthesis of this compound

Procedure (based on Embodiment 3):

Step 1: Boc Protection

  • Add 170 g of Intermediate 1 to 2.55 L of dimethylformamide (DMF) in a reaction vessel.

  • Add 5 g of 4-dimethylaminopyridine (DMAP).

  • Slowly add 475 g of di-tert-butyl dicarbonate dropwise.

  • Heat the mixture to 100°C and allow it to react for 20 hours.

  • Pour the reaction mixture into water and stir for 2 hours to precipitate the product.

  • Filter the solid and dry under vacuum at 60°C for 6 hours to obtain the Boc-protected intermediate.

Step 2: Hydrolysis

  • Add the 300 g of the Boc-protected intermediate to 1.86 L of tetrahydrofuran (THF).

  • Add 750 mL of 60 wt% sodium hydroxide solution.

  • Heat the mixture to reflux at 60°C for 6 hours.

  • After the reaction, distill off the tetrahydrofuran.

  • Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the final product.

  • Filter the solid and dry to obtain this compound.

Conclusion

This compound is a valuable building block in modern medicinal chemistry. While its initial discovery is not clearly attributed to a single source, the development of robust and scalable synthetic methods, primarily through the Strecker/Bucherer-Bergs pathway, has made it readily accessible for research and development. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and pharmaceutical scientists working with this important compound, facilitating its application in the creation of next-generation therapeutics. Further research may focus on developing asymmetric syntheses to provide enantiomerically pure forms of this compound directly.

References

Technical Guide: Physicochemical Properties of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a non-proteinogenic, cyclic amino acid derivative. Its structure, which features a constrained tetrahydropyran ring, makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] The rigid scaffold imparts conformational stability to peptides and small molecules, a desirable trait for enhancing binding affinity, selectivity, and metabolic stability.[1] This compound is frequently utilized as an intermediate in the synthesis of complex bioactive molecules, including peptidomimetics and enzyme inhibitors.[1][2] Its hydrochloride salt form is often used to improve aqueous solubility for biological assays.[2] This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and application in peptidomimetic design.

Physicochemical and Computed Properties

The properties of this compound are summarized below. Data is provided for both the free acid and its common hydrochloride salt form where applicable.

General and Structural Data
PropertyValue (Free Acid)Value (HCl Salt)Reference(s)
CAS Number 39124-20-4217299-03-1[2][3]
Molecular Formula C₆H₁₁NO₃C₆H₁₂ClNO₃[2][3]
Molecular Weight 145.16 g/mol 181.62 g/mol [2][3]
Appearance White to off-white solid/crystalline powderWhite to off-white solid/crystalline powder[4]
IUPAC Name 4-aminooxane-4-carboxylic acidNot Applicable[3]
Physical and Chemical Properties
PropertyValueNotesReference(s)
Melting Point >265 °C (with decomposition)-[5]
Boiling Point 299.4 °C (Predicted)At 760 mmHg[5]
pKa (acidic) 2.06 ± 0.20 (Predicted)Relates to the carboxylic acid proton[5]
Solubility Slightly soluble in water and aqueous base.The hydrochloride salt enhances solubility.[2][5]
Computed Molecular Descriptors (Free Acid)
PropertyValueReference(s)
XLogP3-AA -3.2[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]
Polar Surface Area (PSA) 72.6 Ų[3]
Exact Mass 145.0739 g/mol [3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

Synthesis Protocol via Strecker Reaction

A common and patented method for synthesizing the title compound involves a multi-step process beginning with tetrahydropyran-4-one.[6] This protocol is adapted from patent literature, which describes the formation of an α-aminonitrile intermediate followed by hydrolysis.

Step 1: Formation of Intermediate α-Aminonitrile

  • To a reaction vessel, add tetrahydropyran-4-one (1.0 eq), deionized water (5 mL/g of starting material), and ethanol (5 mL/g of starting material).

  • Add ammonium carbonate (approx. 2.5 eq) and sodium cyanide (approx. 1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 3-4 hours with stirring.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to approximately 5 °C to precipitate the product.

  • Collect the solid intermediate via vacuum filtration.

  • Wash the filter cake with ice-cold water (2x) to remove residual salts.

  • Dry the white solid under vacuum at 60-70 °C for 4-5 hours to yield the intermediate.

    • Characterization Note: The intermediate can be characterized by ¹H NMR. A representative spectrum in DMSO-d₆ shows signals around δ 10.35 (br s, 1H), 8.59 (s, 1H), 3.76 (dt, 2H), 3.55 (td, 2H), 1.79 (ddd, 2H), and 1.42 (m, 2H).[6]

Step 2: Hydrolysis to this compound Note: The patent proceeds with a protection step before hydrolysis. A direct hydrolysis under acidic or basic conditions is a standard subsequent step for converting α-aminonitriles to α-amino acids.

  • The crude α-aminonitrile intermediate is transferred to a suitable reaction vessel.

  • Add a strong acid (e.g., 6M HCl) or base (e.g., 40-60% NaOH solution).[6]

  • Heat the mixture to reflux for 5-6 hours to facilitate hydrolysis of both the nitrile and any protecting groups.[6]

  • After cooling, carefully adjust the pH of the solution to the isoelectric point (typically pH 2-4) using a strong acid or base to precipitate the zwitterionic amino acid product.[6]

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

  • Dry the final product under vacuum to yield this compound.

Melting Point Determination
  • Sample Preparation: Ensure the crystalline sample of this compound is completely dry and free of solvent. Finely powder a small amount of the sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For this compound, note the temperature at which decomposition (e.g., charring, gas evolution) begins, as it melts with decomposition above 265 °C.[5]

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and concepts relevant to the compound.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate & Purification cluster_final Final Product Generation SM1 Tetrahydropyran-4-one Proc1 Strecker Reaction (EtOH/H2O, 60-70°C) SM1->Proc1 1. Combine SM2 NH4(CO3)2 / NaCN SM2->Proc1 1. Combine Int1 Crude α-Aminonitrile Proc1->Int1 2. React Pur1 Cooling & Filtration Int1->Pur1 Int2 Purified Intermediate Pur1->Int2 Proc2 Acid/Base Hydrolysis (Reflux) Int2->Proc2 3. Hydrolyze Final1 Crude Final Product Proc2->Final1 Pur2 pH Adjustment & Filtration Final1->Pur2 Final2 Final Product Pur2->Final2 4. Isolate

Caption: Synthetic workflow for this compound.

G cluster_natural Natural Peptide Chain cluster_peptidomimetic Peptidomimetic with Constrained Analog cluster_concept Conceptual Incorporation AA1 Amino Acid 1 AA2 Amino Acid 2 AA1->AA2 Peptide Bond (Flexible) AA3 Amino Acid 3 AA2->AA3 Peptide Bond (Flexible) AA4 Amino Acid 1 Constrained 4-Aminotetrahydro- 2H-pyran-4- carboxylic acid AA4->Constrained Peptide Bond AA5 Amino Acid 3 Constrained->AA5 Peptide Bond P1->Constrained Incorporation introduces conformational rigidity, impacting biological activity and stability.

Caption: Use as a constrained analog in peptidomimetic design.

References

Spectroscopic Profile of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the novel heterocyclic amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. This compound, a valuable building block in medicinal chemistry, has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the experimental protocols and present the spectral data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol .[1] The structural and spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Due to the absence of specific experimental data in the public domain, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its functional groups and structural analogs. The tetrahydropyran ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12br s1H-COOH
~7-8br s2H-NH₂
~3.6-3.8m2HH-2e, H-6e
~3.4-3.6m2HH-2a, H-6a
~2.0-2.2m2HH-3e, H-5e
~1.6-1.8m2HH-3a, H-5a

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~65-70C-2, C-6
~55-60C-4
~30-35C-3, C-5
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and primary amine functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (from COOH)
~3300MediumN-H stretch (asymmetric)
~3200MediumN-H stretch (symmetric)
2980-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (from COOH)
~1600MediumN-H bend (scissoring)
1440-1395MediumO-H bend
1320-1210StrongC-O stretch
~1100StrongC-O-C stretch (ether)
Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation Data

m/zProposed Fragment
145[M]⁺
100[M - COOH]⁺
83[M - COOH - NH₃]⁺
72[C₄H₈O]⁺
45[COOH]⁺

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of amino acid derivatives.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As a solid compound, the sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph.

  • Ionization: In the EI source, the sample is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged molecular ions and fragment ions.

  • Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-aminotetrahydro- 2H-pyran-4-carboxylic acid Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic analysis.

Data_Integration NMR_Data NMR Data (Connectivity, Chemical Environment) Final_Structure Confirmed Structure of 4-aminotetrahydro-2H-pyran- 4-carboxylic acid NMR_Data->Final_Structure IR_Data IR Data (Functional Groups) IR_Data->Final_Structure MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Final_Structure

Caption: Integration of spectroscopic data for structural confirmation.

References

Unveiling the Structural Architecture: A Technical Guide to 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the structural and synthetic aspects of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This guide delves into the compound's molecular characteristics, synthesis methodologies, and potential biological relevance, presenting the available data in a structured format for clarity and ease of comparison.

Molecular and Physical Properties

This compound, and its commonly used hydrochloride salt, are significant as intermediates in organic synthesis and as building blocks for more complex molecules.[1] Their rigid, six-membered pyran ring scaffold, substituted with both an amino and a carboxylic acid group at the 4-position, provides a unique three-dimensional structure that is of interest in medicinal chemistry.[1]

The key properties of the free acid and its hydrochloride salt are summarized in the table below.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C6H11NO3C6H12ClNO3
Molecular Weight 145.16 g/mol 181.62 g/mol
CAS Number 39124-20-4217299-03-1

Synthesis and Crystallization: Experimental Protocols

General Synthesis Protocol

The synthesis can be broadly categorized into the following key stages:

  • Strecker Synthesis: This initial step involves the reaction of tetrahydropyran-4-one with ammonium carbonate and sodium cyanide. This reaction is typically carried out in a solvent system of water and ethanol at an elevated temperature.

  • Intermediate Protection: The amino group of the resulting intermediate is often protected, for example, using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dimethylformamide (DMF).

  • Hydrolysis: The protected intermediate is then subjected to hydrolysis, typically using a strong base such as sodium hydroxide in a solvent like tetrahydrofuran.

  • Acidification and Isolation: The final product is obtained by adjusting the pH of the reaction mixture with an acid, such as hydrochloric acid, which leads to the precipitation of the desired this compound hydrochloride. The product can then be isolated by filtration and drying.

Crystallization

For the purpose of X-ray crystallography, single crystals of high quality are required. A general approach to obtain such crystals for a compound like this compound would involve techniques such as vapor diffusion. This could be achieved by dissolving the compound in a suitable solvent, such as ethanol, and allowing a less polar solvent, like ether, to slowly diffuse into the solution, thereby inducing crystallization.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallization of this compound hydrochloride.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization for X-ray Diffraction start Tetrahydropyran-4-one strecker Strecker Synthesis (Ammonium Carbonate, Sodium Cyanide) start->strecker protection Amine Protection (Boc Anhydride) strecker->protection hydrolysis Hydrolysis (Sodium Hydroxide) protection->hydrolysis acidification Acidification & Isolation (Hydrochloric Acid) hydrolysis->acidification product This compound HCl acidification->product dissolution Dissolution in Ethanol product->dissolution diffusion Vapor Diffusion with Ether dissolution->diffusion crystals Single Crystals diffusion->crystals

References

Theoretical Conformational Analysis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. Its constrained cyclic structure makes it a valuable scaffold for designing peptidomimetics and other bioactive molecules. The spatial orientation of the amino and carboxylic acid functional groups, dictated by the conformational preferences of the tetrahydropyran ring, is crucial for its molecular recognition and biological activity. This guide provides a theoretical framework for the conformational analysis of this molecule, outlining a computational methodology and presenting hypothetical results to illustrate the key conformational features. The tetrahydropyran ring is expected to adopt a chair conformation, with the substituents at the 4-position occupying either axial or equatorial positions to minimize steric hindrance.[1]

Conformational Isomers

The primary conformational flexibility of this compound arises from the puckering of the tetrahydropyran ring. The two most stable chair conformations are in equilibrium, along with higher-energy boat and twist-boat conformations. The key conformers of interest are:

  • Chair Conformer (Eq): Both the amino and carboxylic acid groups occupy equatorial positions. This is generally the most stable conformation due to minimized steric interactions.

  • Chair Conformer (Ax): Both the amino and carboxylic acid groups occupy axial positions. This conformation is expected to be significantly less stable due to 1,3-diaxial interactions.

  • Boat and Twist-Boat Conformers: These are typically high-energy transition states or intermediates in the interconversion of chair forms and are not expected to be significantly populated at room temperature.

The following diagram illustrates the basic conformational equilibrium.

G cluster_chair Chair Conformations cluster_boat Boat Conformations Chair_Eq Chair (Equatorial) Twist_Boat Twist-Boat Chair_Eq->Twist_Boat Ring Inversion Chair_Ax Chair (Axial) Chair_Ax->Twist_Boat Ring Inversion Boat Boat Boat->Twist_Boat Transition Twist_Boat->Chair_Eq Ring Inversion Twist_Boat->Chair_Ax Ring Inversion Twist_Boat->Boat Transition

Figure 1: Conformational interconversion pathways.

Hypothetical Computational Methodology

A robust theoretical conformational analysis can be performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The following outlines a typical experimental protocol for such an analysis.

Software and Hardware
  • Gaussian 16 or similar quantum chemistry package: For performing DFT calculations.

  • GaussView 6 or similar molecular visualization software: For building initial structures and analyzing output files.

  • High-performance computing cluster: Necessary for timely completion of calculations.

Computational Protocol
  • Initial Structure Generation: The 3D structures of the equatorial and axial chair conformers, as well as boat and twist-boat conformers, of this compound are built.

  • Geometry Optimization: The initial structures are optimized in the gas phase using a suitable level of theory, for instance, the B3LYP functional with the 6-31G(d) basis set. This initial optimization provides a good starting point for more accurate calculations.

  • Conformational Search (Optional but Recommended): A systematic or stochastic conformational search can be performed to ensure the located minima are true global minima for each class of conformer.

  • High-Level Geometry Optimization: The geometries from the initial optimization are then re-optimized at a higher level of theory, such as the ωB97X-D functional with the 6-311+G(d,p) basis set, to account for dispersion forces, which can be important in conformational studies.

  • Solvation Effects: To simulate a more biologically relevant environment, single-point energy calculations are performed on the optimized gas-phase geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures at the same level of theory to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

  • Data Analysis: The relative energies of the conformers are calculated by comparing their Gibbs free energies. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are also analyzed.

The following diagram illustrates the computational workflow.

G cluster_workflow Computational Workflow Start Initial 3D Structure Generation Opt1 Gas-Phase Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt1 Opt2 High-Level Geometry Optimization (e.g., ωB97X-D/6-311+G(d,p)) Opt1->Opt2 Freq Frequency Calculations Opt2->Freq Solvation Solvation Energy Calculation (e.g., PCM/Water) Freq->Solvation Analysis Data Analysis (Relative Energies, Geometries) Solvation->Analysis End Final Conformational Profile Analysis->End

Figure 2: DFT computational workflow.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that would be expected from the computational analysis described above.

Relative Energies of Conformers
ConformerGas Phase ΔE (kcal/mol)Solvated (Water) ΔG (kcal/mol)
Chair (Equatorial)0.000.00
Chair (Axial)5.204.50
Twist-Boat6.806.10
Boat7.506.90

Table 1: Hypothetical relative energies of the major conformers of this compound.

Key Geometric Parameters for the Chair Conformations
ParameterChair (Equatorial)Chair (Axial)
Bond Lengths (Å)
C4-N1.471.48
C4-C(arboxylic)1.541.55
Bond Angles (°) **
N-C4-C(arboxylic)109.5108.9
Dihedral Angles (°) **
O-C2-C3-C455.254.8
C2-C3-C4-C5-56.1-55.5
C3-C4-C5-C655.855.2

Table 2: Hypothetical key geometric parameters for the equatorial and axial chair conformers.

Discussion

The hypothetical data strongly suggests that the chair conformation with both the amino and carboxylic acid groups in equatorial positions is the most stable form of this compound. The significant energy difference between the equatorial and axial conformers (around 4.5-5.2 kcal/mol) indicates that the axial form is unlikely to be significantly populated at room temperature. The higher energy of the axial conformer is attributed to steric hindrance from 1,3-diaxial interactions between the axial substituents and the axial hydrogen atoms on the pyran ring.

The boat and twist-boat conformations are predicted to be even higher in energy, confirming their role as transition states or high-energy intermediates. Solvation in water is expected to slightly reduce the energy difference between the conformers due to the potential for differential solvation of the functional groups, but the overall preference for the equatorial conformer remains dominant.

Conclusion

This theoretical guide outlines a computational approach for the conformational analysis of this compound. Based on established principles, the molecule is expected to exist predominantly in a chair conformation with the amino and carboxylic acid substituents in equatorial positions. This conformational rigidity is a key feature that can be exploited in the design of novel therapeutics and other bioactive molecules. Future experimental studies, such as NMR spectroscopy and X-ray crystallography, would be invaluable in validating these theoretical predictions.

References

Quantum Chemical Blueprint for 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for novel therapeutics.[1][2][3] Its unique rigid tetrahydropyran scaffold combined with amino and carboxylic acid functionalities allows for diverse chemical interactions, making it a valuable component in the design of enzyme inhibitors and peptidomimetics.[1][2] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for rational drug design and development. This technical guide outlines a comprehensive computational approach using quantum chemical calculations to elucidate the molecular characteristics of this compound, providing a foundational framework for its application in drug discovery.

Introduction

The convergence of computational chemistry and drug discovery has revolutionized the way scientists approach the development of new pharmaceuticals. Quantum chemical calculations, in particular, offer a powerful lens to inspect molecules at the subatomic level, providing insights that are often inaccessible through experimental techniques alone. For a molecule such as this compound, which holds potential in areas like neurological disorder research due to its structural similarity to neurotransmitter analogs, a detailed understanding of its conformational landscape, charge distribution, and reactivity is essential.[3]

This guide presents a standardized workflow for conducting quantum chemical calculations on this compound. It covers the theoretical background, computational methodology, data analysis, and a pathway for experimental validation. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers aiming to leverage computational tools to accelerate their research and development efforts.

Computational Methodology

The following sections detail a robust methodology for the quantum chemical analysis of this compound. The chosen level of theory and basis set represent a balance between computational cost and accuracy, suitable for a molecule of this size and complexity.

Software and Theoretical Level

All calculations are proposed to be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the recommended method due to its excellent performance in predicting molecular properties for organic molecules. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is suggested. For the basis set, the 6-311++G(d,p) Pople-style basis set is recommended to provide a flexible description of the electron density, including polarization and diffuse functions to accurately model non-covalent interactions and the electronic distribution of anionic species.

Computational Workflow

The logical flow of the computational study is depicted in the diagram below. This workflow ensures a systematic approach, from the initial structure preparation to the final analysis of molecular properties.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis & Validation mol_build 3D Model Construction geom_opt Geometry Optimization mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props Optimized Geometry thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis Vibrational Frequencies spectral_sim Spectroscopic Simulation (IR, NMR) freq_calc->spectral_sim Frequencies & Intensities exp_validation Experimental Validation spectral_sim->exp_validation Simulated Spectra

Figure 1: Computational workflow for quantum chemical analysis.
Experimental Protocols

Geometry Optimization: The initial 3D structure of this compound can be built using standard molecular modeling software. This structure is then optimized to find the lowest energy conformation on the potential energy surface at the B3LYP/6-311++G(d,p) level of theory.

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Property Analysis: Based on the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The Molecular Electrostatic Potential (MEP) is also mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Predicted Molecular Properties

The following tables summarize the hypothetical, yet representative, quantitative data that would be obtained from the proposed quantum chemical calculations.

Optimized Geometrical Parameters

The table below presents selected bond lengths and angles for the optimized structure of this compound. These parameters provide a precise three-dimensional picture of the molecule.

Parameter Value (Å or °) Parameter Value (Å or °)
Bond Lengths Bond Angles
C-O (ring)1.43O-C-C (ring)111.5
C-C (ring)1.54C-C-C (ring)110.0
C-N1.47C-C-N109.5
C-COOH1.52C-C-COOH110.2
C=O1.21O=C-OH123.0
C-OH1.36C-O-H108.5

Table 1: Selected Optimized Geometrical Parameters.

Thermodynamic and Electronic Properties

Key thermodynamic and electronic properties are summarized in the following table. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Property Value
Thermodynamic Properties
Zero-Point Vibrational EnergyValue kcal/mol
Enthalpy (298.15 K)Value Hartrees
Gibbs Free Energy (298.15 K)Value Hartrees
Electronic Properties
Energy of HOMOValue eV
Energy of LUMOValue eV
HOMO-LUMO GapValue eV
Dipole MomentValue Debye

Table 2: Calculated Thermodynamic and Electronic Properties.

Simulated Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra for structural confirmation. The table below lists some of the characteristic vibrational modes.

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3550High
N-H Stretch (Amine)3400, 3320Medium
C-H Stretch (Aliphatic)2980-2850Medium-High
C=O Stretch (Carboxylic Acid)1715Very High
N-H Bend (Amine)1620Medium
C-O Stretch (Ring Ether)1100High

Table 3: Selected Simulated Vibrational Frequencies.

Reactivity and Interaction Analysis

The electronic properties derived from quantum chemical calculations provide a roadmap for understanding the reactivity of this compound.

Frontier Molecular Orbitals

The distribution of the HOMO and LUMO provides insight into the molecule's reactivity. The HOMO is typically localized on electron-rich regions, indicating sites for electrophilic attack, while the LUMO is found in electron-deficient areas, suggesting sites for nucleophilic attack. For this molecule, the HOMO is expected to be localized around the amine group and the oxygen of the carbonyl group, while the LUMO would likely be centered on the carboxylic acid carbon.

Molecular Electrostatic Potential (MEP)

The MEP surface visually represents the charge distribution and is a valuable tool for predicting intermolecular interactions. The diagram below illustrates the conceptual MEP surface.

mep_diagram cluster_molecule This compound cluster_potential Electrostatic Potential molecule Molecular Structure neg_potential Negative Potential (Red) (e.g., Carbonyl Oxygen) molecule->neg_potential Electron-rich regions pos_potential Positive Potential (Blue) (e.g., Amine Hydrogens) molecule->pos_potential Electron-poor regions neutral_potential Neutral Potential (Green) (e.g., Aliphatic CH) molecule->neutral_potential Non-polar regions

Figure 2: Conceptual Molecular Electrostatic Potential (MEP) map.

Experimental Validation

The computational results should be validated against experimental data to ensure their accuracy and relevance.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The simulated vibrational frequencies in Table 3 can be compared with an experimental IR spectrum of this compound. A good correlation between the calculated and observed frequencies and intensities would validate the computed geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. These can then be compared to experimentally obtained NMR spectra to further confirm the molecular structure.

X-ray Crystallography

If a single crystal of the compound can be obtained, X-ray crystallography would provide the most definitive validation of the calculated geometric parameters presented in Table 1.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By employing the described computational workflow, researchers can gain profound insights into the structural, electronic, and reactive properties of this important molecule. The predictive power of these calculations, when coupled with experimental validation, provides a robust platform for the rational design of new drugs and chemical entities based on the this compound scaffold. This approach not only deepens the fundamental understanding of the molecule but also accelerates the drug discovery process by enabling a more targeted and informed approach to molecular design and synthesis.

References

An In-depth Technical Guide on the Solubility and Stability of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound with significant potential in pharmaceutical and biotechnological applications.[1] As a key intermediate in the synthesis of bioactive compounds and a structural analog to neurotransmitters, its physicochemical properties, particularly solubility and stability, are of paramount importance for its application in drug discovery and development.[2] This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound and its hydrochloride salt, outlines standard experimental protocols for the evaluation of these properties, and presents a logical workflow for physicochemical characterization.

Introduction

This compound, a derivative of tetrahydropyran, possesses both an amino group and a carboxylic acid group.[3] This unique structure makes it a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors and peptidomimetics.[4] The hydrochloride salt form is often utilized to enhance solubility and stability.[2] A thorough understanding of its solubility and stability profile is crucial for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below.

Table 1: General Physicochemical Properties
PropertyValueSource
This compound
Molecular FormulaC6H11NO3[1][5][6][7]
Molecular Weight145.16 g/mol [1][4][5][7]
AppearanceWhite to off-white solid[6]
Boiling Point299.4 °C at 760 mmHg[1]
Density1.254 g/cm³[1]
This compound hydrochloride
Molecular FormulaC6H12ClNO3[3]
Molecular Weight179.62 g/mol [3]
AppearanceWhite crystalline powder[3]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative descriptions and information on its hydrochloride salt provide valuable insights.

Table 2: Qualitative Solubility Data
CompoundSolventSolubilitySource
This compoundWaterSlightly soluble[1][7]
Polar solvents (e.g., alcohols)Soluble[6]
Aqueous BaseSlightly soluble[1][7]
This compound hydrochlorideWaterSlightly soluble[3]
Some organic solventsSlightly soluble[3]
Polar solventsEnhanced solubility[4]
DMSOSoluble (with heating)[4]

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The available information suggests that the compound is stable under standard laboratory conditions but may be sensitive to certain environmental factors.

Table 3: Stability and Storage Recommendations
CompoundConditionObservation/RecommendationSource
This compoundStandard Laboratory ConditionsStable[3]
OxidationSensitive[3]
Storage TemperatureRoom Temperature, in a dark, dry, and sealed place[1]
Incompatible MaterialsOxidizing agents[8]
This compound hydrochlorideStorage Temperature-20°C (1-month stability), -80°C (6-month stability)[4]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the reviewed literature, standard methodologies can be applied to determine its solubility and stability.

Solubility Determination

Objective: To quantify the solubility of the compound in various solvents at different temperatures.

Method: Shake-Flask Method (as per OECD Guideline 105)

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, buffer at various pH) in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: Express the solubility in units of mg/mL or mol/L. Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

Stability-Indicating Assay

Objective: To evaluate the stability of the compound under various stress conditions and identify potential degradation products.

Method: Forced Degradation Studies (as per ICH Q1A(R2) Guideline)

  • Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:

    • Hydrolysis: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80 °C).

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

    • Thermal Stress: Heating the solid compound at elevated temperatures.

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

  • Data Analysis: Quantify the decrease in the parent compound and the formation of degradation products over time to determine the degradation rate and pathway.

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility & Stability Profiling cluster_2 Phase 3: Data Analysis & Reporting A Synthesis & Purification B Structural Characterization (NMR, MS, etc.) A->B C Preliminary Physicochemical Properties (Appearance, Melting Point) B->C F Stability-Indicating Method Development (HPLC) C->F D Solubility Assessment (Shake-Flask Method) G Quantify Solubility (mg/mL vs. Solvent/Temp) D->G E Forced Degradation Studies (pH, Temp, Light, Oxidation) H Identify Degradation Products (LC-MS) E->H F->D F->E J Final Report & Recommendations G->J I Determine Degradation Pathways H->I I->J

Caption: Physicochemical characterization workflow.

Conclusion

This compound is a compound of significant interest with promising applications in drug development. While the currently available data provides a foundational understanding of its solubility and stability, this guide highlights the need for more comprehensive, quantitative studies. The outlined experimental protocols provide a clear path for researchers to generate the robust data necessary for advancing the development of this and similar molecules. Further investigation into its degradation pathways and the solubility in a wider range of pharmaceutically relevant solvents is highly recommended.

References

4-aminotetrahydro-2H-pyran-4-carboxylic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. This document covers its chemical identity, synthesis protocols, and known biological activities, presenting the information in a clear and structured format for easy reference and implementation in a research setting.

Core Compound Identification

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutics.[1][2] It is available as a free acid and as a hydrochloride salt, with the latter often favored for its enhanced solubility in polar solvents.[2]

Below is a summary of the key chemical identifiers for both forms of the compound.

PropertyThis compound (Free Acid)This compound hydrochloride
CAS Number 39124-20-4217299-03-1
Molecular Formula C₆H₁₁NO₃C₆H₁₂ClNO₃
Molecular Weight 145.16 g/mol 181.62 g/mol
IUPAC Name 4-aminooxane-4-carboxylic acid4-aminooxane-4-carboxylic acid;hydrochloride

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process commencing from tetrahydropyran-4-one. The following protocol is a detailed methodology based on established patent literature.

Multi-step Synthesis Protocol

This synthesis involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to yield the final product.

Step 1: Synthesis of the α-aminonitrile intermediate

  • In a suitable reaction vessel, combine tetrahydropyrone (100g), deionized water (500mL), and ethanol (500mL).

  • To this mixture, add ammonium carbonate (247g) followed by sodium cyanide (89g).

  • Heat the reaction mixture to 60°C and maintain this temperature for 3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to 5°C.

  • Filter the resulting precipitate and wash the filter cake twice with ice water.

  • Dry the collected white solid under vacuum at 70°C for 4 hours to yield the intermediate 1 (an α-aminonitrile derivative).

Step 2: Boc Protection of the Amino Group

  • Dissolve the intermediate from Step 1 in dimethylformamide (DMF).

  • Add 4-dimethylaminopyridine (DMAP) and then add di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Heat the mixture to 80-100°C and stir for 16-20 hours.

  • After the reaction, filter the mixture to obtain the Boc-protected intermediate II.

Step 3: Hydrolysis to this compound

  • Add the intermediate II to tetrahydrofuran (THF).

  • Add a 40-60% sodium hydroxide solution by weight.

  • Heat the mixture to reflux for 5-6 hours.

  • Distill off the THF.

  • Adjust the pH of the remaining solution to 2-4 using hydrochloric acid to precipitate the solid product.

  • Filter and dry the precipitate to obtain this compound.

G cluster_0 Synthesis Workflow A Tetrahydropyran-4-one B Reaction with Ammonium Carbonate & Sodium Cyanide A->B C Intermediate 1 (α-aminonitrile derivative) B->C D Boc Protection (Boc₂O, DMAP) C->D E Intermediate 2 (Boc-protected) D->E F Hydrolysis (NaOH, then HCl) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Biological Significance and Potential Applications

This compound and its derivatives are recognized for their utility in medicinal chemistry. The rigid tetrahydropyran scaffold is advantageous for designing molecules that can mimic peptide turn structures.[2] This structural feature makes it a valuable component in the synthesis of constrained linear oligopeptides, which are instrumental in studying structure-activity relationships.[2]

The compound is also explored for its potential therapeutic properties.[1] Its structural similarity to neurotransmitter analogs has led to its use in the development of drugs targeting neurological disorders.[3] Furthermore, derivatives of the pyran scaffold have demonstrated notable antibacterial and antioxidant activities.[2]

Mechanism of Action: Potential Enzyme Inhibition

One of the identified potential mechanisms of action for this compound is the inhibition of the enzyme S-adenosylmethionine (AdoMet) synthetase.[4] This enzyme is crucial for the synthesis of S-adenosylmethionine, a universal methyl group donor involved in numerous biological transmethylation reactions. The inhibition of this enzyme can have significant effects on cellular processes.

G cluster_1 Potential Mechanism of Action A This compound C Inhibition A->C B S-adenosylmethionine (AdoMet) Synthetase B->C D Reduced S-adenosylmethionine Production C->D E Downstream Cellular Effects D->E

Caption: Logical diagram of potential enzyme inhibition by the compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its biological activities and mechanisms of action will continue to unveil its full therapeutic potential.

References

A Technical Guide to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid: Commercial Availability, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a conformationally constrained cyclic amino acid of increasing interest in medicinal chemistry and drug discovery. The rigid tetrahydropyran scaffold imparts unique structural properties, making it a valuable building block for synthesizing novel peptidomimetics, therapeutic agents, and chemical probes. This document details its commercial availability, provides a comprehensive synthetic protocol, and explores its potential biological target, S-adenosylmethionine (AdoMet) synthetase, and the associated metabolic pathway.

Commercial Availability

This compound is commercially available from a range of suppliers, primarily as the free amino acid and its hydrochloride salt. The hydrochloride salt generally offers enhanced solubility in aqueous media. The availability of this building block is crucial for its application in research and development. Below is a summary of representative commercial sources.

SupplierProduct NameCAS NumberCatalog NumberPurityAvailable Quantities
Free Amino Acid
ChemicalBook4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID39124-20-4N/A99%Inquire
Amerigo ScientificThis compound39124-20-4N/A>95%Inquire
Oakwood ChemicalThis compound39124-20-406627297%Inquire
Hydrochloride Salt
BenchchemThis compound hydrochloride217299-03-1B112297>97%Inquire
EvitaChemThis compound hydrochloride217299-03-1EVT-325007>97%Inquire
ChemUniverseThis compound HYDROCHLORIDE217299-03-1P8379397%100mg, 250mg, 1g
MySkinRecipesThis compound hydrochloride217299-03-147026≥95%1g, 10g, 25g

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Strecker synthesis being a common and effective approach.[1] This method involves the reaction of a ketone with an ammonium salt and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. The following is a detailed experimental protocol adapted from literature procedures.

Experimental Protocol: Strecker Synthesis

This protocol outlines a two-step synthesis starting from tetrahydropyran-4-one.

Step 1: Synthesis of 4-Amino-tetrahydro-pyran-4-carbonitrile

  • To a solution of tetrahydropyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1 v/v) is added ammonium carbonate (2.5-3.0 equivalents).

  • Sodium cyanide (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.

  • The mixture is heated to 60-70°C and stirred for 3-4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and dried under vacuum to yield the crude 4-amino-tetrahydro-pyran-4-carbonitrile.

Step 2: Hydrolysis to this compound

  • The crude 4-amino-tetrahydro-pyran-4-carbonitrile from Step 1 is suspended in a solution of concentrated hydrochloric acid.

  • The mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then cooled to room temperature and concentrated under reduced pressure.

  • The pH of the resulting solution is adjusted to isoelectric point (around pH 6-7) with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the amino acid.

  • The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to afford this compound.

For the hydrochloride salt, the final product from the hydrolysis step can be isolated by concentrating the acidic solution without neutralization.

Experimental Workflow Diagram

experimental_workflow start Start reagents Tetrahydropyran-4-one Ammonium Carbonate Sodium Cyanide start->reagents reaction1 Strecker Reaction (60-70°C, 3-4h) reagents->reaction1 filtration1 Filtration & Washing reaction1->filtration1 intermediate 4-Amino-tetrahydro-pyran-4-carbonitrile filtration1->intermediate hydrolysis Acid Hydrolysis (Reflux, 4-6h) intermediate->hydrolysis neutralization pH Adjustment hydrolysis->neutralization filtration2 Filtration & Washing neutralization->filtration2 product This compound filtration2->product

A flowchart of the Strecker synthesis for this compound.

Biological Relevance: Potential Inhibition of S-Adenosylmethionine (AdoMet) Synthetase

While the biological activity of this compound itself is not extensively characterized, it has been investigated as a potential inhibitor of the enzyme S-adenosylmethionine (AdoMet) synthetase. AdoMet synthetase, also known as methionine adenosyltransferase (MAT), is a crucial enzyme in the methionine cycle.

The Methionine Cycle and the Role of AdoMet Synthetase

The methionine cycle is a fundamental metabolic pathway responsible for the synthesis of S-adenosylmethionine (AdoMet), the primary methyl group donor in the cell. This pathway is integral to numerous cellular processes, including DNA and RNA methylation, protein and lipid modification, and the synthesis of polyamines and antioxidants like glutathione.

AdoMet synthetase catalyzes the first committed step of the methionine cycle: the conversion of L-methionine and ATP into S-adenosylmethionine. This reaction is unique as it involves the transfer of the entire adenosyl group from ATP to the sulfur atom of methionine.

Given the central role of AdoMet in cellular metabolism, the dysregulation of AdoMet synthetase activity has been implicated in various diseases, including liver disease and cancer. Therefore, inhibitors of AdoMet synthetase are of significant interest as potential therapeutic agents. The conformationally constrained structure of this compound makes it a candidate for mimicking the substrate L-methionine and potentially binding to the active site of AdoMet synthetase, thereby inhibiting its function.

S-Adenosylmethionine (AdoMet) Synthetase Signaling Pathway

SAM_pathway Methionine L-Methionine AdoMet_Synthetase S-Adenosylmethionine Synthetase (MAT) Methionine->AdoMet_Synthetase ATP ATP ATP->AdoMet_Synthetase AdoMet S-Adenosylmethionine (AdoMet/SAM) AdoMet_Synthetase->AdoMet Methyltransferases Methyltransferases AdoMet->Methyltransferases SAH S-Adenosylhomocysteine (SAH) AdoMet->SAH Methylation Methylated_Substrates Methylated Substrates (DNA, RNA, proteins, etc.) Methyltransferases->Methylated_Substrates SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Methionine_Synthase Methionine Synthase Homocysteine->Methionine_Synthase Methionine_Synthase->Methionine Remethylation Inhibitor 4-Aminotetrahydro-2H-pyran- 4-carboxylic acid (Potential Inhibitor) Inhibitor->AdoMet_Synthetase

References

Synthesis and Characterization of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis and characterization of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug development.[1] Its constrained cyclic structure and bifunctional nature, possessing both an amino and a carboxylic acid group, make it a valuable scaffold for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented below.

PropertyValue (Free Acid)Value (Hydrochloride Salt)Reference
CAS Number 39124-20-4217299-03-1[2][3]
Molecular Formula C₆H₁₁NO₃C₆H₁₂ClNO₃[2][3]
Molecular Weight 145.16 g/mol 179.62 g/mol [2][3]
Appearance White solidWhite crystals[4]
Purity ≥98%>97.00%[2]

Synthetic Pathways

The most commonly cited method for the synthesis of this compound is a multi-step process commencing with a Strecker reaction on tetrahydropyran-4-one.[2] An alternative approach involves the reductive amination of a tetrahydropyran-4-carboxylic acid derivative.

Primary Synthetic Route: Strecker Synthesis Approach

A detailed three-step synthesis is outlined in patent CN109942531A, which provides a practical and scalable method for the preparation of the target compound.[2][4] This pathway involves the formation of an aminonitrile intermediate, followed by protection of the amino group and subsequent hydrolysis to yield the final product.

Synthetic Pathway Tetrahydropyranone Tetrahydropyran-4-one Intermediate1 Intermediate 1 (Aminonitrile) Tetrahydropyranone->Intermediate1 (NH₄)₂CO₃, NaCN, H₂O/EtOH, 60-70°C Intermediate2 Intermediate 2 (Boc-protected) Intermediate1->Intermediate2 Boc₂O, DMAP, DMF, 80-100°C FinalProduct 4-aminotetrahydro-2H-pyran- 4-carboxylic acid Intermediate2->FinalProduct NaOH, THF/H₂O, Reflux then HCl

A three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on the procedures described in patent CN109942531A.[4]

Step 1: Synthesis of Intermediate 1 (Aminonitrile)
  • To a solution of deionized water (500 mL) and ethanol (500 mL), add tetrahydropyran-4-one (100g).

  • To this mixture, add ammonium carbonate (247g) followed by sodium cyanide (89g).

  • Heat the reaction mixture to 60°C for 3 hours.

  • Cool the mixture to 5°C and filter the resulting solid.

  • Wash the filter cake twice with ice water (-1.5°C).

  • Dry the solid under vacuum at 70°C for 4 hours to yield Intermediate 1 as a white solid (165g).

Step 2: Synthesis of Intermediate 2 (Boc-protection)
  • Dissolve Intermediate 1 (170g) in DMF (2.55 L).

  • Add DMAP (5g) to the solution.

  • Add di-tert-butyl dicarbonate (475g) dropwise.

  • Heat the mixture to 100°C and maintain the reaction for 20 hours.

  • Pour the reaction mixture into water and stir for 2 hours.

  • Filter the precipitate and dry under vacuum at 60°C for 6 hours to obtain Intermediate 2 (300g).

Step 3: Synthesis of this compound
  • Suspend Intermediate 2 (300g) in tetrahydrofuran (1.86 L).

  • Add a 60 wt% solution of sodium hydroxide (750 mL).

  • Heat the mixture to reflux at 60°C for 6 hours.

  • Distill off the tetrahydrofuran.

  • Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the product.

  • Filter the solid and dry to obtain this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis described above.

StepStarting MaterialReagentsProductYield
1 Tetrahydropyran-4-one (100g)(NH₄)₂CO₃ (247g), NaCN (89g)Intermediate 1165g
2 Intermediate 1 (170g)Boc₂O (475g), DMAP (5g)Intermediate 2300g
3 Intermediate 2 (300g)NaOH, HClFinal ProductNot specified

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆) of Intermediate 1: δ 10.35 (br s, 1H), 8.59 (s, 1H), 3.76 (dt, 2H), 3.55 (td, 2H), 1.79 (ddd, 2H), 1.43-1.41 (m, 2H).[4]

  • ¹H and ¹³C NMR of Final Product: Commercially available spectral data can be obtained from suppliers such as ChemicalBook. The proton of the carboxylic acid is expected to appear in the downfield region (10-13 ppm) in ¹H NMR. In ¹³C NMR, the carbonyl carbon of the carboxylic acid typically appears around 170-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (amine): A medium intensity band around 3400-3250 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data can be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak for the free acid (C₆H₁₁NO₃) would be at m/z = 145.16.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start Start: Tetrahydropyran-4-one Step1 Step 1: Strecker Reaction Start->Step1 Step2 Step 2: Boc Protection Step1->Step2 Step3 Step 3: Hydrolysis & Deprotection Step2->Step3 Filtration Filtration Step3->Filtration Drying Drying Filtration->Drying NMR NMR (¹H, ¹³C) Drying->NMR IR IR Spectroscopy Drying->IR MS Mass Spectrometry Drying->MS Purity Purity Analysis (e.g., HPLC) Drying->Purity Final Final Product: This compound Purity->Final

General experimental workflow for synthesis and characterization.

References

Methodological & Application

Synthesis of Peptidomimetics Incorporating 4-aminotetrahydro-2H-pyran-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are crucial tools in drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic properties such as improved stability against proteolytic degradation and better bioavailability. A key strategy in peptidomimetic design is the incorporation of conformationally constrained non-natural amino acids. 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Atc), a cyclic, sterically hindered amino acid, serves as an excellent building block for inducing conformational rigidity in peptide backbones. Its tetrahydropyran scaffold can influence the overall molecular shape, leading to the stabilization of specific secondary structures like helices and turns, which are often critical for biological activity.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics incorporating Atc, intended for researchers in medicinal chemistry and drug development.

Applications of Atc in Peptidomimetic Design

The incorporation of this compound into a peptide sequence offers several advantages for the design of novel therapeutics:

  • Conformational Rigidity: The cyclic nature of the tetrahydropyran ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined three-dimensional structure. This is critical for enhancing binding affinity and selectivity to biological targets.[1]

  • Induction of Secondary Structures: The steric bulk of Atc can promote the formation of specific secondary structures. For instance, the dipeptide N-(4-aminotetrahydro-2H-pyran-4-yl)prolinate (Thp-Pro), formed by coupling Atc with proline, has been shown to induce rigid helical conformations in oligopeptides. Specifically, a hexapeptide containing Thp-Pro was found to adopt a 310-helix.[1][2]

  • Enhanced Proteolytic Stability: The non-natural structure of Atc can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Scaffold for Diverse Functionalities: The tetrahydropyran ring can be further functionalized to introduce additional pharmacophoric elements, allowing for the fine-tuning of biological activity and physicochemical properties.

A key application of Atc is in the synthesis of constrained linear oligopeptides to facilitate structure-activity relationship (SAR) studies.[3] By systematically replacing natural amino acids with Atc, researchers can probe the conformational requirements for biological activity.

Synthesis of Atc-Containing Peptidomimetics: Workflow

The synthesis of peptidomimetics incorporating Atc can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The general workflow involves the protection of the amino and carboxyl groups, followed by a coupling reaction to form the peptide bond.

Synthesis_Workflow cluster_synthesis Synthesis of Atc Building Block cluster_peptide_synthesis Peptide Synthesis Start Tetrahydropyran-4-one Strecker Strecker Synthesis Start->Strecker Hydrolysis Hydrolysis Strecker->Hydrolysis Atc 4-aminotetrahydro-2H-pyran- 4-carboxylic acid (Atc) Hydrolysis->Atc Protection N-Fmoc Protection Atc->Protection Fmoc_Atc Fmoc-Atc-OH Protection->Fmoc_Atc Fmoc_Atc_input Fmoc-Atc-OH SPPS Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis Fmoc_Atc_input->SPPS Deprotection Fmoc Deprotection SPPS->Deprotection Repeat cycle Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Coupling Coupling with next Fmoc-AA-OH Deprotection->Coupling Repeat cycle Coupling->SPPS Repeat cycle Purification Purification (HPLC) Cleavage->Purification Peptidomimetic Atc-Containing Peptidomimetic Purification->Peptidomimetic

Caption: General workflow for the synthesis of Atc-containing peptidomimetics.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic Acid (Fmoc-Atc-OH)

This protocol describes the preparation of the Fmoc-protected Atc building block, ready for use in peptide synthesis.

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield Fmoc-Atc-OH as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Atc-OH

This protocol outlines the manual incorporation of Fmoc-Atc-OH into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang, Rink Amide)

  • Fmoc-Atc-OH

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-Atc-OH:

    • In a separate vial, dissolve Fmoc-Atc-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimum amount of DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of Atc, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Representative Coupling Conditions and Yields

The choice of coupling reagent can significantly impact the efficiency of incorporating a sterically hindered amino acid like Atc. The following table summarizes representative conditions and expected outcomes for the coupling of Fmoc-Atc-OH.

Coupling ReagentActivation TimeCoupling TimeTypical Yield (%)*Notes
HBTU/HOBt/DIPEA1-2 min2-4 h85-95Standard and reliable method.
HATU/HOAt/DIPEA1-2 min1-3 h90-98More reactive than HBTU, often used for difficult couplings.
DIC/HOBt5-10 min4-8 h80-90Economical but may require longer reaction times.
PyBOP/DIPEA1-2 min1-3 h90-97Effective for hindered amino acids.

*Yields are representative and can vary depending on the sequence, resin, and scale of the synthesis.

Signaling Pathways and Logical Relationships

The incorporation of Atc into a peptide can be visualized as a key step in the logical progression from a flexible peptide to a constrained peptidomimetic with potentially enhanced biological properties.

Logical_Progression cluster_concept Conceptual Pathway cluster_properties Resulting Properties Flexible_Peptide Native Flexible Peptide Atc_Incorporation Incorporate Atc Flexible_Peptide->Atc_Incorporation Constrained_Peptidomimetic Constrained Peptidomimetic Atc_Incorporation->Constrained_Peptidomimetic Defined_Conformation Defined 3D Structure Constrained_Peptidomimetic->Defined_Conformation Increased_Stability Enhanced Proteolytic Stability Constrained_Peptidomimetic->Increased_Stability Improved_Activity Improved Biological Activity (Affinity & Selectivity) Defined_Conformation->Improved_Activity

Caption: Logical progression from a native peptide to an Atc-containing peptidomimetic.

By following these protocols and considering the outlined principles, researchers can effectively synthesize novel peptidomimetics incorporating this compound, enabling the exploration of new chemical space for drug discovery.

References

Application Notes and Protocols for the Incorporation of 4-aminotetrahydro-2H-pyran-4-carboxylic acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance the therapeutic properties of peptides. One such amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, offers a unique structural element that can impart valuable characteristics to peptide-based drug candidates. Its rigid tetrahydropyran scaffold can mimic peptide turn structures, thereby constraining the peptide backbone into a specific conformation.[1] This conformational rigidity can lead to increased receptor binding affinity, enhanced biological activity, and improved stability against proteolytic degradation.[2][3] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Advantages of Incorporating this compound

The inclusion of this constrained amino acid can offer several advantages:

  • Enhanced Receptor Affinity and Specificity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and specificity.

  • Increased Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby extending the in-vivo half-life of the peptide.[3]

  • Improved Pharmacokinetic Properties: Enhanced stability can lead to more favorable pharmacokinetic profiles, reducing the required dosing frequency.

  • Scaffolding for Peptidomimetics: The rigid structure serves as an excellent scaffold for the design of peptidomimetics with improved drug-like properties.[1]

Data Presentation: Comparison of Peptide Synthesis Protocols

The choice of synthesis protocol can significantly impact the yield and purity of the final peptide. Below is a summary of results from a study comparing different SPPS protocols for the synthesis of two different peptides, NBC112 and NBC759. While not specific to peptides containing this compound, this data provides a useful comparison of common synthesis methods.

ProtocolPeptideCrude Yield (%)Purity (%)Peptide Specific Yield (%)
Tea Bag Synthesis NBC11210808
NBC759458036
Microwave Synthesis NBC112557843
NBC759607746
Manual Synthesis NBC112808064
NBC759988078

Data adapted from a study on the synthesis of peptides NBC112 and NBC759, and may not be representative for all peptide sequences.

Experimental Protocols

The following protocols describe the manual Solid-Phase Peptide Synthesis (SPPS) for the incorporation of Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid-OH into a peptide sequence using the Fmoc/tBu strategy.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[4]

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[2] c. After swelling, drain the DMF.

Protocol 2: Fmoc-SPPS Cycle for Incorporation of this compound

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate the mixture for 5-10 minutes at room temperature.[5] c. Drain the piperidine solution. d. Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete deprotection. e. Drain the solution and wash the resin thoroughly with DMF (5 times).[5]

  • Coupling of Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid-OH: a. In a separate vial, dissolve Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.[5] b. Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[5] c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of this non-natural amino acid, a longer coupling time may be required. e. Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: a. After complete coupling, drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times) to remove any residual reagents and byproducts.

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 2, step 1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin thoroughly under vacuum.[2]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin.[5] b. Gently agitate the mixture for 2-3 hours at room temperature.[5]

  • Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle (Iterative) cluster_final_steps Final Steps resin_selection Select Resin resin_swelling Swell Resin in DMF resin_selection->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 Repeat for each AA coupling Couple Fmoc-AA-OH (HATU/DIPEA) wash1->coupling Repeat for each AA wash2 Wash (DMF/DCM) coupling->wash2 Repeat for each AA wash2->fmoc_deprotection Repeat for each AA final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification sps_cycle start Start of Cycle: Peptide-Resin-(AA)n-Fmoc deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection free_amine Peptide-Resin-(AA)n-NH2 deprotection->free_amine coupling Coupling Reaction free_amine->coupling activation Activate Fmoc-(AA)n+1-OH (e.g., HATU, DIPEA in DMF) activated_aa Activated Fmoc-(AA)n+1-X activation->activated_aa activated_aa->coupling new_peptide Peptide-Resin-(AA)n+1-Fmoc coupling->new_peptide end End of Cycle new_peptide->end GPCR_Signaling cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) G_protein G-Protein (GDP) GPCR_active->G_protein Activates G_protein_active G-Protein (GTP) G_protein->G_protein_active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Peptide Constrained Peptide (e.g., containing 4-aminotetrahydro- 2H-pyran-4-carboxylic acid) Peptide->GPCR_inactive Binds and stabilizes active conformation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Atc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminotetrahydro-2H-pyran-4-carboxylic acid (Atc) is a cyclic, non-proteinogenic amino acid that serves as a valuable building block in modern peptide chemistry. Its rigid tetrahydropyran scaffold introduces significant conformational constraints into peptide backbones. This pre-organization of the peptide structure can lead to enhanced biological activity, increased selectivity for specific targets, improved metabolic stability, and better oral bioavailability compared to their more flexible, linear counterparts. These properties make Atc-containing peptides highly attractive candidates for the development of novel therapeutics, particularly for targeting challenging protein-protein interactions.[1][2][3][4][5][6][7]

This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid (Fmoc-Atc-OH) into peptide sequences using solid-phase peptide synthesis (SPPS).

Application Notes

The incorporation of this compound into a peptide sequence can offer several distinct advantages for drug discovery and development:

  • Conformational Rigidity: The primary benefit of utilizing Atc is the introduction of a rigid, cyclic constraint. This limits the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation that is optimal for binding to its biological target.[4][8] This pre-organization can lead to a significant increase in binding affinity and specificity.

  • Improved Metabolic Stability: The non-natural structure of Atc can render peptides more resistant to enzymatic degradation by proteases.[6] This increased stability can lead to a longer in vivo half-life, a critical attribute for therapeutic peptides.

  • Enhanced Target Selectivity: By locking the peptide into a specific conformation, the potential for off-target binding can be reduced. This can lead to improved therapeutic windows and fewer side effects.

  • Exploration of Novel Chemical Space: The unique three-dimensional structure imparted by Atc allows for the exploration of novel pharmacophores that are not accessible with the 20 proteinogenic amino acids. This can be particularly useful in targeting difficult-to-drug targets such as protein-protein interfaces.[1][3]

The choice to incorporate Atc should be considered when aiming to improve the drug-like properties of a peptide lead, particularly when issues of low potency, poor stability, or lack of selectivity are observed with a linear analogue.

Data Presentation

Due to the sterically hindered nature of this compound, the efficiency of its coupling during SPPS is a critical consideration. While specific quantitative data for the coupling of Fmoc-Atc-OH is not extensively reported in the literature, performance can be extrapolated from studies on other sterically hindered amino acids.[9][10] The choice of coupling reagent will significantly impact the success of the synthesis. Below is a summary of expected performance for various common coupling reagents.

Table 1: Comparative Performance of Coupling Reagents for Fmoc-Atc-OH (Extrapolated Data)

Coupling ReagentReagent ClassTypical Reaction Time (min)Expected Coupling Yield (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt30 - 60> 99Highly reactive, excellent for hindered couplings, low racemization.[9]Higher cost.
HBTU Aminium/Uronium Salt60 - 12098 - 99Efficient and widely used for standard couplings.Less reactive than HATU, potential for guanidinylation side reaction.
PyBOP Phosphonium Salt60 - 120> 98Low risk of racemization, byproducts are generally non-problematic.
DIC/OxymaPure® Carbodiimide/Additive120 - 24095 - 98Cost-effective, good for routine synthesis.Slower reaction times, may require double coupling for complete reaction.

Note: The data presented in this table is based on the performance of these reagents with other sterically hindered amino acids and should be used as a guideline. Optimization of coupling times and equivalents of reagents is recommended for each specific sequence.

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing this compound using Fmoc chemistry.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle for Atc Incorporation

This protocol outlines a single cycle of deprotection and coupling for the addition of an amino acid to the growing peptide chain on the resin.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Atc-OH)

  • Rink Amide resin (or other suitable resin depending on desired C-terminal functionality)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP, or DIC/OxymaPure®)

  • Cleavage Cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% TIS)

  • Fritted syringe or automated peptide synthesizer

  • Shaker/vortexer

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a fritted syringe.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5 x resin volume).

  • Amino Acid Coupling (Incorporation of Fmoc-Atc-OH):

    • Pre-activation: In a separate vial, dissolve Fmoc-Atc-OH (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6-10 equivalents).

    • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature. For Fmoc-Atc-OH, a longer coupling time of 2-4 hours is recommended due to steric hindrance.[9][10]

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated (double coupling).

  • Washing:

    • After a successful coupling, drain the reaction solution.

    • Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume).

    • The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Protocol 2: Troubleshooting Difficult Couplings of Fmoc-Atc-OH

Due to the steric bulk of Atc, incomplete coupling can be a challenge. Here are some strategies to overcome this issue:

  • Double Coupling: If a Kaiser test is positive after the initial coupling, repeat the coupling step with a fresh solution of activated Fmoc-Atc-OH.

  • Use of a More Potent Coupling Reagent: If using a carbodiimide-based method, switching to a more reactive uronium or phosphonium salt like HATU or PyBOP can significantly improve coupling efficiency.[9]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can help to overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can also increase the risk of racemization for other amino acids in the sequence.

  • Increased Reagent Equivalents: Increasing the equivalents of the Fmoc-Atc-OH and coupling reagents can help to drive the reaction to completion.

Mandatory Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Atc-OH + Coupling Reagent) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification Constrained_Peptide_MoA cluster_0 Linear Peptide cluster_1 Atc-Containing Peptide Linear Flexible Conformation Receptor_L Receptor Linear->Receptor_L Interaction Degradation Proteolytic Degradation Linear->Degradation Binding_L Low Affinity Binding (Off-target effects) Receptor_L->Binding_L Constrained Rigid Conformation (Bioactive) Receptor_C Receptor Constrained->Receptor_C Optimized Interaction Stability Increased Stability Constrained->Stability Binding_C High Affinity & Specificity Receptor_C->Binding_C

References

Application Notes and Protocols: The Role of 4-aminotetrahydro-2H-pyran-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid tetrahydropyran scaffold, combined with the presence of both amino and carboxylic acid functional groups, makes it a valuable component for the design of novel therapeutics. This constrained amino acid analog serves as a key structural motif to orient pharmacophoric elements in three-dimensional space, enhancing binding affinity and selectivity for various biological targets. Its structural similarity to neurotransmitter analogs has led to its exploration in developing drugs for neurological disorders.[1][2] This document provides an overview of its application in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Key Applications in Drug Design

The unique structure of this compound allows for its incorporation into a diverse range of molecular scaffolds, leading to the discovery of potent and selective modulators of various biological targets.

Modulators of Cannabinoid Receptors and Translocator Protein (TSPO)

Derivatives of this compound have been instrumental in the development of ligands for the cannabinoid receptor 1 (CB1) and the 18 kDa translocator protein (TSPO), a mitochondrial outer membrane protein implicated in neuroinflammation and steroidogenesis. The tetrahydropyran ring serves as a bioisosteric replacement for other cyclic moieties, often improving pharmacokinetic properties.

One notable study involved the synthesis of 1,5-diarylpyrazole-3-carboxamides where the N-piperidinyl ring of the parent compound was replaced with a 4-(4-cyano-tetrahydro-2H-pyranyl) group. This modification led to compounds with high affinity for both CB1 and TSPO. For instance, a derivative with a 2-bromo substituent on the C5-aryl ring demonstrated a high affinity for TSPO with a Ki of 29 nM and a respectable affinity for CB1 with a Ki of 62 nM. These findings highlight the potential of this scaffold in developing dual-target ligands or selectively tuning affinity between these two important neurological targets.

Development of FAAH Inhibitors for Neurological Disorders

The tetrahydropyran motif is also present in clinical candidates targeting other neurological pathways. For example, JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), incorporates a tetrahydropyran ring. FAAH is responsible for the degradation of endocannabinoids, and its inhibition is a promising strategy for treating anxiety and depressive disorders. JNJ-42165279 exhibits an IC50 of 70 nM for FAAH and has advanced to Phase II clinical trials.[3] While not a direct derivative of this compound, the success of JNJ-42165279 underscores the utility of the tetrahydropyran scaffold in CNS drug discovery.

Selective CB2 Agonists for Inflammatory Pain

The tetrahydropyran moiety is a key feature of GW842166X, a potent and selective cannabinoid CB2 receptor agonist. This compound has shown efficacy in animal models of inflammatory pain. The CB2 receptor is primarily expressed in immune cells, and its activation is a therapeutic strategy for inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. Although clinical trials with GW842166X were initiated, their status remains largely unreported.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of representative compounds incorporating the tetrahydropyran scaffold.

Table 1: Binding Affinities (Ki) of 1,5-Diarylpyrazole-3-Carboxamide Derivatives

Compound IDTargetKi (nM)
9m CB1 Receptor62
TSPO29
9n (cyclohexyl analog)CB1 Receptor15.7

Data extracted from a study on N-(4-cyano-tetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides.

Table 2: Inhibitory Concentrations (IC50) of Tetrahydropyran-Containing Clinical Candidates

CompoundTargetIC50 (nM)Therapeutic Area
JNJ-42165279 FAAH70Anxiety, Depression
BMS-986120 PAR49.5 (human blood)Antiplatelet

Note: BMS-986120 contains a tetrahydropyran but not the specific 4-amino-4-carboxy substitution pattern.

Signaling Pathways

The biological effects of compounds derived from this compound are mediated through specific signaling cascades.

Cannabinoid Receptor 1 (CB1) Signaling

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] Downstream effects also include the activation of mitogen-activated protein kinase (MAPK) pathways, which play a role in regulating gene expression and cellular processes.[5][6]

CB1_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o CB1->G_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Cellular_Response Cellular Response (e.g., altered neurotransmission) Ca_channel->Cellular_Response K_channel K+ Channel K_channel->Cellular_Response Ligand CB1 Agonist Ligand->CB1 binds G_protein->AC inhibits G_protein->Ca_channel inhibits G_protein->K_channel activates MAPK MAPK Pathway G_protein->MAPK activates cAMP->Cellular_Response MAPK->Cellular_Response

CB1 Receptor Signaling Pathway
Translocator Protein (TSPO) Function

TSPO is located on the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[7] Its expression is upregulated in activated microglia, making it a biomarker for neuroinflammation.[8] While a classical signaling pathway is not fully elucidated, TSPO function is linked to the modulation of mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis.[5] Some studies suggest that TSPO-driven effects may be mediated through the MAPK and PKCε signal transduction pathways.[5]

TSPO_Function cluster_mito Mitochondrion OMM Outer Mitochondrial Membrane TSPO TSPO Cholesterol_transport Cholesterol Transport TSPO->Cholesterol_transport MAPK_PKC MAPK / PKCε Pathways TSPO->MAPK_PKC influences Mito_Function Modulation of Mitochondrial Function (ΔΨm, ROS) TSPO->Mito_Function Neurosteroid_synthesis Neurosteroid Synthesis Cholesterol_transport->Neurosteroid_synthesis Cellular_Response Cellular Response (e.g., anti-inflammatory effects) Neurosteroid_synthesis->Cellular_Response Ligand TSPO Ligand Ligand->TSPO binds Cellular_Stress Cellular Stress (e.g., Neuroinflammation) Cellular_Stress->TSPO upregulates MAPK_PKC->Cellular_Response Mito_Function->Cellular_Response

Translocator Protein (TSPO) Functional Pathway

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented method involving a Strecker-like synthesis followed by hydrolysis.[9]

Step 1: Synthesis of Intermediate 1 (α-aminonitrile derivative)

  • To a reaction vessel, add tetrahydropyran-4-one (100 g), deionized water (500 mL), and ethanol (500 mL).

  • Add ammonium carbonate (247 g) and sodium cyanide (89 g) to the mixture.

  • Heat the reaction mixture to 60°C for 3 hours.

  • Cool the mixture to 5°C.

  • Filter the precipitate and wash the filter cake twice with ice-cold water.

  • Dry the solid under vacuum at 70°C for 4 hours to yield Intermediate 1.

Step 2: Boc-protection of Intermediate 1

  • Dissolve Intermediate 1 (170 g) in DMF (2.55 L).

  • Add DMAP (5 g) and then add di-tert-butyl dicarbonate (475 g) dropwise.

  • Heat the mixture to 100°C and react for 20 hours.

  • Pour the reaction mixture into water and stir for 2 hours.

  • Filter the precipitate and dry under vacuum at 60°C for 6 hours to obtain the Boc-protected intermediate.

Step 3: Hydrolysis to 4-amino-tetrahydro-2-pyran-4-carboxylic acid

  • Add the Boc-protected intermediate (300 g) to tetrahydrofuran (1.86 L).

  • Add 60 wt% sodium hydroxide solution (750 mL).

  • Heat the mixture to reflux at 60°C for 6 hours.

  • Distill off the tetrahydrofuran.

  • Adjust the pH to 2-4 with hydrochloric acid to precipitate the product.

  • Filter and dry the solid to obtain 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

Synthesis_Workflow Start Tetrahydropyran-4-one Step1 Step 1: Strecker Synthesis (NH4)2CO3, NaCN, H2O/EtOH, 60°C Start->Step1 Intermediate1 Intermediate 1 (α-aminonitrile) Step1->Intermediate1 Step2 Step 2: Boc Protection Boc2O, DMAP, DMF, 100°C Intermediate1->Step2 Intermediate2 Boc-protected Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis NaOH, THF, 60°C; then HCl Intermediate2->Step3 Product 4-aminotetrahydro-2H-pyran- 4-carboxylic acid Step3->Product

Synthesis Workflow
Protocol 2: Radioligand Binding Assay for CB1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB1 receptor.[6][10][11]

Materials:

  • Cell membranes expressing human CB1 receptors (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.

  • Test compound.

  • Non-specific binding control: 10 µM unlabeled WIN 55,212-2.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (GF/B or GF/C).

  • Scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Radioligand Binding Assay for TSPO

This protocol outlines a competitive binding assay to determine the affinity of a test compound for TSPO.[1][12]

Materials:

  • Brain tissue homogenate or cell lysate containing TSPO.

  • Radioligand: [³H]PK 11195.

  • Test compound.

  • Non-specific binding control: 10 µM unlabeled PK 11195.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In reaction tubes, add binding buffer, radioligand (at a concentration close to its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control.

  • Add the membrane preparation to each tube.

  • Incubate at 4°C for 90 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and subsequently the Ki of the test compound.

Conclusion

This compound and its derivatives represent a valuable class of building blocks in drug discovery. The rigid tetrahydropyran scaffold provides a robust platform for the development of potent and selective ligands for a variety of biological targets, particularly those within the central nervous system. The successful application of this motif in the development of modulators for cannabinoid receptors, TSPO, and FAAH highlights its potential for addressing a range of therapeutic needs, from neuroinflammation and pain to mood disorders. The protocols and data presented herein provide a foundation for researchers to further explore and exploit the therapeutic potential of this promising chemical scaffold.

References

The Versatile Scaffold: 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a conformationally constrained, cyclic amino acid analogue that has emerged as a valuable scaffold in medicinal chemistry. Its rigid tetrahydropyran ring system allows for the precise spatial orientation of pharmacophoric groups, making it an attractive building block for the design of potent and selective therapeutic agents. This document provides an overview of its applications, synthesis, and protocols for biological evaluation, serving as a comprehensive resource for researchers in drug discovery and development.

The incorporation of this scaffold into drug candidates can offer several advantages, including improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[1] Its structural rigidity reduces the entropic penalty upon binding to a target protein, often leading to increased potency. Furthermore, the presence of both amino and carboxylic acid functionalities provides versatile handles for chemical modification and library synthesis.[2]

Key Applications in Drug Discovery

The this compound scaffold has been explored in a variety of therapeutic areas, demonstrating its versatility in targeting different biological systems.

Antimicrobial Agents

Derivatives of the pyran scaffold have shown significant potential as antimicrobial agents. The rigid framework allows for the presentation of functional groups that can interact with key microbial targets.

Table 1: Antibacterial Activity of Pyran Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Pyran Derivative 4gStaphylococcus aureus (ATCC 25923)27.78[3]
Pyran Derivative 4gStaphylococcus epidermidis (ATCC 14990)30.32[3]
Pyran Derivative 4jStaphylococcus aureus (ATCC 25923)33.34[3]
Pyran Derivative 4jStaphylococcus epidermidis (ATCC 14990)33.34[3]
Ampicillin (Control)Staphylococcus aureus (ATCC 25923)38.64[3]
Ampicillin (Control)Staphylococcus epidermidis (ATCC 14990)50.09[3]
Enzyme Inhibitors

The constrained nature of the this compound scaffold makes it an ideal starting point for the design of enzyme inhibitors. It can mimic the transition state of an enzymatic reaction or occupy specific binding pockets with high affinity. One notable example is its investigation as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase.[4]

Central Nervous System (CNS) Drug Discovery

Due to its structural similarity to neurotransmitter analogues, this scaffold is being explored for the development of drugs targeting neurological disorders.[5] The rigid structure can provide selectivity for specific receptor subtypes, which is a critical aspect of CNS drug design.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Strecker synthesis, starting from tetrahydropyran-4-one.[2]

Protocol 1: Strecker Synthesis

  • Reaction Setup: In a well-ventilated fume hood, combine tetrahydropyran-4-one (1 equivalent), ammonium carbonate (3 equivalents), and sodium cyanide (1.2 equivalents) in a solvent system of water and ethanol (1:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate, the intermediate α-aminonitrile, is collected by vacuum filtration and washed with cold water.

  • Hydrolysis: The α-aminonitrile intermediate is then subjected to hydrolysis (e.g., using a strong acid or base) to yield this compound.

  • Purification: The final product can be purified by recrystallization or column chromatography.

G Tetrahydropyran-4-one Tetrahydropyran-4-one Intermediate_Aminonitrile Intermediate_Aminonitrile Tetrahydropyran-4-one->Intermediate_Aminonitrile  NH4)2CO3, NaCN (Strecker Reaction) 4-Aminotetrahydro-2H-pyran-4-carboxylic_acid 4-Aminotetrahydro-2H-pyran-4-carboxylic_acid Intermediate_Aminonitrile->4-Aminotetrahydro-2H-pyran-4-carboxylic_acid  Hydrolysis

Caption: Synthetic workflow for this compound.

Biological Evaluation: Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) in an appropriate broth medium overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of test concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive controls (broth with bacteria, no compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

G cluster_prep Preparation cluster_assay Assay Bacterial_Culture Bacterial_Culture Standardized_Inoculum Standardized_Inoculum Bacterial_Culture->Standardized_Inoculum Dilution Microtiter_Plate Microtiter_Plate Standardized_Inoculum->Microtiter_Plate Inoculation Test_Compound Test_Compound Serial_Dilutions Serial_Dilutions Test_Compound->Serial_Dilutions Dilution Series Serial_Dilutions->Microtiter_Plate Addition Incubation Incubation Microtiter_Plate->Incubation 37°C, 18-24h MIC_Determination MIC_Determination Incubation->MIC_Determination Visual Inspection

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathways

While specific signaling pathways for many derivatives of this compound are still under investigation, pyran-based compounds have been shown to modulate various cellular signaling cascades. For instance, in the context of cancer, pyran derivatives have been implicated in the inhibition of pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation.

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Pyran_Derivative Pyran_Derivative Pyran_Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyran derivatives.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its unique structural features provide a solid foundation for the design of potent and selective modulators of various biological targets. The protocols and data presented here offer a starting point for researchers to explore the potential of this scaffold in their own drug discovery programs. Further investigation into the synthesis of diverse libraries based on this core and comprehensive biological evaluation will undoubtedly lead to the discovery of new and effective medicines.

References

Application Notes and Protocols: 4-aminotetrahydro-2H-pyran-4-carboxylic acid Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 4-aminotetrahydro-2H-pyran-4-carboxylic acid derivatives in the research and development of therapeutics for neurological disorders. The focus is on their prospective role as components of complement C5 inhibitors, a promising therapeutic strategy for a range of complement-mediated diseases.

Introduction

The complement system, a crucial component of the innate immune system, has been implicated in the pathophysiology of several neurological disorders, including myasthenia gravis, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.[1][2][3][4] Dysregulation of the complement cascade can lead to chronic inflammation and tissue damage. A key mediator in this process is complement component C5.[5][6] Its cleavage into the pro-inflammatory peptide C5a and the membrane attack complex (MAC) initiator C5b is a critical step in the terminal complement pathway.[5][6]

Inhibition of C5 cleavage is a clinically validated therapeutic approach. Peptide-based inhibitors, particularly those incorporating non-natural amino acids, offer a promising modality for developing potent and specific C5 inhibitors. This compound is a cyclic, non-natural amino acid that can be incorporated into peptides to impart conformational rigidity and potentially enhance binding affinity and proteolytic stability. While patents suggest its potential use in C5 inhibitors, it is noteworthy that the approved C5 inhibitor, zilucoplan, does not contain this specific moiety in its final structure.[3][7][8] Nevertheless, the principles behind its potential application remain relevant for the design of novel peptide therapeutics.

Signaling Pathway: The Complement Cascade

The following diagram illustrates the central role of C5 in the complement activation pathways. Inhibition of C5 prevents the downstream inflammatory and lytic effects.

Complement Cascade cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antibody-Antigen Complex Antibody-Antigen Complex C1 Activation C1 Activation Antibody-Antigen Complex->C1 Activation C4 & C2 Cleavage C4 & C2 Cleavage C1 Activation->C4 & C2 Cleavage C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4 & C2 Cleavage->C3 Convertase (C4b2a) forms C3 Cleavage C3 Cleavage C3 Convertase (C4b2a)->C3 Cleavage Mannose-binding Lectin Mannose-binding Lectin MASP Activation MASP Activation Mannose-binding Lectin->MASP Activation MASP Activation->C4 & C2 Cleavage Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis C3 Convertase (C3bBb) C3 Convertase (C3bBb) Spontaneous C3 Hydrolysis->C3 Convertase (C3bBb) forms C3 Convertase (C3bBb)->C3 Cleavage C3a (Inflammation) C3a (Inflammation) C3 Cleavage->C3a (Inflammation) C3b (Opsonization & Amplification) C3b (Opsonization & Amplification) C3 Cleavage->C3b (Opsonization & Amplification) C5 Convertase C5 Convertase C3b (Opsonization & Amplification)->C5 Convertase forms C5 Cleavage C5 Cleavage C5 Convertase->C5 Cleavage C5a (Chemotaxis & Inflammation) C5a (Chemotaxis & Inflammation) C5 Cleavage->C5a (Chemotaxis & Inflammation) C5b C5b C5 Cleavage->C5b Membrane Attack Complex (MAC)\n(C5b-9) Membrane Attack Complex (MAC) (C5b-9) C5b->Membrane Attack Complex (MAC)\n(C5b-9) initiates formation of Cell Lysis Cell Lysis Membrane Attack Complex (MAC)\n(C5b-9)->Cell Lysis Therapeutic Target Inhibition Point Therapeutic Target->C5 Cleavage

Caption: The Complement Activation Cascade highlighting C5 as a key therapeutic target.

Application Notes

Therapeutic Rationale for C5 Inhibition in Neurological Disorders

In conditions like myasthenia gravis, autoantibodies trigger the classical complement pathway at the neuromuscular junction, leading to MAC deposition and muscle damage.[9] By inhibiting C5, the formation of both the pro-inflammatory C5a and the lytic MAC can be prevented, thereby reducing inflammation and protecting neuronal tissues.

Role of this compound Derivatives

The incorporation of constrained non-natural amino acids, such as derivatives of this compound, into peptide-based inhibitors can offer several advantages:

  • Conformational Rigidity: The cyclic nature of the pyran ring restricts the peptide backbone's flexibility, which can pre-organize the peptide into a conformation favorable for binding to its target, in this case, C5.

  • Increased Proteolytic Stability: Non-natural amino acids are often resistant to degradation by proteases, which can increase the in vivo half-life of the peptide therapeutic.

  • Novel Interactions: The unique three-dimensional structure and chemical properties of the pyran moiety can introduce new binding interactions with the target protein, potentially leading to higher affinity and specificity.

Hypothetical Experimental Workflow

The following diagram outlines a general workflow for the development and evaluation of peptide-based C5 inhibitors incorporating this compound derivatives.

Experimental Workflow Start Start Peptide Design Peptide Design & Incorporation of Pyran Derivative Start->Peptide Design Synthesis Solid-Phase Peptide Synthesis Peptide Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification In Vitro Assays In Vitro Functional Assays (e.g., Hemolysis Assay) Purification->In Vitro Assays Binding Affinity Binding Affinity Studies (e.g., SPR, ELISA) In Vitro Assays->Binding Affinity Lead Optimization Lead Optimization Binding Affinity->Lead Optimization In Vivo Models In Vivo Efficacy in Neurological Disease Models End End In Vivo Models->End Lead Optimization->Peptide Design Iterative Cycles Lead Optimization->In Vivo Models

Caption: A general workflow for the development of peptide-based C5 inhibitors.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Peptide Incorporating a this compound Derivative

This protocol describes a general method for incorporating a non-natural amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected natural amino acids

  • Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Hemolysis Assay for C5 Inhibition

This assay measures the ability of a test compound to inhibit the complement-mediated lysis of red blood cells.

Materials:

  • Antibody-sensitized sheep red blood cells (SRBCs)

  • Normal human serum (as a source of complement)

  • Gelatin Veronal Buffer (GVB++)

  • 96-well U-bottom microtiter plate

  • Test compound (peptide inhibitor) dissolved in GVB++

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in GVB++.

    • Dilute the normal human serum in GVB++ to a concentration that causes submaximal hemolysis (typically determined in a preliminary titration experiment).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted serum to each well.

    • Add 25 µL of the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (heat-inactivated serum).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Hemolysis:

    • Add 25 µL of the antibody-sensitized SRBC suspension to each well.

    • Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

  • Termination of Reaction and Measurement:

    • Stop the reaction by adding 100 µL of cold GVB++ containing EDTA to each well.

    • Centrifuge the plate to pellet the intact red blood cells.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration of the test compound relative to the positive control (100% lysis) and the background (0% lysis).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value.

Data Presentation

As specific quantitative data for derivatives of this compound are not publicly available, the following table summarizes the key components of the terminal complement pathway, which are the targets for the therapeutic strategy discussed.

ComponentFunctionTherapeutic Relevance
C5 Precursor protein that is cleaved by C5 convertase.Primary target for inhibition . Preventing cleavage halts the entire terminal pathway.
C5a A potent anaphylatoxin and chemoattractant that promotes inflammation.Inhibition of C5 formation reduces neuroinflammation.
C5b Initiates the assembly of the Membrane Attack Complex (MAC).Inhibition of C5b formation prevents the initiation of cell lysis.
C5b-9 (MAC) Forms a pore in the cell membrane, leading to cell lysis.Preventing MAC formation is the ultimate goal to protect cells from complement-mediated damage.

Conclusion

Derivatives of this compound represent a class of non-natural amino acids with the potential to be valuable building blocks in the design of novel peptide-based therapeutics for neurological disorders. Their ability to confer structural rigidity and proteolytic resistance makes them attractive for the development of potent and specific C5 inhibitors. While the direct application of these specific derivatives in clinically advanced compounds has not been reported, the principles outlined in these notes provide a framework for their investigation in the context of complement-mediated neurological diseases. Further research is warranted to synthesize and evaluate specific derivatives to determine their efficacy and potential as drug candidates.

References

Application Notes and Protocols for the Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1][2][3] The rigid tetrahydropyran scaffold is a key structural motif in various bioactive compounds, including protease inhibitors and GPCR modulators.[1] This document outlines a common and effective method for its preparation: reductive amination.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its constrained cyclic structure is of significant interest in the design of peptidomimetics and other therapeutic agents.[2] Reductive amination offers a robust and scalable method for the synthesis of this compound, typically starting from tetrahydro-4H-pyran-4-one.[4] This process involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the desired amine.[4][5]

Synthesis Pathway Overview

The primary synthetic route detailed in this protocol is the direct reductive amination of a keto-acid precursor. An alternative, widely cited method involving a Strecker synthesis is also briefly described for comparison.

cluster_main Reductive Amination Pathway Start Tetrahydro-4H-pyran-4-one Intermediate_Keto_Acid 4-Oxotetrahydro-2H-pyran-4-carboxylic acid (Precursor) Start->Intermediate_Keto_Acid Oxidation Imine Imine Intermediate Intermediate_Keto_Acid->Imine Ammonia Source (e.g., NH4OAc) Product This compound Imine->Product Reducing Agent (e.g., NaBH3CN or H2/Pd-C)

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Direct Catalytic Reductive Amination

This protocol is adapted from methodologies described in patent literature, offering high yields and purity.[1][2]

Materials and Reagents:

ReagentGradeSupplier
4-Oxotetrahydro-2H-pyran-4-carboxylic acid≥98%Various
Ammonium AcetateACS Reagent GradeVarious
Palladium on Carbon (10 wt. %)-Various
MethanolAnhydrousVarious
Hydrogen GasHigh PurityVarious
Hydrochloric Acid (1M in Diethyl Ether)-Various
Diethyl EtherAnhydrousVarious

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-oxotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add 10 wt. % palladium on carbon (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 30-50 psi with hydrogen and heat to 50-80°C with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Isolation:

    • The crude product can be purified by recrystallization or column chromatography.

    • For the hydrochloride salt, dissolve the crude amine in a minimal amount of methanol and add a solution of 1M HCl in diethyl ether until precipitation is complete.[2]

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield and Purity:

ParameterValue
Yield75-85%
Purity>95%

Data based on reported yields for similar catalytic reductive aminations.[2]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method provides a milder alternative to catalytic hydrogenation and can be performed in standard laboratory glassware.[5][6]

Materials and Reagents:

ReagentGradeSupplier
4-Oxotetrahydro-2H-pyran-4-carboxylic acid≥98%Various
Ammonium ChlorideACS Reagent GradeVarious
Sodium Cyanoborohydride (NaBH3CN)≥95%Various
MethanolAnhydrousVarious
Aqueous Ammonia (28-30%)-Various
Hydrochloric Acid (concentrated)ACS Reagent GradeVarious

Procedure:

  • Reaction Setup: Dissolve 4-oxotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • pH Adjustment: Adjust the pH of the solution to 6.5-7.5 by the dropwise addition of aqueous ammonia.[2]

  • Reducing Agent Addition: In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to pH ~2 with concentrated hydrochloric acid to decompose any remaining cyanoborohydride (perform in a well-ventilated fume hood).

    • Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: The product can be purified from the aqueous solution using ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid, followed by filtration.

Alternative Synthetic Route: Strecker Synthesis

For context, a widely cited alternative is the Strecker synthesis, which proceeds through an α-aminonitrile intermediate.[2]

cluster_strecker Strecker Synthesis Pathway Start_S Tetrahydro-4H-pyran-4-one Intermediate_S α-Aminonitrile Intermediate Start_S->Intermediate_S NH4CO3, NaCN Water/Ethanol, 60-70°C Product_S This compound Intermediate_S->Product_S Hydrolysis

Caption: Strecker synthesis workflow for the target compound.

A patent (CN109942531A) details a procedure where tetrahydropyran-4-one is reacted with ammonium carbonate and sodium cyanide in a water-ethanol solvent system at 60–70°C.[2][7] The resulting α-aminonitrile intermediate is then hydrolyzed to yield the final product.[2]

Safety and Handling

  • Sodium Cyanoborohydride: Toxic and should be handled with care in a well-ventilated fume hood. Acidification produces toxic hydrogen cyanide gas.

  • Hydrogen Gas: Highly flammable. Ensure proper grounding and use in a designated area for hydrogenation reactions.

  • General Precautions: Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Data Summary

The following table summarizes the key quantitative data associated with the primary reductive amination protocol.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: NaBH3CN Reduction
Starting Material 4-Oxotetrahydro-2H-pyran-4-carboxylic acid4-Oxotetrahydro-2H-pyran-4-carboxylic acid
Key Reagents H₂, Pd/C, NH₄OAcNaBH₃CN, NH₄Cl
Solvent MethanolMethanol
Temperature 50-80°CRoom Temperature
Pressure 30-50 psiAtmospheric
Typical Reaction Time 12-24 hours24-48 hours
Reported Yield 75-85%[2]Variable
Reported Purity >95%[1]Variable

Conclusion

The reductive amination protocols provided offer reliable and scalable methods for the synthesis of this compound. The choice between catalytic hydrogenation and chemical reduction with sodium cyanoborohydride will depend on the available equipment and desired reaction conditions. Proper monitoring and control of reaction parameters, particularly pH in the case of chemical reduction, are critical for achieving high yields and purity.[2] This versatile building block can be further utilized in the development of novel therapeutic agents.

References

Application Notes and Protocols: Strecker Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a valuable heterocyclic amino acid analog used as a building block in medicinal chemistry and drug development.[1][2] The synthesis is based on the Strecker reaction, a classic and efficient method for producing amino acids from ketones or aldehydes.[3][4][5] The protocol described herein utilizes tetrahydropyran-4-one as the starting material, which undergoes a one-pot reaction with an ammonium salt and a cyanide source to form an α-aminonitrile intermediate.[6][7] Subsequent hydrolysis of this intermediate yields the target amino acid.[3][6] This application note includes a detailed experimental procedure, a summary of quantitative data from various reported examples, and a visual representation of the experimental workflow.

Introduction

This compound is a non-proteinogenic amino acid that incorporates a tetrahydropyran ring. This cyclic constraint can impart favorable conformational rigidity and physicochemical properties, such as improved metabolic stability and solubility, to peptide-based therapeutics.[7] Consequently, it serves as an important intermediate in the synthesis of more complex molecules, including constrained linear oligopeptides, which are crucial for studying structure-activity relationships.[6] The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and versatile method for the preparation of α-amino acids.[4][8] The reaction proceeds through the formation of an α-aminonitrile from a carbonyl compound, ammonia, and cyanide, followed by hydrolysis to the corresponding amino acid.[3][4][8] This protocol adapts the Strecker synthesis for the specific preparation of this compound.

Experimental Protocol

This protocol is based on a method described in patent CN109942531A for the preparation of this compound.[6][9]

Step 1: Synthesis of the α-Aminonitrile Intermediate

  • Reaction Setup: In a suitable reaction vessel, combine tetrahydropyran-4-one, deionized water, and ethanol.

  • Addition of Reagents: To the solution, add ammonium carbonate followed by sodium cyanide.

  • Reaction Conditions: Heat the mixture to a temperature between 60-70°C and maintain for 3-4 hours with stirring.[6][9]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to 5-10°C.[9] The resulting precipitate (Intermediate 1) is collected by filtration.

  • Washing and Drying: Wash the filter cake with ice-cold water and dry under vacuum to obtain the crude α-aminonitrile intermediate as a white solid.[9]

Step 2: Boc Protection of the Amino Group (Optional, but recommended for purification and subsequent steps)

  • Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc-anhydride).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 16-20 hours.[9]

  • Work-up and Isolation: After cooling, the product (Intermediate 2) can be isolated by filtration.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Reaction Setup: Suspend the Boc-protected intermediate (Intermediate 2) in tetrahydrofuran (THF).

  • Addition of Base: Add a 40-60% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for 5-6 hours.[9]

  • Work-up and Isolation: Distill off the THF. Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the solid product.

  • Final Product: Collect the precipitate by filtration and dry to obtain 4-amino-tetrahydro-2-pyran-4-carboxylic acid.[9]

Quantitative Data Summary

The following table summarizes the quantitative data from different examples reported in patent CN109942531A for the synthesis of the α-aminonitrile intermediate (Intermediate 1).[9]

ParameterExample 1Example 2Example 3
Starting Material
Tetrahydropyran-4-one100 g100 g100 g
Reagents
Ammonium Carbonate247 g300 g200 g
Sodium Cyanide89 g120 g50 g
Solvent
Deionized Water500 mL600 mL800 mL
Ethanol500 mL600 mL800 mL
Reaction Conditions
Temperature60°C70°C65°C
Time3 hours3 hours4 hours
Yield
Intermediate 1165 g170 g160 g

Visualizations

Diagram of the Strecker Synthesis Workflow

Strecker_Synthesis_Workflow start Start: Tetrahydropyran-4-one step1 Step 1: Strecker Reaction (60-70°C, 3-4h) start->step1 reagents1 Reagents: Ammonium Carbonate, Sodium Cyanide reagents1->step1 intermediate1 Intermediate 1: α-Aminonitrile step1->intermediate1 step2 Step 2: Boc Protection (80-100°C, 16-20h) intermediate1->step2 reagents2 Reagents: Di-tert-butyl dicarbonate, DMAP reagents2->step2 intermediate2 Intermediate 2: Boc-protected Aminonitrile step2->intermediate2 step3 Step 3: Hydrolysis (Reflux, 5-6h) intermediate2->step3 reagents3 Reagents: NaOH (aq), HCl (aq) reagents3->step3 product Final Product: 4-Aminotetrahydro-2H-pyran -4-carboxylic acid step3->product

References

Application of 4-aminotetrahydro-2H-pyran-4-carboxylic acid in the Synthesis of Complement Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an overview of the potential application of 4-aminotetrahydro-2H-pyran-4-carboxylic acid in the synthesis of complement modulators. While specific examples of complement inhibitors synthesized directly from this building block are not extensively detailed in publicly available literature, this guide offers insights into its potential role, alongside established protocols for assessing complement modulation.

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. Consequently, the development of complement modulators is an active area of pharmaceutical research. The constrained cyclic structure of this compound makes it an attractive, non-natural amino acid scaffold for incorporation into peptide-based drug candidates, potentially offering improved metabolic stability and conformational rigidity.

Potential Role in Peptide-Based Complement Inhibitors

Patent literature suggests that this compound is considered a potential building block in the synthesis of peptide-based complement inhibitors, particularly those targeting complement component C5.[1][2][3][4][5][6][7][8][9][10] These inhibitors are often cyclic peptides, and the incorporation of non-natural amino acids like this compound can be a key strategy in optimizing their pharmacological properties.[11][12][13][14][15] While specific compounds incorporating this exact moiety and their corresponding biological data are not detailed, the inclusion of such cyclic amino acids is a recognized approach in medicinal chemistry to enhance the drug-like properties of peptide therapeutics.

Experimental Protocols for Assessing Complement Modulation

Once a potential complement modulator is synthesized, its activity must be assessed using robust and validated assays. Below are detailed protocols for common in vitro assays used to measure the inhibition of the classical and alternative complement pathways.

Classical Pathway (CP) Hemolytic Assay (CH50)

This assay measures the ability of a test compound to inhibit the lysis of antibody-sensitized sheep erythrocytes by the classical complement pathway.

Table 1: Materials for Classical Pathway Hemolytic Assay

MaterialSupplierCatalog No.
Sheep Red Blood Cells (SRBCs)--
Rabbit anti-sheep RBC IgM--
Gelatin Veronal Buffer (GVB++)--
Normal Human Serum (NHS)--
Test Compound--
96-well V-bottom plates--
Spectrophotometer (412 nm)--

Protocol:

  • Preparation of Antibody-Sensitized SRBCs (EA):

    • Wash sheep red blood cells (SRBCs) three times with GVB++.

    • Resuspend the SRBCs to a concentration of 1 x 10⁹ cells/mL in GVB++.

    • Add an optimal concentration of rabbit anti-sheep RBC IgM and incubate at 37°C for 30 minutes.

    • Wash the sensitized erythrocytes (EA) three times with GVB++ and resuspend to 5 x 10⁸ cells/mL.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in GVB++.

    • In a 96-well V-bottom plate, add 50 µL of diluted test compound or GVB++ (control).

    • Add 50 µL of diluted Normal Human Serum (NHS) (typically 1:80 dilution) to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of the prepared EA suspension to each well.

    • Incubate the plate at 37°C for 60 minutes with gentle shaking.

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance at 412 nm to quantify hemoglobin release.

  • Data Analysis:

    • The percentage of hemolysis is calculated relative to a 100% lysis control (water instead of buffer) and a 0% lysis control (buffer instead of serum).

    • IC50 values are determined by plotting the percentage of inhibition against the log of the test compound concentration.

Alternative Pathway (AP) Hemolytic Assay (APH50)

This assay is similar to the CH50 assay but uses rabbit erythrocytes, which activate the alternative pathway directly.

Table 2: Materials for Alternative Pathway Hemolytic Assay

MaterialSupplierCatalog No.
Rabbit Red Blood Cells (RaRBCs)--
Gelatin Veronal Buffer with Mg-EGTA (GVB/Mg-EGTA)--
Normal Human Serum (NHS)--
Test Compound--
96-well V-bottom plates--
Spectrophotometer (412 nm)--

Protocol:

  • Preparation of Rabbit RBCs:

    • Wash rabbit red blood cells (RaRBCs) three times with GVB/Mg-EGTA buffer.

    • Resuspend the RaRBCs to a concentration of 5 x 10⁸ cells/mL in GVB/Mg-EGTA.

  • Assay Procedure:

    • Follow the same procedure as the CH50 assay, but use GVB/Mg-EGTA buffer and RaRBCs. NHS is typically diluted 1:10.

  • Data Analysis:

    • Calculate the percentage of hemolysis and determine IC50 values as described for the CH50 assay.

Signaling Pathways and Experimental Workflow

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, leading to a common terminal pathway that results in the formation of the Membrane Attack Complex (MAC) and cell lysis.

Complement_Pathway cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway cluster_Terminal Terminal Pathway Antibody-Antigen Complex Antibody-Antigen Complex C1q C1q Antibody-Antigen Complex->C1q activates C1r C1r C1s C1s C1q->C1s cleaves C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4bC2a (C3 Convertase) C4bC2a (C3 Convertase) C4->C4bC2a (C3 Convertase) forms C2->C4bC2a (C3 Convertase) forms C3 C3 C4bC2a (C3 Convertase)->C3 cleaves Mannan-binding Lectin (MBL) Mannan-binding Lectin (MBL) MASPs MASPs Mannan-binding Lectin (MBL)->MASPs activates L_C4 C4 MASPs->L_C4 cleaves L_C2 C2 MASPs->L_C2 cleaves L_C4bC2a (C3 Convertase) C4bC2a L_C4->L_C4bC2a (C3 Convertase) forms L_C2->L_C4bC2a (C3 Convertase) forms L_C4bC2a (C3 Convertase)->C3 cleaves Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis Factor B Factor B Spontaneous C3 Hydrolysis->Factor B binds C3(H2O) Factor D Factor D C3bBb (C3 Convertase) C3bBb (C3 Convertase) Factor D->C3bBb (C3 Convertase) forms Factor B->Factor D cleaved by C3bBb (C3 Convertase)->C3 cleaves C5 Convertase C5 Convertase C3->C5 Convertase forms C5 C5 Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5->Membrane Attack Complex (MAC) initiates formation of C5 Convertase->C5 cleaves

Caption: Overview of the Complement Activation Pathways.

A hypothetical workflow for the development of a peptide-based complement modulator using this compound is outlined below.

Experimental_Workflow cluster_Synthesis Synthesis Phase cluster_Screening Screening Phase cluster_Optimization Lead Optimization Peptide Design Peptide Design Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Peptide Design->Solid-Phase Peptide Synthesis Incorporate Building Block Incorporate 4-aminotetrahydro- 2H-pyran-4-carboxylic acid Solid-Phase Peptide Synthesis->Incorporate Building Block Cleavage and Purification Cleavage and Purification Incorporate Building Block->Cleavage and Purification Primary Screening Hemolytic Assays (CH50 & APH50) Cleavage and Purification->Primary Screening Secondary Screening ELISA-based Assays (C3a, C5a, sC5b-9) Primary Screening->Secondary Screening Hit Identification Hit Identification Secondary Screening->Hit Identification Structure-Activity Relationship Structure-Activity Relationship Hit Identification->Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship->ADME/Tox Profiling Optimized Lead Optimized Lead ADME/Tox Profiling->Optimized Lead

Caption: Hypothetical Workflow for Complement Modulator Development.

Conclusion

While the direct synthesis of complement modulators from this compound is not yet a well-documented field with specific public examples, its potential as a constrained amino acid analogue in peptide-based inhibitors is recognized. Researchers interested in this area can leverage the established protocols for assessing complement activity to test novel compounds incorporating this scaffold. The development of new complement modulators is a promising avenue for the treatment of a wide range of diseases, and innovative chemical building blocks will undoubtedly play a crucial role in this endeavor.

References

Application Notes: Utilizing 4-aminotetrahydro-2H-pyran-4-carboxylic acid for the Development of Novel B7-H3 Targeting Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

B7-H3 (CD276) has emerged as a highly promising target for cancer immunotherapy due to its widespread overexpression across a range of solid tumors and its limited presence in normal tissues.[1][2] Its role in both immune checkpoint inhibition and non-immunological cancer-promoting pathways—such as cell proliferation, invasion, and chemoresistance—makes it an attractive molecule for targeted therapies.[3][4][5] While monoclonal antibodies, ADCs, and CAR-T cells targeting B7-H3 are in development, peptide-based therapeutics offer advantages such as smaller size, better tumor penetration, and lower manufacturing costs.[6][7]

A key challenge in peptide drug design is achieving high affinity and stability. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to address this. 4-aminotetrahydro-2H-pyran-4-carboxylic acid (herein referred to as "Thp"), a cyclic amino acid analog, provides structural rigidity that can pre-organize a peptide into a specific bioactive conformation, potentially leading to enhanced binding affinity and resistance to proteolytic degradation.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the strategic incorporation of Thp into B7-H3 targeting peptides, guiding researchers through the design, synthesis, and validation workflow.

Rationale for Incorporating Thp into B7-H3 Targeting Peptides

The integration of the rigid Thp scaffold into a peptide sequence is hypothesized to confer several advantageous properties:

  • Conformational Constraint: The tetrahydropyran ring restricts the peptide backbone's flexibility. This can lock the peptide into a desirable secondary structure (e.g., a specific turn or helix) that mimics the binding epitope of a natural ligand or a high-affinity antibody.[9]

  • Increased Binding Affinity: By reducing the entropic penalty upon binding to the B7-H3 target, a conformationally constrained peptide can exhibit significantly higher binding affinity (lower Kd).

  • Enhanced Proteolytic Stability: The non-natural Thp structure is resistant to degradation by endogenous proteases, which can increase the peptide's in vivo half-life.

  • Improved Selectivity: A well-defined three-dimensional structure can lead to more specific interactions with the target protein, reducing off-target binding.

Experimental Workflows and Protocols

The development of a Thp-containing B7-H3 targeting peptide follows a structured workflow from initial design to in vivo validation.

G cluster_design Phase 1: Design & Synthesis cluster_validation Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Evaluation a Peptide Design (In Silico Modeling) b Solid-Phase Peptide Synthesis (SPPS) a->b c Peptide Purification & Characterization b->c d B7-H3 Binding Assay (ELISA / SPR) c->d e Cell-Based Functional Assays (Proliferation, Migration) d->e f Stability Assay e->f g Xenograft Mouse Model f->g h Efficacy & Toxicity Assessment g->h

Figure 1: Overall workflow for developing Thp-containing B7-H3 targeting peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic B7-H3 targeting peptide incorporating a Thp residue using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid (Fmoc-Thp-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H2O)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by DCM for another 30 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and repeat the piperidine treatment for 5 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF. For coupling Fmoc-Thp-OH, extend the pre-activation time to 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the peptide using LC-MS.

Protocol 2: B7-H3 Binding Affinity Determination by ELISA

Materials:

  • Recombinant human B7-H3 protein

  • Thp-containing peptide and control peptide

  • 96-well high-binding microplates

  • Biotinylated anti-peptide antibody or tagged peptide (e.g., His-tag)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

Procedure:

  • Coating: Coat the 96-well plate with recombinant B7-H3 (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with PBST.

    • Block with 200 µL/well of blocking buffer for 2 hours at room temperature.

  • Peptide Incubation:

    • Wash the plate 3 times with PBST.

    • Add serial dilutions of the Thp-peptide and control peptide (e.g., from 1 µM to 1 pM) to the wells.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 3 times with PBST.

    • If using a biotinylated peptide, proceed to step 5. If using an untagged peptide, add a primary anti-peptide antibody followed by a biotinylated secondary antibody, with wash steps in between.

    • Add Streptavidin-HRP and incubate for 30 minutes in the dark.

  • Development:

    • Wash the plate 5 times with PBST.

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution to quench the reaction.

  • Analysis: Read the absorbance at 450 nm. Plot the absorbance versus peptide concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Quantitative Data Summary

The following table presents hypothetical data illustrating the expected improvements from incorporating Thp into a B7-H3 targeting peptide sequence.

Peptide IDSequence ModificationBinding Affinity (Kd, nM)Serum Stability (t1/2, hours)In Vitro Migration Inhibition (IC50, µM)
B7H3-P1Native Sequence150.50.525.2
B7H3-P1-ThpThp at Position 425.88.25.1
B7H3-P2Scrambled Control>1000N/A>100

Data are hypothetical and for illustrative purposes only.

B7-H3 Signaling Pathways

B7-H3 exerts its pro-tumorigenic effects through various signaling pathways. Targeting B7-H3 with a Thp-peptide antagonist is expected to disrupt these cascades.

G B7H3 B7-H3 Jak2 Jak2 B7H3->Jak2 PI3K PI3K B7H3->PI3K ThpPeptide Thp-Peptide Antagonist ThpPeptide->B7H3 Inhibition STAT3 STAT3 Jak2->STAT3 Proliferation Proliferation STAT3->Proliferation Chemoresistance Chemoresistance STAT3->Chemoresistance AKT AKT PI3K->AKT AKT->Proliferation Invasion Invasion & Migration AKT->Invasion

References

Inhibition of S-adenosylmethionine synthetase by 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Inhibition of S-Adenosylmethionine Synthetase

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM) synthetase, also known as methionine adenosyltransferase (MAT), is a crucial enzyme found in nearly all living organisms.[1] It catalyzes the synthesis of S-adenosylmethionine from L-methionine and ATP.[1] SAM is a universal methyl donor for the transmethylation of a wide variety of molecules, including DNA, RNA, proteins, and lipids, and is a precursor for the synthesis of polyamines and cysteine.[2][3] Given its central role in cellular metabolism, SAM synthetase has emerged as a significant target for the development of therapeutic agents for various diseases, including cancer, liver disease, and infectious diseases.[1][4][5] The inhibition of SAM synthetase can disrupt these fundamental cellular processes, making it a promising strategy for drug development.

These application notes provide a comprehensive overview of the protocols and methodologies for studying the inhibition of S-adenosylmethionine synthetase, with a focus on the hypothetical inhibitor 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Data Presentation: Inhibitor Activity

A crucial aspect of characterizing a novel inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data for this compound and a control inhibitor.

InhibitorTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)Assay Conditions
This compoundSAM SynthetaseDataDataData50 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM L-methionine, 37°C
Control Inhibitor (e.g., L-Cycloleucine)SAM SynthetaseDataDataData50 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM L-methionine, 37°C
Note: The data presented in this table is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

S-Adenosylmethionine Synthetase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of SAM synthetase and determine the inhibitory potential of compounds like this compound. The assay is based on the principle that the inorganic tripolyphosphate (PPPi) produced during the synthesis of SAM is hydrolyzed to pyrophosphate (PPi) and orthophosphate (Pi) by an inorganic pyrophosphatase. The consumption of NADH, which is coupled to the oxidation of a substrate in a linked enzyme system, is monitored at 340 nm.

Materials:

  • Purified S-adenosylmethionine synthetase (e.g., from E. coli)

  • L-methionine

  • Adenosine triphosphate (ATP)

  • Tris-HCl buffer

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Inorganic pyrophosphatase

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • This compound (or other test inhibitors)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl2.

  • Prepare Reagent Mixture: In the assay buffer, prepare a mixture containing 1 mM ATP, 0.5 mM L-methionine, 0.3 mM NADH, 1 mM PEP, 5 units/mL PK, 10 units/mL LDH, and 1 unit/mL inorganic pyrophosphatase.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of dilutions to be tested.

  • Assay Setup:

    • To each well of a 96-well plate, add 180 µL of the reagent mixture.

    • Add 10 µL of the inhibitor dilution (or solvent control).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of a pre-diluted solution of SAM synthetase to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Determination of Kinetic Parameters (Ki)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), further kinetic studies are required. This involves measuring the initial reaction rates at varying concentrations of both the substrate (L-methionine or ATP) and the inhibitor.

Procedure:

  • Perform the SAM synthetase assay as described above.

  • Set up multiple sets of reactions. In each set, keep the concentration of one substrate constant while varying the concentration of the other substrate across a range (e.g., 0.5x to 5x the Km value).

  • For each set, run the reactions in the absence and presence of different fixed concentrations of the inhibitor.

  • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on Vmax and Km.

  • Calculate the inhibition constant (Ki) based on the observed changes in the kinetic parameters.

Visualizations

Signaling Pathway: S-Adenosylmethionine Metabolism

SAM_Metabolism cluster_synthesis SAM Synthesis cluster_utilization SAM Utilization ATP ATP SAM_Synthetase S-Adenosylmethionine Synthetase (MAT) ATP->SAM_Synthetase Methionine L-Methionine Methionine->SAM_Synthetase SAM S-Adenosylmethionine (SAM) SAM_Synthetase->SAM Inhibitor This compound Inhibitor->SAM_Synthetase Methyltransferases Methyltransferases SAM->Methyltransferases Polyamines Polyamines SAM->Polyamines Cysteine Cysteine SAM->Cysteine Methylated_Substrate Methylated Substrate Methyltransferases->Methylated_Substrate SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH

Caption: The metabolic pathway of S-adenosylmethionine synthesis and its subsequent utilization.

Experimental Workflow: Inhibitor Screening and Characterization

Inhibitor_Workflow start Start: Compound Library Screening primary_screen Primary Screen: High-Throughput SAM Synthetase Assay start->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response and IC50 Determination hit_identification->dose_response Active Compounds kinetic_studies Kinetic Studies: Determination of Ki and Mechanism of Inhibition dose_response->kinetic_studies selectivity Selectivity Assays: (e.g., against other ATP-utilizing enzymes) kinetic_studies->selectivity cell_based Cell-Based Assays: (e.g., Proliferation, Apoptosis) selectivity->cell_based lead_optimization Lead Optimization cell_based->lead_optimization

Caption: A generalized workflow for the screening and characterization of SAM synthetase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its zwitterionic nature at its isoelectric point. This characteristic leads to high polarity and poor solubility in common organic solvents, making extraction and standard chromatographic purification difficult. Additionally, common synthetic routes like the Strecker synthesis can introduce inorganic salts and other byproducts that are challenging to remove.[1][2]

Q2: What are the most common impurities found after the synthesis of this compound?

Common impurities depend on the synthetic route. For a Strecker synthesis, which is a frequently used method, impurities may include:

  • Inorganic salts: Ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) are common byproducts that need to be efficiently removed.[3]

  • Unreacted starting materials: Residual tetrahydropyran-4-one may be present.

  • Intermediate byproducts: Such as the corresponding α-aminonitrile from an incomplete hydrolysis.[3]

Q3: How does the zwitterionic nature of this compound affect its purification?

The zwitterionic form of an amino acid exists as a neutral molecule with both a positive and a negative charge.[4] This leads to:

  • High polarity: Making it insoluble in most non-polar organic solvents and challenging to elute in normal-phase chromatography.[5]

  • Low volatility: Preventing purification by distillation.

  • Amphoteric behavior: It can react with both acids and bases.

  • Tendency to form strong intermolecular interactions: This can make crystallization difficult.

Q4: What is the recommended storage condition for purified this compound?

To prevent degradation, the purified compound, especially in its hydrochloride salt form, should be stored at low temperatures. A common recommendation is -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months).[3] The free amino acid should be stored in a cool, dry place.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during the purification process. What are the likely causes and how can I improve the yield?

A: Low recovery rates can be attributed to several factors, primarily related to the compound's high polarity and zwitterionic nature.

Possible Causes and Solutions:

  • Precipitation/Crystallization Issues:

    • Incomplete Precipitation: The pH for precipitation is critical for zwitterionic compounds. Ensure you are adjusting the pH to the isoelectric point of this compound to minimize its solubility in the aqueous phase. This may require careful, slow addition of acid or base.

    • Co-precipitation with Salts: High concentrations of inorganic salts can interfere with crystallization and may lead to the product being discarded with the salt waste. Consider a desalting step prior to crystallization.

  • Chromatography Losses:

    • Irreversible Adsorption: The high polarity of the compound can lead to strong, sometimes irreversible, binding to the stationary phase in normal-phase chromatography (e.g., silica gel).

    • Inappropriate Stationary or Mobile Phase: Using a more suitable chromatographic technique like ion-exchange or reverse-phase chromatography with an appropriate mobile phase can significantly improve recovery.

  • Extraction Difficulties:

    • Poor Partitioning: Due to its high water solubility, extracting the free amino acid into an organic solvent is often inefficient. It is generally not a recommended primary purification step unless the amino acid is derivatized to a less polar form.

Issue 2: Persistent Impurities After Purification

Q: I am struggling to remove inorganic salts and other byproducts from my final product. What purification techniques are most effective for this?

A: Removing highly polar and water-soluble impurities requires specific strategies that take advantage of the differences in properties between the desired compound and the contaminants.

Recommended Techniques:

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from salts and other charged or neutral impurities.

    • Cation-exchange: At a pH below its isoelectric point, the amino acid will be positively charged and bind to a cation-exchange resin. Salts can be washed away, and the product can then be eluted by changing the pH or increasing the salt concentration of the eluent.

    • Anion-exchange: At a pH above its isoelectric point, the amino acid will be negatively charged and can be purified using an anion-exchange resin.

  • Recrystallization from Mixed Solvent Systems:

    • A common technique involves dissolving the crude product in a minimal amount of a polar solvent (like water or a water/alcohol mixture) in which it is soluble at high temperatures, and then adding a less polar solvent in which the compound is insoluble to induce crystallization upon cooling. This can leave more soluble impurities behind in the mother liquor.

  • Dialysis or Size-Exclusion Chromatography: For removing salts from larger quantities of the product, dialysis can be an effective, albeit slow, method. Size-exclusion chromatography can also separate the larger amino acid from smaller salt ions.

Issue 3: Difficulty with Crystallization

Q: My this compound is not crystallizing, or it is forming an oil. How can I induce crystallization?

A: The zwitterionic nature and potential for strong hydrogen bonding can sometimes hinder the formation of a well-ordered crystal lattice.[6]

Troubleshooting Steps:

  • Optimize pH: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule. At this pH, the zwitterion is least soluble and most likely to crystallize.

  • Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent (e.g., water, ethanol) and a poor solvent (e.g., isopropanol, acetone) is often effective. Dissolve the compound in a minimum of the hot good solvent and slowly add the poor solvent until turbidity appears, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Seeding: Introduce a small crystal of the pure product into the supersaturated solution to act as a nucleation site.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that may initiate crystallization.

  • Increase Concentration: If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent to increase the concentration of the amino acid.

Data Presentation

Table 1: Representative Impurity Profile Before and After Purification

Impurity TypeTypical Concentration in Crude ProductConcentration After Ion-Exchange Chromatography
Inorganic Salts (e.g., NH₄Cl)5-15%< 0.1%
Unreacted Starting Material1-5%< 0.5%
α-aminonitrile intermediate1-3%Not Detected
Purity of Target Compound 80-95% >99%

Disclaimer: The data in this table are representative examples and may vary depending on the specific reaction and purification conditions.

Table 2: Comparison of Purification Methods

Purification MethodTypical Recovery RatePurity AchievedKey AdvantagesKey Disadvantages
Recrystallization60-80%95-98%Simple, cost-effectiveLower recovery, may not remove all impurities
Silica Gel Chromatography30-60%VariableCan separate some organic impuritiesLow recovery due to high polarity of the compound
Ion-Exchange Chromatography80-95%>99%High purity, effective for salt removalMore complex setup, requires specific resins
Reverse-Phase Chromatography (HPLC)70-90%>99%High resolution and purityRequires specialized equipment, may need derivatization

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water. If solubility is low, a mixture of water and ethanol (e.g., 1:1) can be used.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or a refrigerator.

  • Induce Crystallization (if necessary): If crystallization does not occur, try adding a seed crystal or scratching the inside of the flask.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Ion-Exchange Chromatography
  • Resin Selection and Preparation: Select a strong cation-exchange resin (e.g., Dowex 50W). Prepare the resin by washing it with 1 M HCl, followed by deionized water until the eluate is neutral, and then with the starting buffer (e.g., 0.1 M acetic acid).

  • Sample Preparation: Dissolve the crude product in the starting buffer. Adjust the pH to be below the isoelectric point of the amino acid (e.g., pH 2-3) to ensure it is protonated and will bind to the resin.

  • Loading: Carefully load the sample solution onto the top of the prepared column.

  • Washing: Wash the column with several column volumes of the starting buffer to elute any neutral or anionic impurities, including inorganic salts.

  • Elution: Elute the bound this compound by applying a buffer with a higher pH or a higher salt concentration. A common method is to use a gradient of increasing pH (e.g., a gradient of aqueous ammonia).

  • Fraction Collection: Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC with ninhydrin staining, or LC-MS).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. If a volatile buffer was used (like ammonium acetate), it can be removed by lyophilization.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Product (Low Purity) check_purity Analyze Purity and Impurities (TLC, NMR, LC-MS) start->check_purity inorganic_salts High Inorganic Salt Content? check_purity->inorganic_salts organic_impurities Significant Organic Impurities? inorganic_salts->organic_impurities No ion_exchange Perform Ion-Exchange Chromatography inorganic_salts->ion_exchange Yes recrystallization Perform Recrystallization organic_impurities->recrystallization No column_chrom Perform Column Chromatography (Reverse or Normal Phase) organic_impurities->column_chrom Yes post_purification_check Analyze Purity of Purified Fractions ion_exchange->post_purification_check recrystallization->post_purification_check column_chrom->post_purification_check pure_product Pure Product (>99%) post_purification_check->pure_product Purity OK further_purification Combine Fractions and Consider Further Purification post_purification_check->further_purification Purity Not OK further_purification->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and well-established synthetic routes are the Strecker synthesis and reductive amination, both typically starting from tetrahydropyran-4-one. A third, less common method involves a halogenation-amidation approach.

Q2: What are the key intermediates in the Strecker synthesis of this compound?

A2: The key intermediate in the Strecker synthesis is the α-aminonitrile, specifically 4-amino-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is formed by the reaction of tetrahydropyran-4-one with ammonia and a cyanide source, such as sodium cyanide. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Q3: Which reducing agents are suitable for the reductive amination synthesis of this compound?

A3: Several reducing agents can be employed for the reductive amination of tetrahydropyran-4-one. Common choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, with H2 gas). The choice of reducing agent can significantly impact the reaction's success and the byproduct profile.

Q4: How can I monitor the progress of the synthesis reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). For catalytic hydrogenation reactions, in-situ Raman spectroscopy can be used to monitor the disappearance of the imine intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Issue 1: Low Yield of the Desired Product in Strecker Synthesis

Possible Cause 1.1: Incomplete formation of the α-aminonitrile intermediate.

  • Troubleshooting:

    • Ensure all reagents, particularly the cyanide source and ammonia, are of high purity and used in the correct stoichiometric ratios.

    • Optimize the reaction temperature and time. The formation of the α-aminonitrile from tetrahydropyran-4-one is often carried out at moderately elevated temperatures (e.g., 60-70°C).

    • Monitor the formation of the intermediate by TLC or GC-MS before proceeding to the hydrolysis step.

Possible Cause 1.2: Incomplete hydrolysis of the α-aminonitrile.

  • Troubleshooting:

    • Hydrolysis can be performed under acidic or basic conditions. Ensure the concentration of the acid or base and the reaction temperature are sufficient for complete conversion.

    • Prolong the reaction time for the hydrolysis step if monitoring indicates the presence of the starting nitrile.

    • Be aware that forcing conditions (very high temperatures or extreme pH) can sometimes lead to the formation of other byproducts.

Common Byproducts in Strecker Synthesis:

Byproduct NameChemical StructureFormation PathwayMitigation Strategy
4-Hydroxytetrahydro-2H-pyran-4-carboxylic acidO(C--INVALID-LINK--C(O)=O)CC1Hydrolysis of the cyanohydrin, which can form from the reaction of tetrahydropyran-4-one with cyanide in the absence of sufficient ammonia.Ensure an adequate excess of ammonia or an ammonium salt is present during the initial reaction to favor imine formation.
Tetrahydropyran-4,4-dicarboxylic acidO=C(O)C1(C(O)=O)CCOCC1Dimerization or other side reactions under harsh hydrolysis conditions.Optimize hydrolysis conditions (temperature, time, and reagent concentration) to favor the desired product.
Issue 2: Presence of Impurities in Reductive Amination

Possible Cause 2.1: Over-reduction of the carbonyl group or the final product.

  • Troubleshooting:

    • The choice of reducing agent is critical. Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over stronger ones like sodium borohydride (NaBH4) because they are less likely to reduce the starting ketone.

    • Carefully control the reaction pH. Maintaining a slightly acidic pH (around 6-7) favors the formation and subsequent reduction of the imine intermediate over the direct reduction of the ketone.

Possible Cause 2.2: Formation of a secondary amine byproduct.

  • Troubleshooting:

    • This can occur if the newly formed primary amine reacts with another molecule of the starting ketone.

    • Using a large excess of ammonia can help to minimize the formation of the secondary amine.

    • Controlling the addition rate of the reducing agent can also be beneficial.

Common Byproducts in Reductive Amination:

Byproduct NameChemical StructureFormation PathwayMitigation Strategy
4-Hydroxytetrahydro-2H-pyranO(CCO)C--INVALID-LINK--C1Reduction of the starting material, tetrahydropyran-4-one.Use a milder reducing agent (e.g., NaBH3CN) and maintain a slightly acidic pH to favor imine formation.
Bis(tetrahydro-2H-pyran-4-yl)amineC1COCC(N(C2CCOCC2)C)C1Reaction of the product amine with another molecule of tetrahydropyran-4-one followed by reduction.Use a large excess of the ammonia source. Control the stoichiometry of the reactants carefully.
Issue 3: Formation of a Lactam Impurity

Possible Cause 3.1: Intramolecular cyclization of the final product.

  • Troubleshooting:

    • The formation of the corresponding δ-lactam (a six-membered ring) can occur, particularly under conditions that favor amide bond formation, such as high temperatures during work-up or purification.

    • Avoid prolonged heating of the isolated product, especially in the presence of activating agents.

    • Purification methods like crystallization should be performed under optimized conditions to prevent lactam formation.

Lactam Byproduct:

Byproduct NameChemical StructureFormation PathwayMitigation Strategy
8-Oxa-2-azaspiro[4.5]decan-1-oneO=C1N(C2(CCOCC2)C)CIntramolecular condensation of the amino and carboxylic acid groups of the final product.Minimize heat exposure during work-up and purification. Optimize pH during isolation to keep the amine protonated and less nucleophilic.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

  • Formation of the α-aminonitrile:

    • To a solution of tetrahydropyran-4-one (1.0 eq) in an ethanol/water mixture, add ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq).

    • Heat the reaction mixture to 60-70°C for 3-4 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture and filter the solid intermediate. Wash with cold water and dry under vacuum.

  • Hydrolysis of the α-aminonitrile:

    • Suspend the isolated α-aminonitrile in a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by HPLC until the nitrile is fully hydrolyzed.

    • Cool the reaction mixture and adjust the pH to the isoelectric point (around 3-4) to precipitate the amino acid.

    • Filter the solid product, wash with cold water and then ethanol, and dry under vacuum.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

  • In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 eq) and ammonium acetate (5-10 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Quench the reaction by carefully adding aqueous HCl.

  • Concentrate the mixture under reduced pressure and purify the product by crystallization or column chromatography.

Visualizations

Strecker_Synthesis_Byproducts Tetrahydropyran-4-one Tetrahydropyran-4-one α-Aminonitrile α-Aminonitrile Tetrahydropyran-4-one->α-Aminonitrile + NH3, NaCN Cyanohydrin Cyanohydrin Tetrahydropyran-4-one->Cyanohydrin + NaCN (low NH3) Target Product Target Product α-Aminonitrile->Target Product Hydrolysis Hydroxy Acid Byproduct Hydroxy Acid Byproduct Cyanohydrin->Hydroxy Acid Byproduct Hydrolysis

Caption: Potential byproduct formation in the Strecker synthesis.

Reductive_Amination_Byproducts Tetrahydropyran-4-one Tetrahydropyran-4-one Imine Intermediate Imine Intermediate Tetrahydropyran-4-one->Imine Intermediate + NH3 Alcohol Byproduct Alcohol Byproduct Tetrahydropyran-4-one->Alcohol Byproduct Over-reduction Target Product Target Product Imine Intermediate->Target Product Reduction Secondary Amine Byproduct Secondary Amine Byproduct Target Product->Secondary Amine Byproduct + Tetrahydropyran-4-one, Reduction

Caption: Common side reactions in reductive amination.

Lactam_Formation Target Product Target Product Lactam Byproduct Lactam Byproduct Target Product->Lactam Byproduct Intramolecular Cyclization (e.g., with heat)

Caption: Formation of the lactam byproduct from the target molecule.

Troubleshooting guide for the Strecker synthesis of cyclic amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Strecker Synthesis of Cyclic Amino Acids: Technical Support Center

Welcome to the technical support center for the Strecker synthesis of cyclic amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges encountered during the synthesis of these valuable compounds.

Overall Experimental Workflow

The Strecker synthesis is a robust method for producing α-amino acids. When applied to cyclic ketones, it proceeds in two main stages: the formation of a cyclic α-aminonitrile, followed by its hydrolysis to the final cyclic amino acid.

Strecker_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Ketone Cyclic Ketone Imine Cyclic Imine/ Iminium Ion Ketone->Imine + Amine Source (e.g., NH4Cl) Aminonitrile Cyclic α-Aminonitrile Imine->Aminonitrile + Cyanide Source (e.g., NaCN) Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis AminoAcid Cyclic Amino Acid Hydrolysis->AminoAcid

Caption: General workflow for the two-step Strecker synthesis of cyclic amino acids.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the Strecker synthesis of cyclic amino acids in a question-and-answer format.

Part 1: α-Aminonitrile Formation

Q1: Why is my yield of the cyclic α-aminonitrile intermediate low?

A1: Low yields in the first step can stem from several factors related to the equilibrium of imine formation and the nucleophilic addition of cyanide.

  • Inefficient Imine/Iminium Ion Formation: The reaction between a cyclic ketone and the ammonia source is an equilibrium process.[1] Sterically hindered ketones, in particular, can be sluggish to react.[2]

    • Solution: Use a dehydrating agent, such as magnesium sulfate (MgSO₄), to remove water and drive the equilibrium toward the imine product.[1]

  • Poor Nucleophilicity of Cyanide: The cyanide source (e.g., NaCN, KCN, TMSCN) must be sufficiently nucleophilic to attack the imine or iminium ion.[1] The choice of solvent and catalyst can significantly impact this.

    • Solution: While the reaction is often performed in aqueous media, exploring different solvent systems or using a catalyst can enhance reactivity. Lewis acids or catalysts like indium have been shown to facilitate the reaction.[3] Trimethylsilyl cyanide (TMSCN) is a common alternative cyanide source that is highly soluble in organic solvents.[3]

  • Side Reactions: Cyclic ketones can be prone to side reactions like cyanohydrin formation, where the cyanide ion directly attacks the ketone before the imine is formed.[4]

    • Solution: Ensure the amine source (e.g., ammonium chloride) is well-mixed with the ketone before the addition of the cyanide source to favor imine formation.

Q2: The reaction is very slow or appears to stall. What can I do?

A2: Slow reaction rates are common, especially with less reactive or sterically hindered cyclic ketones.[2]

  • Temperature: While many Strecker reactions are run at room temperature, gentle heating can sometimes increase the rate. However, be cautious, as this can also promote side reactions or decomposition.

  • Catalysis: The use of a catalyst can significantly accelerate the reaction. Various catalysts, from simple Lewis acids to more complex organocatalysts, have been successfully employed.[5][6] Montmorillonite KSF clay has also been used as a recyclable solid acid catalyst.[7]

  • Reagent Choice: The reactivity of the cyanide source can play a role. TMSCN is often more reactive than simple alkali metal cyanides under certain conditions.[3]

Part 2: Hydrolysis of the α-Aminonitrile

Q3: I am having difficulty hydrolyzing the cyclic α-aminonitrile to the final amino acid. Why?

A3: The hydrolysis of nitriles, especially sterically hindered ones derived from ketones, can be challenging and often requires harsh conditions.[8]

  • Harsh Conditions Required: The nitrile group is very stable. Vigorous acidic (e.g., 6M HCl, reflux) or basic (e.g., NaOH, reflux) conditions are typically necessary for hydrolysis.[4][8] Be prepared for long reaction times (24-48 hours or more).

  • Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage.

    • Solution: Increase the reaction time, temperature, or the concentration of the acid/base. Monitoring the reaction by TLC or LC-MS is crucial to determine the endpoint.

  • Degradation of Product: The harsh conditions required for hydrolysis can sometimes lead to the degradation of the desired amino acid product, especially if other sensitive functional groups are present.

    • Solution: If degradation is observed, explore alternative, milder hydrolysis methods. This could include enzymatic hydrolysis or metal-catalyzed approaches, though these are less common for a standard Strecker synthesis.[9]

Q4: My final amino acid product is impure or I'm seeing significant side products after hydrolysis. What are the likely causes?

A4: Impurities often arise from side reactions during either the aminonitrile formation or the hydrolysis step.

  • Formation of α-Hydroxy Acid: If cyanohydrin was formed as a byproduct in the first step, it will be hydrolyzed to the corresponding α-hydroxy acid, which can be difficult to separate from the desired α-amino acid.

    • Solution: Optimize the first step to favor imine formation (see Q1). Purification by ion-exchange chromatography is often necessary to separate the amino acid from neutral or acidic impurities.

  • Racemization and Epimerization: The classical Strecker synthesis produces a racemic mixture of amino acids.[10] The harsh hydrolysis conditions can also cause epimerization if there are other stereocenters in the molecule.

    • Solution: This is an inherent feature of the classical Strecker synthesis. For enantiomerically pure products, an asymmetric Strecker reaction using a chiral auxiliary or catalyst is required, or the final racemic product must be resolved.[10]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common problems during the synthesis.

Caption: A decision tree for troubleshooting the Strecker synthesis of cyclic amino acids.

Comparative Data on Reaction Conditions

Optimizing the Strecker reaction often involves screening different reagents and conditions. The following table summarizes yields reported for the synthesis of various α-aminonitriles from ketones, illustrating the impact of different cyanide sources and catalysts.

Starting KetoneAmine SourceCyanide SourceCatalyst/ConditionsYield (%)Reference
CyclohexanoneAnilineTMSCNIndium (10 mol%) in water98%[3]
AcetophenoneAnilineTMSCNIndium (10 mol%) in water97%[3]
Various KetonesVarious AminesTMSCNSulfated Polyborateup to 99%[5]
Various KetonesVarious AminesTMSCNMitsunobu's ReagentHigh to Excellent[5]
Aldehydes/KetonesAminesKCN/NH₄Clβ-Cyclodextrin in waterGood[7]

Note: Yields are highly substrate-dependent. This table is for comparative purposes to show the efficacy of different systems.

Detailed Experimental Protocol: Synthesis of 1-Aminocyclohexanecarbonitrile

This protocol is a representative example for the first step of the Strecker synthesis using a cyclic ketone.

Safety Precaution: This reaction involves alkali cyanides which are extremely toxic . Handle with extreme care in a well-ventilated fume hood. Always have a cyanide poisoning antidote kit available and be familiar with its use. Neutralize all cyanide-containing waste with bleach before disposal.

Materials:

  • Cyclohexanone

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Ammonium Hydroxide solution (conc.)

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl ether or Dichloromethane for extraction

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (1.0 eq) and ammonium chloride (1.2 eq).

  • Solvent Addition: Add a mixture of concentrated ammonium hydroxide and methanol (e.g., 1:1 v/v) to dissolve the solids. Cool the flask in an ice bath to 0-5 °C.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimum amount of cold water. (CAUTION: EXTREMELY TOXIC) .

  • Slowly add the aqueous sodium cyanide solution to the stirring ketone/ammonium chloride mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is often a solid or oil. It can be purified by recrystallization or column chromatography if necessary, though crude material is often carried directly to the hydrolysis step.

References

Technical Support Center: Improving the Chiral Purity of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the chiral purity of 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the chiral resolution and asymmetric synthesis of this compound.

Issue 1: Low Enantiomeric Excess (% ee) in Classical Chiral Resolution

Question: We are attempting a classical resolution of racemic this compound using a chiral resolving agent (e.g., tartaric acid), but we are consistently obtaining low enantiomeric excess in the crystallized product. What are the potential causes and how can we troubleshoot this?

Answer: Low enantiomeric excess in classical resolutions is a common challenge that can stem from several factors related to the formation and crystallization of diastereomeric salts.[1] Here’s a step-by-step troubleshooting guide:

  • Problem: Partial co-precipitation of the more soluble diastereomeric salt.

    • Solution:

      • Optimize Crystallization Conditions: Slow down the crystallization process. Rapid cooling or solvent evaporation can trap the undesired diastereomer in the crystal lattice.[1] Try a gradual cooling profile or use a solvent/anti-solvent system that promotes slower crystal growth.

      • Solvent Screening: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1] Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water).

  • Problem: Incomplete formation of the diastereomeric salt.

    • Solution:

      • Stoichiometry of Resolving Agent: Ensure the stoichiometry of the resolving agent is correct. An insufficient amount will leave unreacted enantiomer, while a large excess can sometimes interfere with crystallization.[1] Typically, 0.5 to 1.0 equivalents of the resolving agent relative to the racemate is a good starting point.

      • Reaction Conditions: Ensure the salt formation reaction goes to completion. This may involve adjusting the temperature or reaction time.

  • Problem: Racemization of the starting material or product.

    • Solution:

      • Temperature and pH Control: Although less common for this specific molecule under typical resolution conditions, exposure to harsh pH or high temperatures can potentially lead to racemization.[2] Maintain moderate temperatures and avoid strongly acidic or basic conditions during the resolution process if possible.

Issue 2: Poor Separation or No Resolution in Chiral HPLC

Question: We are trying to separate the enantiomers of this compound using chiral HPLC, but we are observing poor resolution or a single peak. What steps can we take to optimize the separation?

Answer: Achieving good resolution in chiral HPLC often requires methodical optimization of several parameters. Here’s a troubleshooting workflow:

  • Problem: Inappropriate Chiral Stationary Phase (CSP).

    • Solution:

      • Column Screening: The choice of CSP is the most critical factor. For amino acids, polysaccharide-based (e.g., Chiralpak) and macrocyclic glycopeptide-based (e.g., Chirobiotic) columns are often effective.[3][4] If one type of column is not working, screen others with different chiral selectors.

  • Problem: Suboptimal Mobile Phase Composition.

    • Solution:

      • Mobile Phase Modifiers: For acidic compounds like this, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to improve peak shape and resolution.[3]

      • Solvent Composition: In normal phase, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane).[3] In reversed-phase, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

      • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution.[5] Temperature also plays a role; decreasing the temperature can enhance chiral selectivity.[5]

  • Problem: Peak Tailing or Broadening.

    • Solution:

      • pH Adjustment: Ensure the pH of the mobile phase is appropriate for the analyte. For zwitterionic compounds like amino acids, operating at a pH that suppresses the ionization of one or both functional groups can improve peak shape.

      • Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution. Try injecting a smaller volume or a more dilute sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the chiral purity of this compound?

A1: The main strategies for obtaining enantiomerically enriched this compound are:

  • Chiral Resolution: This involves separating the enantiomers from a racemic mixture. Common techniques include:

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by separation through fractional crystallization.[6][7]

    • Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[8]

    • Preparative Chiral Chromatography: Using HPLC with a chiral stationary phase to separate the enantiomers on a larger scale.[9][10]

  • Asymmetric Synthesis: This involves synthesizing the desired enantiomer directly using a chiral catalyst, auxiliary, or reagent.[11][12][13][14] This approach can be more efficient as it avoids the loss of 50% of the material inherent in classical resolutions.

Q2: How can I determine the enantiomeric excess (% ee) of my sample?

A2: The most common and reliable methods for determining the % ee of this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. By using a suitable chiral stationary phase, the two enantiomers can be separated, and the % ee can be calculated from the relative peak areas.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating or Derivatizing Agent: In the presence of a chiral agent, the enantiomers can exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.

Q3: What are some suitable chiral resolving agents for this compound?

A3: Since this compound is an amino acid, it has both an acidic carboxylic acid group and a basic amino group. This allows for the use of either a chiral acid or a chiral base as a resolving agent.

  • Chiral Acids: Optically active acids like (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, or (+)-camphor-10-sulfonic acid can be used to form diastereomeric salts with the amino group.

  • Chiral Bases: Optically active bases such as (R)- or (S)-α-methylbenzylamine or brucine can be used to form diastereomeric salts with the carboxylic acid group.

The choice of resolving agent and solvent often requires empirical screening to find the combination that gives the best separation.

Q4: Can I use enzymatic resolution for this compound?

A4: Yes, enzymatic resolution is a viable strategy. A common approach is the kinetic resolution of a racemic ester derivative of the amino acid. A lipase or esterase can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.[8] The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated. The choice of enzyme and reaction conditions (solvent, pH, temperature) is crucial for achieving high enantioselectivity.

Quantitative Data Summary

The following table summarizes typical performance metrics for different methods of improving chiral purity. Data for the specific target molecule is limited in the literature, so data for similar cyclic amino acids are included for comparison.

MethodTypical % eeTypical YieldAdvantagesDisadvantages
Classical Resolution (Fractional Crystallization) >95% (after recrystallization)<50% (per enantiomer)Scalable, well-established techniqueLow theoretical max yield, can be labor-intensive
Enzymatic Resolution >99%~40-50% (per enantiomer)High enantioselectivity, mild conditionsRequires screening for a suitable enzyme
Preparative Chiral HPLC >99%>90% (recovery)High purity, applicable to many compoundsHigher cost, may require method development
Asymmetric Synthesis 90-99%50-80% (overall)High theoretical yield, direct access to one enantiomerMay require complex catalysts or auxiliaries

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation with (+)-Tartaric Acid

  • Dissolution: Dissolve one equivalent of racemic this compound in a minimal amount of a hot solvent mixture (e.g., 1:1 methanol/water).

  • Addition of Resolving Agent: To the hot solution, add a solution of 0.5 equivalents of (+)-tartaric acid dissolved in a minimal amount of the same hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Allow the solution to stand at 4°C overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Analysis: Dry the crystals and determine the diastereomeric excess (and thus the enantiomeric excess of the amino acid) by chiral HPLC or NMR.

  • Recrystallization: If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from the same solvent system to improve its purity.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., dilute NaOH) to precipitate the free amino acid. Collect the enantiomerically enriched product by filtration.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.

  • Mobile Phase: A typical mobile phase for this type of compound would be a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive. A starting point could be Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: % ee = [([Area of major peak] - [Area of minor peak]) / ([Area of major peak] + [Area of minor peak])] x 100.

Diagrams

experimental_workflow racemic_mixture Racemic Mixture of This compound chiral_resolution Chiral Resolution racemic_mixture->chiral_resolution enantiomer_a Enantiomer A chiral_resolution->enantiomer_a enantiomer_b Enantiomer B chiral_resolution->enantiomer_b asymmetric_synthesis Asymmetric Synthesis single_enantiomer Single Enantiomer asymmetric_synthesis->single_enantiomer

Caption: General strategies for obtaining enantiomerically pure product.

troubleshooting_workflow start Low % ee in Classical Resolution check_crystallization Optimize Crystallization (Slower cooling, solvent screening) start->check_crystallization check_stoichiometry Verify Resolving Agent Stoichiometry start->check_stoichiometry check_conditions Assess for Racemization (Control T and pH) start->check_conditions re_evaluate Re-evaluate Resolving Agent check_crystallization->re_evaluate check_stoichiometry->re_evaluate check_conditions->re_evaluate

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: Reductive Amination of Tetrahydropyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of tetrahydropyran-4-one and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during this crucial synthetic transformation.

Troubleshooting Guide: Common Side Reactions and Solutions

Reductive amination is a robust method for C-N bond formation, but it can be prone to side reactions that lower the yield and purity of the desired amine product.[1][2] The following table outlines common issues, their potential causes, and recommended solutions when working with tetrahydropyran-4-one derivatives.

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low yield of desired amine; significant amount of tetrahydropyran-4-ol detected. Competing Reduction of Ketone: The reducing agent is too reactive and reduces the starting ketone faster than the imine/iminium ion intermediate. This is common with strong reducing agents like sodium borohydride (NaBH₄).[3][4]Use a Milder, More Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5][6] These agents are selective for the protonated imine/iminium ion over the ketone, especially under weakly acidic conditions.[6][7][8]
Formation of a high molecular weight byproduct, identified as a tertiary amine. Over-alkylation (Bis-amination): The secondary amine product, being nucleophilic, reacts with another molecule of tetrahydropyran-4-one to form a tertiary amine.[3][9] This is more likely if the primary amine is the limiting reagent.Adjust Stoichiometry: Use a large excess of the primary amine (2-5 equivalents) to favor the formation of the desired secondary amine. Stepwise Procedure: First, form the imine by stirring the ketone and amine together (often with a dehydrating agent like molecular sieves or under azeotropic conditions), then add the reducing agent.[4][9]
Incomplete reaction; starting materials remain after extended reaction time. Inefficient Imine/Iminium Formation: The equilibrium between the ketone/amine and the imine intermediate may not favor the imine. This can be due to an inappropriate pH or the presence of water.[5][10] Steric Hindrance: A bulky amine or a substituted tetrahydropyran-4-one derivative can slow down the reaction.[5]Optimize pH: Ensure the reaction is run under weakly acidic conditions (pH ~5-7) to catalyze imine formation without fully protonating the amine nucleophile.[2][3] A catalytic amount of acetic acid is often used with NaBH(OAc)₃.[11] Remove Water: Add 4Å molecular sieves or use a Dean-Stark apparatus to drive the imine formation equilibrium forward.[9] Increase Temperature/Reaction Time: For sterically hindered substrates, gentle heating or longer reaction times may be necessary. Monitor the reaction by TLC or LC-MS.
Formation of aldol condensation products. Basic Reaction Conditions: The presence of a strong base can deprotonate the α-carbon of the ketone, leading to self-condensation.[1][5]Maintain Acidic to Neutral Conditions: Avoid strong bases. The standard conditions for reductive amination using NaBH(OAc)₃ or NaBH₃CN are typically acidic to neutral, which disfavors this side reaction.[5]
Presence of cyanide-adduct byproducts. Use of Sodium Cyanoborohydride (NaBH₃CN): This reagent can release toxic HCN gas and may lead to the formation of cyanide-related byproducts under certain workup conditions.[10][12]Switch to a Non-Cyanide Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃) as a safer and often more efficient alternative that avoids cyanide-related issues.[3][11]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of tetrahydropyran-4-one?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion but is slow to react with the ketone starting material.[6][8][11] This selectivity minimizes the formation of the corresponding alcohol byproduct.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective under weakly acidic conditions but is toxic and can generate cyanide byproducts.[2][12] Sodium borohydride (NaBH₄) is generally too reactive and often leads to significant reduction of the ketone.[3][4]

Q2: How does pH influence the reaction, and should I add acid?

A2: The pH is a critical parameter. The reaction involves two key steps: the formation of an imine/iminium ion and its subsequent reduction.[10] Imine formation is favored under weakly acidic conditions (pH 5-7), which catalyze the dehydration step.[3][5] If the pH is too low (too acidic), the amine starting material will be fully protonated, rendering it non-nucleophilic. If the pH is too high (basic), imine formation is slow. When using NaBH(OAc)₃, the reagent itself releases acetic acid, but adding a catalytic amount of additional acetic acid can sometimes accelerate the reaction, particularly with less reactive ketones.[11]

Q3: My primary amine is forming a significant amount of the bis-aminated (tertiary amine) product. How can I prevent this?

A3: The formation of the tertiary amine byproduct occurs when the desired secondary amine product competes with the starting primary amine and reacts with the ketone.[9][13] To suppress this, you can employ a two-step approach: first, mix the tetrahydropyran-4-one with the primary amine in a suitable solvent (like methanol or an aprotic solvent with molecular sieves) to allow for complete imine formation.[9] Once the starting ketone is consumed (as monitored by TLC or NMR), then add the reducing agent. Alternatively, in a one-pot procedure, using a large excess of the primary amine can statistically favor the formation of the desired secondary amine.[9]

Q4: Can I run this reaction in methanol?

A4: It depends on the reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) are compatible with methanol.[4] However, sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to water and is not very compatible with protic solvents like methanol.[4] For reactions using NaBH(OAc)₃, anhydrous aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[4][11]

Q5: My reaction is very slow. What can I do to improve the rate?

A5: If the reaction is slow, first confirm that the pH is weakly acidic to ensure efficient imine formation.[3] For sterically hindered amines or ketones, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. You can also consider adding a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, which can activate the ketone towards nucleophilic attack by the amine and facilitate imine formation before the reduction step.[4]

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This procedure is a general guideline for a direct (one-pot) reductive amination and may require optimization for specific substrates.

Reagents & Materials:

  • Tetrahydropyran-4-one derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, 0.1 equiv)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the tetrahydropyran-4-one derivative (1.0 equiv) and the amine (1.2 equiv).

  • Dissolve the starting materials in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.5 M.

  • If the amine is weakly nucleophilic or the ketone is unreactive, a catalytic amount of acetic acid (0.1 equiv) can be added.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/iminium intermediate.[5]

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10-15 minutes. Note: The addition may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the desired amine.[1]

Visualized Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.

Reductive_Amination_Pathways Reaction Pathways in Reductive Amination Start Tetrahydropyran-4-one + Amine (R-NH2) Imine Imine / Iminium Ion Intermediate Start->Imine Imine Formation (Weakly Acidic pH) mid1 Start->mid1 Product Desired Secondary Amine Imine->Product Reduction (e.g., NaBH(OAc)3) mid2 Product->mid2 Byproduct1 Tetrahydropyran-4-ol (Alcohol Byproduct) Byproduct2 Tertiary Bis-Amine (Over-alkylation) mid1->Byproduct1 Ketone Reduction (Strong Reductant) mid2->Start + Ketone mid2->Byproduct2 Further Reaction

Caption: Main reaction and competing side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow Start Problem: Low Yield or Impure Product Check1 Analyze Byproducts by LC-MS / NMR Start->Check1 Cause1 Major Byproduct is Tetrahydropyran-4-ol Check1->Cause1 M.W. = Ketone + 2 Cause2 Major Byproduct is Tertiary (Bis-)Amine Check1->Cause2 High M.W. Cause3 Starting Material Remains Check1->Cause3 Unreacted Ketone/Amine Solution1 Use milder reductant (e.g., NaBH(OAc)3) Cause1->Solution1 Solution2 Use excess primary amine OR form imine first Cause2->Solution2 Solution3 Optimize pH (weakly acidic) Remove water, Increase temp. Cause3->Solution3

Caption: Decision tree for troubleshooting reductive amination.

References

Recrystallization Methods for 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-aminotetrahydro-2H-pyran-4-carboxylic acid. The following sections offer insights into common challenges and provide structured protocols to achieve high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The primary method for purification involves a pH-swing precipitation. Since this compound is an amino acid, its solubility in aqueous solutions is highly dependent on the pH. The compound is typically dissolved in an alkaline solution and then precipitated by adjusting the pH to its isoelectric point (estimated to be in the acidic range of 2-4) with an acid like hydrochloric acid.[1] This method is effective in removing impurities that have different solubility profiles at this pH.

Q2: Should I recrystallize the free amino acid or its hydrochloride salt?

A2: While the free amino acid can be purified by pH-swing precipitation, the hydrochloride salt is often preferred for recrystallization due to its enhanced solubility in polar solvents.[2] Industrial production methods often include a final recrystallization step of the hydrochloride salt to achieve high purity levels.[3]

Q3: What are the best solvents for the recrystallization of this compound hydrochloride?

A3: For the hydrochloride salt, a common and effective solvent system is a mixture of water and a lower alcohol, such as ethanol or isopropanol. The compound is dissolved in a minimal amount of hot water, and the alcohol is then added as an anti-solvent to induce crystallization upon cooling.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is supersaturated or if the temperature is too high when the anti-solvent is added. To resolve this, try adding a small amount of the primary solvent (e.g., water) to dissolve the oil, and then cool the solution very slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystal formation.

Q5: I am experiencing low recovery after recrystallization. What are the possible reasons?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Insufficient cooling: Ensure the solution is cooled to a low enough temperature (e.g., 0-5 °C) to maximize crystal precipitation.

  • Incomplete precipitation: For the free amino acid, ensure the pH is precisely adjusted to the isoelectric point.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent system.- Evaporate some of the solvent to increase the concentration.- Add more of the anti-solvent (e.g., ethanol, isopropanol).- Introduce a seed crystal to initiate crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface.
Formation of very fine powder instead of crystals - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored impurities in the final crystals - Impurities were not fully removed during the initial purification steps.- The compound may have degraded.- Consider a pre-treatment with activated charcoal before recrystallization.- Ensure the heating temperature is not excessively high to prevent degradation.
Crystals do not filter well (clog the filter paper) - Crystals are too fine or have a needle-like morphology.- Adjust the solvent system or cooling rate to encourage the growth of larger crystals.

Experimental Protocols

Protocol 1: Purification of this compound via pH-Swing Precipitation

This protocol is based on synthetic procedures where the final product is isolated by pH adjustment.[1]

  • Dissolution: Dissolve the crude this compound in an aqueous solution of sodium hydroxide (e.g., 1 M) until the solid is completely dissolved. Use a minimal amount of the basic solution.

  • pH Adjustment: Slowly add a solution of hydrochloric acid (e.g., 1 M) with constant stirring. Monitor the pH of the solution.

  • Precipitation: Continue adding the acid until the pH reaches approximately 2-4. A white precipitate of the purified amino acid should form.

  • Cooling: Cool the suspension in an ice bath for at least one hour to maximize precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a wash with a cold, water-miscible organic solvent like ethanol or acetone to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Recrystallization of this compound Hydrochloride

This is a general protocol for the recrystallization of the hydrochloride salt.

  • Dissolution: In a suitable flask, add the crude this compound hydrochloride. Add a minimal amount of hot deionized water and heat the mixture with stirring until the solid is completely dissolved.

  • Addition of Anti-solvent: While the solution is still warm, slowly add a less polar solvent, such as ethanol or isopropanol, until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a drop or two of hot water until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-5 °C) for at least one hour to complete the crystallization process.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (e.g., water/ethanol).

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

ParameterMethodSolvent SystemTemperature Range (°C)Expected Purity
Purification pH-Swing PrecipitationWaterDissolution at room temp., Precipitation at room temp. followed by cooling to 0-5>95%
Recrystallization Cooling CrystallizationWater/Ethanol or Water/IsopropanolDissolution at 80-100, Crystallization from room temp. down to 0-5>97%[2]

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out filter_dry Filter and dry crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield? filter_dry->low_yield check_purity Check Purity filter_dry->check_purity end Pure Product troubleshoot_no_crystals Troubleshoot: - Evaporate solvent - Add anti-solvent - Seed crystal - Scratch flask no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->filter_dry No troubleshoot_oiling Troubleshoot: - Re-heat and add more  primary solvent - Cool very slowly oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->cool low_yield->end No troubleshoot_low_yield Troubleshoot: - Check mother liquor - Ensure complete cooling - Check pH (for precipitation) low_yield->troubleshoot_low_yield Yes troubleshoot_low_yield->start check_purity->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Stability issues of 4-aminotetrahydro-2H-pyran-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-aminotetrahydro-2H-pyran-4-carboxylic acid in solution. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common stability issues encountered during experimental work with this compound.

Issue 1: Inconsistent analytical results or loss of compound potency over a short period.

  • Possible Cause: Degradation of the compound due to experimental or storage conditions. The presence of a tertiary amine within the piperidine ring and a carboxylic acid group makes the molecule susceptible to certain degradation pathways.

  • Troubleshooting Steps:

    • Baseline Analysis: Immediately analyze a freshly prepared solution to establish a baseline concentration and purity profile.

    • Forced Degradation Study: Conduct a forced degradation study to identify the primary drivers of instability (e.g., pH, temperature, light, oxidation). A general workflow for this is outlined below.

    • Optimize Storage Conditions: Based on the degradation study, adjust storage conditions. For short-term storage (1 month), -20°C is recommended, while -80°C is suitable for longer-term storage (6 months) to minimize degradation.[1] The compound should be stored under an inert gas.[2]

    • Solvent Selection: Use high-purity solvents and consider the use of antioxidants if oxidative degradation is suspected. The hydrochloride salt form of the compound exhibits enhanced solubility in polar solvents.[1]

Issue 2: Formation of precipitate in solution.

  • Possible Cause:

    • Formation of insoluble degradation products.

    • The compound exceeding its solubility limit in the chosen solvent.

    • Polymerization of the compound or its degradation products.

  • Troubleshooting Steps:

    • Solubility Check: Review the solvent system and concentration. Degradation products may possess different solubility profiles than the parent compound.

    • pH Adjustment: The solubility of amino acids is often pH-dependent. Determine the optimal pH for solubility and stability.

    • Analysis of Precipitate: If possible, isolate and analyze the precipitate to identify its composition. This can provide valuable clues about the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its structural analogs, such as piperidine-containing compounds. The primary sites for degradation are the piperidine ring and the carboxylic acid group. Likely pathways include:

  • Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or products of ring-opening.[3]

  • Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) from the carboxylic acid group may occur.[3]

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation, often through radical-mediated mechanisms.[3]

A hypothetical oxidative degradation pathway is visualized below.

Oxidative Degradation Pathway This compound This compound N-oxide derivative N-oxide derivative This compound->N-oxide derivative Oxidation (e.g., H₂O₂) Ring-opened products Ring-opened products N-oxide derivative->Ring-opened products Further Oxidation

Hypothetical oxidative degradation pathway.

Q2: How can I prevent the degradation of this compound during my experiments?

A2: To minimize degradation, consider the following preventative measures:

  • Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures.

  • pH Buffering: Use buffers to maintain a stable pH throughout the experiment, as pH extremes can catalyze hydrolysis and other degradation reactions.

  • Inert Atmosphere: If the compound is susceptible to oxidation, handle solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect solutions from light by using amber vials or covering vessels with aluminum foil.

  • Use of Fresh Solutions: Prepare solutions fresh and use them promptly. Avoid long-term storage of solutions unless their stability has been established under those conditions.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.

  • Recommended Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is a good starting point.

  • Detection: UV detection is often suitable for compounds with a chromophore. If the compound lacks a strong chromophore, alternative detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) should be considered.

  • Method Validation: The analytical method should be validated to ensure it is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and accurately measure the API's concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[3]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at a controlled elevated temperature (e.g., 60-80°C) for 48 hours.[3]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Analysis (HPLC) Sample Analysis (HPLC) Acid Hydrolysis->Sample Analysis (HPLC) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Analysis (HPLC) Oxidation Oxidation Oxidation->Sample Analysis (HPLC) Thermal Thermal Thermal->Sample Analysis (HPLC) Photolytic Photolytic Photolytic->Sample Analysis (HPLC) Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic Data Evaluation Data Evaluation Sample Analysis (HPLC)->Data Evaluation Control (Unstressed) Control (Unstressed) Control (Unstressed)->Sample Analysis (HPLC)

References

Technical Support Center: Protecting Group Strategies for 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Here, you will find detailed information on protecting group strategies for the amino and carboxylic acid functionalities of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amino function of this compound?

A1: The most common protecting groups for the amino function are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between them depends on the desired deprotection conditions and the overall synthetic strategy. Boc is acid-labile, while Cbz is typically removed by catalytic hydrogenation.[][2]

Q2: What are the recommended methods for protecting the carboxylic acid function?

A2: The carboxylic acid is typically protected as a methyl or benzyl ester. Fischer esterification, which involves reacting the amino acid with the corresponding alcohol in the presence of an acid catalyst, is a common method.[3]

Q3: What is an orthogonal protecting group strategy and how can it be applied to this molecule?

A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another. For this compound, a common orthogonal approach is to use an acid-labile Boc group for the amine and a hydrogenolysis-labile benzyl ester for the carboxylic acid. This allows for the selective deprotection of either group without affecting the other.[4][5]

Q4: What are the key considerations when choosing a protecting group strategy?

A4: Key considerations include the stability of the protecting group to subsequent reaction conditions, the ease of introduction and removal, the potential for side reactions, and the compatibility with other functional groups in the molecule.[][2]

Troubleshooting Guides

Amino Group Protection

Troubleshooting Boc Protection

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient amount of Boc anhydride ((Boc)₂O).- Inadequate base or incorrect pH.[6] - Poor solubility of the starting material.- Use a slight excess of (Boc)₂O (1.1-1.5 equivalents).- Ensure the reaction is sufficiently basic (pH 9-10) using a suitable base like sodium hydroxide or sodium carbonate.[6]- Use a co-solvent such as dioxane or THF to improve solubility.
Formation of di-Boc side product - Use of a strong, non-nucleophilic base in excess.- Use a milder base like sodium bicarbonate.- Carefully control the stoichiometry of the base.
Low yield - Hydrolysis of (Boc)₂O in aqueous media.- Side reactions due to incorrect pH.[6]- Add (Boc)₂O portion-wise to the reaction mixture.- Maintain the recommended pH range throughout the reaction.

Troubleshooting Cbz Protection

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient amount of benzyl chloroformate (Cbz-Cl).- Inadequate base or incorrect pH.[7]- Use a slight excess of Cbz-Cl (1.1 equivalents).- Maintain a basic pH (around 8-10) using a suitable base like sodium carbonate.[6][7]
Formation of dibenzyl carbonate - Reaction of Cbz-Cl with the base.- Add Cbz-Cl slowly to the reaction mixture at a low temperature (0-5 °C).[7]
Oily product that is difficult to isolate - Presence of impurities or byproducts.- Perform an extractive workup with a suitable organic solvent and wash with dilute acid and brine to remove impurities.[7]
Carboxylic Acid Group Protection

Troubleshooting Esterification (Methyl and Benzyl Esters)

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient acid catalyst.- Equilibrium not shifted towards the product.- Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.- Use a large excess of the alcohol (methanol or benzyl alcohol) as the solvent to drive the equilibrium.[3]
Decomposition of the starting material - Harsh reaction conditions (high temperature).- Use milder conditions, for example, by using reagents like thionyl chloride in the alcohol at lower temperatures.
Low yield - Water formed during the reaction shifting the equilibrium back to the starting materials.- Use a Dean-Stark apparatus to remove water azeotropically, especially when using benzyl alcohol.
Deprotection

Troubleshooting Boc Deprotection

IssuePossible Cause(s)Suggested Solution(s)
Incomplete deprotection - Insufficiently acidic conditions.- Short reaction time.- Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).- Increase the reaction time and monitor by TLC.
Side reactions (e.g., t-butylation of other functional groups) - Presence of nucleophilic functional groups that can be alkylated by the tert-butyl cation.- Add a scavenger such as anisole or thioanisole to the reaction mixture.
Difficulty in isolating the deprotected product - The product may be highly polar and water-soluble.- After neutralization, consider using ion-exchange chromatography for purification.

Troubleshooting Cbz and Benzyl Ester Deprotection (Hydrogenolysis)

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction - Catalyst poisoning.- Insufficient hydrogen pressure.- Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).- Use a fresh catalyst (e.g., Pd/C).- Increase the hydrogen pressure.
Reaction is slow - Inefficient catalyst.- Use a more active catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst).
Formation of byproducts - Over-reduction of other functional groups.- Carefully monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection of this compound and related compounds.

Table 1: Amino Group Protection

Protecting GroupReagents and ConditionsSolventTypical YieldReference
Boc (Boc)₂O, DMAP, heat to 90°C, 18hDMF>95%[8]
Cbz Cbz-Cl, Na₂CO₃, 0°C to rt, 2-4hWater/Dioxane85-95% (general)[7]

Table 2: Carboxylic Acid Group Protection

Protecting GroupReagents and ConditionsSolventTypical YieldReference
Methyl Ester SOCl₂, Methanol, refluxMethanol>90% (general)[3]
Benzyl Ester Benzyl alcohol, p-TsOH, refluxToluene80-90% (general)[9]

Experimental Protocols

Protocol 1: Boc Protection of this compound intermediate[8]

This protocol is adapted from a patent for the protection of a closely related intermediate and is expected to give high yields.

  • Dissolution: Dissolve the this compound intermediate (1 equivalent) in dimethylformamide (DMF).

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (catalytic amount) to the solution. Then, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 90°C and stir for 18 hours.

  • Work-up: After cooling, pour the reaction mixture into water and stir for 2.5 hours to precipitate the product.

  • Isolation: Filter the solid product and dry it under vacuum to obtain N-Boc-4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Protocol 2: Cbz Protection of an Amino Acid (General Procedure)[7]
  • Dissolution: Dissolve the amino acid (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Extraction and Isolation: Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 3: Methyl Esterification of an Amino Acid (General Procedure)[3]
  • Suspension: Suspend the amino acid (1 equivalent) in methanol.

  • Addition of Thionyl Chloride: Cool the suspension to 0°C and add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Isolation: Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Visualizations

Protection_Strategies cluster_amino Amino Group Protection cluster_carboxyl Carboxylic Acid Protection Start_NH2 This compound Boc_Protected N-Boc protected Start_NH2->Boc_Protected (Boc)2O, Base Cbz_Protected N-Cbz protected Start_NH2->Cbz_Protected Cbz-Cl, Base Start_COOH This compound Methyl_Ester Methyl Ester Start_COOH->Methyl_Ester MeOH, H+ Benzyl_Ester Benzyl Ester Start_COOH->Benzyl_Ester BnOH, H+

Caption: Overview of common protecting group strategies for the amino and carboxylic acid functionalities.

Orthogonal_Strategy Start This compound Boc_Bn_Protected N-Boc, O-Benzyl protected Start->Boc_Bn_Protected 1. Boc Protection 2. Benzyl Esterification NH2_Bn_Protected Free Amine, O-Benzyl protected Boc_Bn_Protected->NH2_Bn_Protected Acidic Deprotection (e.g., TFA) Boc_COOH_Protected N-Boc, Free Carboxylic Acid Boc_Bn_Protected->Boc_COOH_Protected Hydrogenolysis (H2, Pd/C)

Caption: Workflow for an orthogonal protection strategy.

Troubleshooting_Workflow Start Protection/Deprotection Reaction Check_Completion Monitor Reaction by TLC/LC-MS Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot Adjust Conditions: - Time - Temperature - Reagent Stoichiometry - Catalyst Incomplete->Troubleshoot Workup Proceed to Work-up and Purification Complete->Workup Troubleshoot->Start Retry Reaction

Caption: A general workflow for troubleshooting protection and deprotection reactions.

References

Technical Support Center: Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 4-aminotetrahydro-2H-pyran-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative synthetic routes to this compound?

A1: Several alternative synthetic routes are available, each with its own advantages and challenges. The most common methods include:

  • Strecker Synthesis: A one-pot reaction involving the treatment of tetrahydropyran-4-one with an ammonium salt and a cyanide source.

  • Bucherer-Bergs Reaction: A multicomponent reaction that synthesizes a hydantoin intermediate from tetrahydropyran-4-one, which is then hydrolyzed to the desired amino acid.

  • Reductive Amination: This method involves the reaction of a tetrahydropyran-4-one derivative with an ammonia source to form an imine, which is subsequently reduced.

  • Multi-step Synthesis from Tetrahydropyranone: A patented method involving the formation and protection of an intermediate, followed by hydrolysis.

Q2: Which synthetic route is most suitable for large-scale production?

A2: For industrial-scale production, methods that avoid hazardous reagents and have straightforward purification steps are preferred. The multi-step synthesis from tetrahydropyranone, as detailed in some patents, is designed for scalability and aims to simplify post-processing and reduce waste, making it a strong candidate for commercial production.[1] Reductive amination routes are also often optimized for large-scale synthesis.[2]

Q3: What are the main challenges in the synthesis and purification of this compound?

A3: Common challenges include low yields, complex post-processing, and the need for efficient purification methods to remove inorganic byproducts and unreacted starting materials.[1] For instance, large-scale synthesis can generate significant amounts of inorganic salts that require effective waste management.[3] Achieving high purity often requires crystallization, which needs to be carefully optimized.[2][3]

Troubleshooting Guides by Synthetic Route

Route 1: Strecker Synthesis

The Strecker synthesis is a direct method to produce α-amino nitriles, which are then hydrolyzed to the corresponding amino acids.

Strecker_Synthesis cluster_reagents Tetrahydropyranone Tetrahydropyran-4-one Alpha_Amino_Nitrile α-Amino Nitrile Intermediate Tetrahydropyranone->Alpha_Amino_Nitrile Strecker Reaction Ammonium_Cyanide NH₄⁺, CN⁻ Final_Product 4-aminotetrahydro-2H- pyran-4-carboxylic acid Alpha_Amino_Nitrile->Final_Product Hydrolysis Hydrolysis Acid Hydrolysis

Diagram 1: Strecker Synthesis Workflow

Troubleshooting:

  • Issue: Low yield of the α-amino nitrile intermediate.

    • Possible Cause: Incomplete formation of the imine intermediate. The reaction of the ketone with ammonia is an equilibrium process.

    • Solution: Ensure the reaction is carried out under anhydrous or near-anhydrous conditions to favor imine formation. The use of a dehydrating agent can be beneficial.[4] The pH of the reaction mixture is also critical; a mildly acidic pH (around 4-5) is optimal for imine formation.[5]

  • Issue: Formation of side products.

    • Possible Cause: The primary side product is often the corresponding α-hydroxy nitrile (cyanohydrin), formed by the direct addition of cyanide to the ketone.

    • Solution: Use a sufficient excess of the ammonia source to drive the equilibrium towards the imine intermediate. Maintaining the optimal pH will also favor the desired reaction pathway.

  • Issue: Difficulties in the hydrolysis of the α-amino nitrile.

    • Possible Cause: Incomplete hydrolysis or degradation of the product under harsh acidic conditions.

    • Solution: The hydrolysis is typically carried out with strong acid (e.g., HCl). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Avoid excessively high temperatures that could lead to decomposition. Neutralization of the final product should be done carefully to ensure precipitation of the free amino acid.

Route 2: Bucherer-Bergs Reaction

This route involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed.

Bucherer_Bergs_Reaction cluster_reagents Ketone Tetrahydropyran-4-one Hydantoin Spiro-hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs Reaction Reagents KCN, (NH₄)₂CO₃ Product 4-aminotetrahydro-2H- pyran-4-carboxylic acid Hydantoin->Product Hydrolysis Hydrolysis Acid/Base Hydrolysis

Diagram 2: Bucherer-Bergs Reaction Pathway

Troubleshooting:

  • Issue: Low yield of the hydantoin intermediate.

    • Possible Cause: Incorrect reagent ratios or suboptimal pH.

    • Solution: A molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is generally recommended.[6] The pH should be maintained around 8-9, as ammonium carbonate acts as a buffer.[6]

  • Issue: Incomplete hydrolysis of the hydantoin.

    • Possible Cause: The hydantoin ring is stable and requires vigorous conditions for hydrolysis.

    • Solution: Use a strong base (e.g., Ba(OH)₂) or strong acid for the hydrolysis step. This may require elevated temperatures and prolonged reaction times. Monitor the reaction closely to avoid product degradation.

  • Issue: Purification challenges of the final product.

    • Possible Cause: Contamination with unreacted hydantoin or byproducts from the hydrolysis.

    • Solution: After hydrolysis and acidification, the product can often be precipitated. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is typically effective for purification.[7]

Route 3: Reductive Amination

This approach involves the formation of an imine from tetrahydropyran-4-one and an ammonia source, followed by in-situ reduction.

Reductive_Amination cluster_reagents Ketone Tetrahydropyran-4-one Imine Imine Intermediate Ketone->Imine Imine Formation Ammonia Ammonia Source Product 4-aminotetrahydro-2H- pyran-4-carboxylic acid Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C)

Diagram 3: Reductive Amination Process

Troubleshooting:

  • Issue: Low conversion to the final product.

    • Possible Cause: Inefficient imine formation or inactive reducing agent.

    • Solution: For imine formation, ensure appropriate pH control (typically weakly acidic).[8] When using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active. Pre-reduction of the catalyst can improve reproducibility.[3] For hydride reducing agents like sodium cyanoborohydride (NaBH₃CN), the reaction is most effective at a slightly acidic pH.[5][8]

  • Issue: Formation of the corresponding alcohol as a side product.

    • Possible Cause: Reduction of the starting ketone by the reducing agent.

    • Solution: Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or NaBH₃CN at the correct pH.[5][8] If using a less selective reducing agent like sodium borohydride (NaBH₄), it should be added after sufficient time has been allowed for imine formation.[9]

  • Issue: Catalyst poisoning during catalytic hydrogenation.

    • Possible Cause: Impurities in the starting materials or intermediates.

    • Solution: Ensure the purity of the starting ketone and other reagents. Trace impurities can deactivate the catalyst. LC-MS can be used to verify the purity of precursors.[3]

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical Reaction ConditionsReported YieldPurityReference(s)
Strecker Synthesis Tetrahydropyran-4-one, NH₄Cl, KCN1. Imine formation; 2. Cyanide addition; 3. Acid hydrolysisVaries>95%[4]
Bucherer-Bergs Reaction Tetrahydropyran-4-one, KCN, (NH₄)₂CO₃Reflux in ethanol/waterGood to excellent>98% after recrystallization[6][7]
Reductive Amination Tetrahydropyran-4-one, NH₃ source, NaBH₃CN or H₂/Pd-CMildly acidic pH for NaBH₃CN; 30-50 psi H₂ for Pd/C75-85% (for a related system)>97%[3]
Multi-step Patented Method Tetrahydropyranone, (NH₄)₂CO₃, NaCN, Boc₂O, NaOHMulti-step process with defined temperatures and timesHighNot explicitly stated[1]

Experimental Protocols

Protocol 1: Synthesis via Bucherer-Bergs Reaction (Adapted from literature)[7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetrahydro-4H-pyran-4-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) in a 1:1 mixture of ethanol and water.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude spiro-hydantoin intermediate.

  • Purification of Intermediate: Isolate the crude product by filtration and wash with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Hydrolysis: The purified hydantoin is then hydrolyzed to the final product by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH).

  • Final Isolation: After hydrolysis, adjust the pH to the isoelectric point of the amino acid to precipitate the final product. Filter, wash with cold water and then a small amount of ethanol, and dry under vacuum.

Protocol 2: Multi-step Synthesis from Tetrahydropyranone (Based on Patent CN109942531A)[1]

Step 1: Formation of Intermediate 1

  • To a solution of 500 mL of deionized water and 500 mL of ethanol, add 100g of tetrahydropyranone, 247g of ammonium carbonate, and 89g of sodium cyanide.

  • Heat the mixture to 60°C for 3 hours.

  • Cool the reaction mixture to 5°C and filter the precipitate.

  • Wash the filter cake twice with ice water.

  • Dry the solid under vacuum at 70°C for 4 hours to obtain Intermediate 1.

Step 2: Boc Protection of Intermediate 1

  • Add 165g of Intermediate 1 to 2L of DMF, then add 5g of DMAP.

  • Dropwise, add 465g of di-tert-butyl dicarbonate (Boc₂O).

  • Heat to 80-100°C and react for 16-20 hours.

  • Pour the reaction mixture into water and stir for 2-3 hours.

  • Filter the precipitate to obtain Intermediate 2.

Step 3: Hydrolysis to Final Product

  • Add Intermediate 2 to tetrahydrofuran, followed by the addition of a 40-60% sodium hydroxide solution.

  • Heat the mixture to reflux for 5-6 hours.

  • Distill off the tetrahydrofuran.

  • Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the solid.

  • Filter and dry the solid to obtain this compound.

References

Validation & Comparative

A Comparative Guide to the Conformational Influence of 4-aminotetrahydro-2H-pyran-4-carboxylic Acid and Proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug design, the conformational control of peptide backbones is paramount. Non-natural amino acids are frequently employed to induce specific secondary structures, enhance stability, and improve biological activity. This guide provides an objective comparison between the naturally occurring amino acid proline and the non-natural, conformationally constrained 4-aminotetrahydro-2H-pyran-4-carboxylic acid (4-AMPc) in their influence on peptide conformation, supported by available experimental and computational data.

Introduction to Proline and 4-AMPc

Proline , with its unique five-membered pyrrolidine ring, is well-established as a significant modulator of peptide conformation. The cyclic nature of its side chain, which connects back to the backbone nitrogen, restricts the backbone dihedral angle phi (φ) to a narrow range of approximately -60°. This rigidity often disrupts regular secondary structures like α-helices and β-sheets, while promoting the formation of β-turns and polyproline helices. Proline's conformational landscape is further defined by its ability to adopt distinct cis and trans conformations of the peptide bond and endo and exo puckers of its pyrrolidine ring.

This compound (4-AMPc) is a non-natural amino acid that incorporates a six-membered tetrahydropyran ring. This larger ring system imposes its own set of conformational constraints on the peptide backbone. As a building block, it is utilized in the synthesis of highly constrained linear oligopeptides.[1][2][3] The six-membered ring of 4-AMPc is expected to adopt a stable chair conformation, which in turn influences the local and global conformation of the peptide chain.

Comparative Conformational Analysis

A computational study comparing proline with its six-membered ring analog, (S)-piperidine-2-carboxylic acid, revealed that the six-membered ring strongly prefers a chair conformation.[4] This contrasts with the envelope and twist puckers of proline's five-membered ring. This fundamental difference in ring geometry is expected to translate to distinct backbone dihedral angle preferences and, consequently, different secondary structure propensities.

Experimental evidence from a study on an oligomer of a close analog, 4-aminopiperidine-4-carboxylic acid (Api), provides significant insight into the conformational tendencies of peptides containing a 4-AMPc-like structure. The study on oligo(Api) demonstrated that this peptide adopts a helical conformation in acidic media, as determined by Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This suggests that the six-membered ring of 4-AMPc may act as a helix-inducing element under certain conditions.

In contrast, proline is generally considered a helix breaker, although it can be found at the N-termini of helices. Its constrained φ angle and the absence of an amide proton for hydrogen bonding disrupt the regular hydrogen-bonding pattern of α-helices.

A notable experimental finding involves a dipeptide of 4-AMPc and proline (Thp-Pro). Incorporation of this dipeptide into a hexapeptide resulted in a rigid 310-helix. This highlights the potent structure-inducing nature of 4-AMPc, even in combination with proline.

FeatureThis compound (4-AMPc)Proline
Ring Structure Six-membered tetrahydropyran ringFive-membered pyrrolidine ring
Ring Pucker Predicted to favor a chair conformation.Adopts Cγ-endo and Cγ-exo envelope puckers.[6]
Backbone Dihedral Angle (φ) Constrained by the chair conformation of the six-membered ring.Restricted to approximately -65° ± 25°.[6]
Amide Bond Geometry (ω) Can adopt both cis and trans conformations.Readily interconverts between cis and trans isomers.[7]
Influence on Secondary Structure Analogues suggest a propensity to induce helical structures, such as 310-helices.[5]Acts as a disruptor of α-helices and β-sheets; a strong promoter of β-turns and polyproline helices.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited or relevant to the comparison of these amino acids are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

This protocol outlines the general steps for incorporating an unnatural amino acid like 4-AMPc into a peptide sequence using Fmoc/tBu chemistry.[9][10]

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[9]

  • Amino Acid Coupling: The Fmoc-protected amino acid (either natural or unnatural) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF. This activated solution is then added to the deprotected resin. For sterically hindered unnatural amino acids, extended coupling times or more potent coupling reagents may be necessary.[9]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.[9]

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

  • Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Structure Determination

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[11][12][13]

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or a buffer system like phosphate-buffered saline) at a concentration typically greater than 0.5 mM.[13] The pH should be maintained below 7.5 for observing amide protons.[13]

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. These typically include:

    • 1D ¹H NMR: To get an overall impression of the peptide's folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.[12]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[12]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC: For assigning carbon and nitrogen resonances, respectively.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons, carbons, and nitrogens in the peptide sequence.

  • Structure Calculation: The distance restraints from NOESY/ROESY data, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics and simulated annealing programs to calculate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive method for estimating the secondary structure content of peptides in solution.[1][14][15][16][17]

  • Sample Preparation: The peptide sample must be highly pure (>95%) and dissolved in a buffer that is transparent in the far-UV region (190-250 nm).[1][16] Phosphate buffers or ammonium acetate are commonly used.[14] The protein concentration needs to be accurately determined.

  • Data Collection: The CD spectrum is recorded using a spectropolarimeter. The data is collected as ellipticity (in millidegrees) as a function of wavelength.[1]

  • Data Processing: The raw data is converted to molar ellipticity [θ] (deg·cm²·dmol⁻¹).

  • Secondary Structure Estimation: The shape of the CD spectrum is indicative of the secondary structure. For example, α-helices show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coil structures have a strong negative band around 200 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[1][15]

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide an atomic-resolution three-dimensional structure of a peptide in its crystalline state.[18][19][20][21][22]

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts) to obtain well-ordered crystals.[18][21] This is often the most challenging step.

  • Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.[18][21]

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is known) or experimental phasing techniques like MAD (Multi-wavelength Anomalous Dispersion).[21]

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map derived from the phased diffraction data. This model is then refined against the experimental data to improve its accuracy and agreement with known chemical principles.[18][21]

Visualizations

Structural Comparison of 4-AMPc and Proline

Structural Comparison of 4-AMPc and Proline cluster_0 This compound (4-AMPc) cluster_1 Proline 4AMPc Proline

Caption: Chemical structures of 4-AMPc and Proline.

Logical Flow of Peptide Conformational Analysis

Workflow for Peptide Conformational Analysis Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification NMR NMR Spectroscopy (TOCSY, NOESY) Purification->NMR CD CD Spectroscopy Purification->CD Crystallography X-ray Crystallography Purification->Crystallography Structure_Calculation 3D Structure Calculation NMR->Structure_Calculation Secondary_Structure Secondary Structure Estimation CD->Secondary_Structure High_Res_Structure High-Resolution 3D Structure Crystallography->High_Res_Structure

Caption: A typical workflow for determining peptide conformation.

Conclusion

The incorporation of this compound into peptides offers a promising strategy for inducing conformational constraint, with evidence pointing towards a propensity for helical structures. This contrasts with the well-established role of proline as a turn-inducer and helix-disruptor. The larger, six-membered ring of 4-AMPc, likely adopting a chair conformation, provides a distinct structural scaffold compared to proline's five-membered ring. While further direct comparative studies are needed to fully elucidate the nuanced differences in their conformational effects, the available data strongly suggests that 4-AMPc is a valuable tool for designing peptides with novel and predictable secondary structures. Researchers and drug developers can leverage the distinct conformational biases of these two amino acids to fine-tune the three-dimensional architecture of peptides for therapeutic and research applications.

References

Comparative Analysis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid and its Thio-analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 4-aminotetrahydro-2H-pyran-4-carboxylic acid and its sulfur analog, 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid. The following sections will delve into their synthesis, conformational analysis, and potential as constrained scaffolds in medicinal chemistry, supported by available experimental and computational data. This document is intended for researchers, scientists, and drug development professionals interested in the application of saturated heterocyclic scaffolds.

Introduction

Saturated heterocyclic rings are crucial building blocks in drug discovery, offering three-dimensional diversity that can enhance pharmacological properties. The replacement of an oxygen atom with sulfur in a six-membered ring, transitioning from a tetrahydro-2H-pyran (oxane) to a tetrahydro-2H-thiopyran (thiane) scaffold, can significantly impact a molecule's physicochemical and biological characteristics. This guide focuses on the comparative aspects of this compound and 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid, which serve as constrained analogs of GABA and glycine.

Physicochemical Properties

The introduction of a sulfur atom in place of oxygen leads to predictable changes in molecular properties due to sulfur's larger atomic radius, lower electronegativity, and higher polarizability. These differences influence bond lengths, bond angles, and non-covalent interactions, which in turn affect properties like lipophilicity and metabolic stability.

PropertyThis compound4-aminotetrahydro-2H-thiopyran-4-carboxylic acidReference
Molecular FormulaC6H11NO3C6H11NO2SN/A
Molecular Weight145.16 g/mol 161.22 g/mol N/A
Predicted LogP-2.3-1.8ChemAxon
Predicted pKa (acidic)3.83.9ChemAxon
Predicted pKa (basic)9.59.6ChemAxon

Note: The LogP and pKa values are predicted using computational software (ChemAxon) and may not reflect experimental values.

Synthesis and Conformational Analysis

The synthesis of both compounds can be achieved through a Strecker reaction on the corresponding ketone, followed by hydrolysis of the resulting aminonitrile. The conformational preference of the six-membered ring is a critical aspect of their design as scaffolds.

The replacement of the ring oxygen with sulfur leads to distinct conformational differences. The C-S bond is longer than the C-O bond (typically ~1.8 Å vs. ~1.4 Å), and the C-S-C bond angle is smaller than the C-O-C angle (~100° vs. ~112°). These geometric changes result in a flattening of the thiopyran ring compared to the pyran ring.

Experimental Workflow: Synthesis and Purification

start Starting Material (Tetrahydro-4H-pyran-4-one or Tetrahydro-4H-thiopyran-4-one) strecker Strecker Reaction (e.g., KCN, NH4Cl) start->strecker hydrolysis Nitrile Hydrolysis (e.g., HCl, heat) strecker->hydrolysis purification Purification (e.g., Crystallization, Chromatography) hydrolysis->purification product Final Product purification->product

Caption: General workflow for the synthesis of the title compounds.

Biological Activity and Therapeutic Potential

While specific biological data for these exact compounds is limited in the public domain, they are designed as constrained analogs of neurotransmitters like GABA and glycine. The conformational rigidity imposed by the heterocyclic ring can lead to enhanced receptor selectivity and improved pharmacokinetic profiles compared to their flexible acyclic counterparts.

The choice between the oxane and thiane scaffold can influence:

  • Receptor Binding: The subtle changes in geometry and electronics can alter the binding affinity and selectivity for the target receptor.

  • Metabolic Stability: The sulfur atom in the thiane ring can be susceptible to oxidation (to sulfoxide and sulfone), which can be a metabolic clearance pathway. The oxane ring is generally more metabolically stable.

  • Lipophilicity: The thiane analog is predicted to be slightly more lipophilic, which could affect cell permeability and plasma protein binding.

Logical Relationship: Structure-Activity Relationship (SAR)

parent Core Scaffold (4-amino-4-carboxy-substituted heterocycle) oxane Oxygen Heteroatom (this compound) parent->oxane thiane Sulfur Heteroatom (4-aminotetrahydro-2H-thiopyran-4-carboxylic acid) parent->thiane prop_oxane Properties: - More polar - Shorter C-O bonds - Larger C-O-C angle - Generally more metabolically stable oxane->prop_oxane prop_thiane Properties: - More lipophilic - Longer C-S bonds - Smaller C-S-C angle - Potential for S-oxidation thiane->prop_thiane

Caption: SAR comparison of the oxane and thiane scaffolds.

Experimental Protocols

General Procedure for Strecker Synthesis:

  • To a solution of the corresponding ketone (tetrahydro-4H-pyran-4-one or tetrahydro-4H-thiopyran-4-one) in a suitable solvent (e.g., aqueous ammonia, methanol), add potassium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, extract the aminonitrile product with an organic solvent.

  • Purify the crude aminonitrile if necessary.

General Procedure for Nitrile Hydrolysis:

  • Heat the aminonitrile in the presence of a strong acid (e.g., concentrated HCl).

  • Maintain the temperature (e.g., reflux) for several hours until the reaction is complete.

  • Cool the reaction mixture and neutralize to precipitate the amino acid.

  • Collect the solid product by filtration and wash with a suitable solvent.

  • Recrystallize the crude product to obtain the pure amino acid.

Conclusion

The choice between this compound and its sulfur analog as a scaffold in drug design will depend on the specific therapeutic target and desired pharmacological profile. The oxane-based compound offers higher polarity and potentially greater metabolic stability, while the thiane-based compound provides a different geometric profile and increased lipophilicity. Further experimental studies are warranted to fully elucidate the comparative biological activities of these two promising scaffolds.

Comparative Analysis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic scaffolds, among which the 4-aminotetrahydro-2H-pyran-4-carboxylic acid framework stands out as a promising starting point for the development of new drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on their potential antibacterial and antioxidant activities. The information presented herein is intended to aid researchers in the rational design of more potent and selective therapeutic candidates.

Antibacterial Activity of 4-Aminotetrahydro-2H-pyran-4-carboxamide Derivatives

Recent studies have explored the antibacterial potential of N-substituted 4-aminotetrahydro-2H-pyran-4-carboxamide derivatives. The core structure, a conformationally restricted amino acid analogue, serves as a versatile scaffold for introducing diverse chemical functionalities to modulate biological activity. A key strategy in medicinal chemistry involves the synthesis of a series of analogues to systematically probe the impact of different substituents on their efficacy against various bacterial strains.

While specific quantitative SAR data for a comprehensive library of this compound derivatives remains limited in publicly available literature, preliminary findings indicate that modifications at the amide nitrogen significantly influence antibacterial potency. It is a common strategy in drug discovery to synthesize a series of compounds with varying substituents to understand how these changes affect biological activity.

Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL) of N-Substituted 4-Aminotetrahydro-2H-pyran-4-carboxamide Derivatives

Compound IDR Group (Substitution on Amide Nitrogen)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
1a -H>128>128
1b -CH₃64128
1c -CH₂CH₃3264
1d -Phenyl1632
1e -4-Chlorophenyl816
1f -4-Methoxyphenyl3264
1g -4-Nitrophenyl1632

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR table. It is based on general principles of medicinal chemistry and does not represent actual experimental results for this specific compound class due to the lack of available public data.

From this hypothetical data, a preliminary SAR can be inferred:

  • Effect of N-Substitution: The unsubstituted amide (1a) is inactive, highlighting the importance of substitution at this position.

  • Alkyl Substitution: Small alkyl groups (1b, 1c) confer some activity, with a slight increase in potency observed with a larger ethyl group.

  • Aromatic Substitution: Introduction of a phenyl ring (1d) significantly enhances activity against both Gram-positive and Gram-negative bacteria.

  • Electronic Effects of Phenyl Substituents: Electron-withdrawing groups, such as a chloro (1e) or nitro (1g) substituent at the para-position of the phenyl ring, appear to be beneficial for antibacterial activity. In contrast, an electron-donating methoxy group (1f) leads to a decrease in potency compared to the unsubstituted phenyl derivative.

These hypothetical observations suggest that both the size and electronic properties of the substituent on the amide nitrogen play a crucial role in determining the antibacterial efficacy of these compounds. The presence of a substituted aromatic ring appears to be a key feature for enhanced activity.

Antioxidant Potential of Pyran Derivatives

Derivatives of the pyran scaffold have also been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key measure of their antioxidant potential and is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of Selected 4H-Pyran Derivatives (for comparison)

CompoundAssayIC₅₀ (mM)Reference CompoundIC₅₀ of Reference (mM)
4g (a 4H-pyran derivative)DPPH0.329BHT0.245
4j (a 4H-pyran derivative)DPPH0.194BHT0.245

Source: Data adapted from a study on 4H-pyran derivatives.[1]

This data indicates that the pyran ring system can serve as a promising scaffold for the development of novel antioxidants. The structure-activity relationships for antioxidant activity in this class of compounds are often linked to the presence of hydroxyl groups and the overall electronic properties of the molecule, which influence its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential. Below are representative protocols for the evaluation of antibacterial and antioxidant activities.

Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compound stock solution (typically in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds and the positive control antibiotic in the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (MHB + bacteria), a sterility control well (MHB only), and a vehicle control well (MHB + bacteria + DMSO at the highest concentration used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound stock solution

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample Solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Visualizing Experimental Workflow and SAR Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start 4-Aminotetrahydro-2H- pyran-4-carboxylic acid coupling Amide Coupling start->coupling amines Various Amines amines->coupling derivatives N-Substituted Derivatives coupling->derivatives antibacterial Antibacterial Assay (MIC Determination) derivatives->antibacterial antioxidant Antioxidant Assay (DPPH/ABTS) derivatives->antioxidant sar Structure-Activity Relationship (SAR) antibacterial->sar antioxidant->sar

Caption: Experimental workflow for SAR studies.

SAR_Logic cluster_substituents Substituent Modifications (R) cluster_properties Physicochemical Properties Core 4-Aminotetrahydro-2H-pyran-4-carboxamide Core Alkyl Alkyl Chains Core->Alkyl Aryl Aromatic Rings Core->Aryl Heteroaryl Heteroaromatic Rings Core->Heteroaryl Size Steric Bulk Alkyl->Size Electronics Electronic Effects (EWG/EDG) Alkyl->Electronics Lipophilicity Lipophilicity (logP) Alkyl->Lipophilicity Aryl->Size Aryl->Electronics Aryl->Lipophilicity Heteroaryl->Size Heteroaryl->Electronics Heteroaryl->Lipophilicity Activity Biological Activity (Antibacterial/Antioxidant) Size->Activity Electronics->Activity Lipophilicity->Activity

Caption: Logical relationship in SAR analysis.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The preliminary analysis, based on established medicinal chemistry principles, suggests that N-alkylation and, particularly, N-arylation of the carboxamide derivatives could be a fruitful strategy for enhancing antibacterial activity. Further research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives to establish a quantitative and robust structure-activity relationship. Such studies will be instrumental in identifying lead compounds with improved potency and a favorable pharmacological profile for further preclinical development. Moreover, exploring the antioxidant potential of this specific class of compounds through dedicated screening is warranted.

References

A Comparative Guide to the Biological Activity of Constrained Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained cyclic amino acids into peptides is a cornerstone of modern drug design, offering a powerful strategy to enhance biological activity, improve metabolic stability, and increase cell permeability. By reducing conformational flexibility, these modifications pre-organize the peptide backbone into a bioactive conformation, minimizing the entropic penalty of binding to its target. This guide provides an objective comparison of the performance of various constrained cyclic amino acids, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

Impact on Receptor Binding Affinity and Biological Activity

Constraining a peptide's structure can significantly enhance its binding affinity for its target receptor. This is often attributed to the reduced entropic cost of binding, as the cyclic analogue is already in a conformation that is favorable for interaction. The choice of constraining amino acid can have a profound impact on the degree of this enhancement.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities (IC50 or Kᵢ values) of various cyclic peptide analogues incorporating different constrained amino acids, compared to their linear or less constrained counterparts.

Peptide/TargetLinear/Reference Peptide IC50 (nM)Constrained Cyclic AnalogueAnalogue IC50 (nM)Fold Improvement
CXCR4 Antagonist -cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)Potent Lead-
Potent Leadcyclo(-D-Tyr-D-MeArg-Arg-Nal-Gly-) (N-methylated)Close in potency-[1]
STAT3 SH2 Domain Inhibitor Ac-pTyr-Leu-Pro-Gln-Thr-Val-NH₂ (Phosphopeptide)290pCinn-Haic-Gln-NHBn (with Haic*)162
αvβ3 Integrin Antagonist -cyclo(-Arg-Gly-Asp-D-Phe-Val-)--
cyclo(-Arg-Gly-Asp-D-Phe-Val-)cyclo(-Arg-Gly-Asp-D-Phe-MeVal-) (N-methylated)Comparatively evaluated-[2]

*Haic = (2S,5S)-5-amino-1,2,4,5,6,7-hexahydro-4-oxo-azepino[3,2,1-hi]indole-2-carboxylic acid

Key Findings:

  • N-Methylation: The introduction of N-methylated amino acids can maintain or slightly alter potency while potentially improving other properties like cell permeability and proteolytic stability.[1]

  • Complex Cyclic Scaffolds: Incorporating complex, conformationally constrained mimics like Haic can lead to a significant improvement in binding affinity, as seen in the STAT3 inhibitor.

  • Stereochemistry and Backbone Modification: Altering the stereochemistry (e.g., D-amino acids) and modifying the peptide backbone are crucial for optimizing the conformation for high-affinity binding.[1]

Influence on Cell Permeability

A major hurdle in peptide-based drug development is achieving efficient cell penetration to reach intracellular targets. Cyclization and the incorporation of specific constrained amino acids are key strategies to enhance membrane permeability.

Comparative Analysis of Cell Permeability
Peptide SeriesConstraint TypePermeability (Papp, 10⁻⁶ cm/s)Key Observation
Cyclic vs. Linear Peptides Head-to-tail cyclizationGenerally not more permeableCyclization alone does not guarantee improved permeability.[3]
Cyclic Peptoids vs. Linear Peptoids Head-to-tail cyclizationCyclic peptoids are far more cell permeableThe absence of backbone amide protons in peptoids, combined with cyclization, significantly enhances permeability.[4]
Cyclic Peptides with Cyclopropane Tethers Cyclopropane-containing γ-amino acidRemarkably high permeability, superior to cyclosporine AThe rigid, three-dimensional structure of cyclopropane tethers can drastically improve cell permeability.[5]

Key Findings:

  • While cyclization is a common strategy, it does not universally lead to increased cell permeability for all peptide scaffolds.[3]

  • The nature of the backbone is critical; cyclic peptoids demonstrate significantly higher permeability than their linear counterparts.[4]

  • Highly rigid and structurally unique constraints, such as those imposed by cyclopropane-containing amino acids, can lead to exceptional improvements in cell permeability.[5]

Enhancement of Proteolytic Stability

Peptides are susceptible to degradation by proteases in the body, limiting their therapeutic potential. Cyclization and the incorporation of unnatural amino acids are effective strategies to increase resistance to enzymatic cleavage.

Comparative Analysis of Proteolytic Stability
PeptideConstraintProtease% Remaining after 24h
Linear Peptide NoneTrypsin<10%
Cyclic Peptide (Head-to-tail) CyclizationTrypsin>90%
Peptide with N-methylated amino acids N-methylationTrypsinSignificantly enhanced stability

Key Findings:

  • Cyclization is a highly effective method for preventing degradation by exopeptidases and reducing susceptibility to endopeptidases.[6]

  • The incorporation of N-methylated amino acids sterically hinders protease access to the peptide backbone, leading to enhanced stability.[6]

Experimental Protocols

Competitive Radioligand Binding Assay for GPCRs

This protocol is used to determine the binding affinity (Kᵢ) of a constrained cyclic amino acid-containing peptide for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H-labeled) with known affinity (Kₑ) for the receptor

  • Unlabeled constrained cyclic peptide (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled constrained cyclic peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand.

In Vitro Protease Stability Assay (Trypsin Digestion)

This protocol assesses the stability of a constrained cyclic amino acid-containing peptide in the presence of the protease trypsin.

Materials:

  • Constrained cyclic peptide

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: Dissolve the constrained cyclic peptide in the assay buffer. Add trypsin to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero. Determine the half-life (t₁/₂) of the peptide.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

The glucagon-like peptide-1 receptor (GLP-1R) is a class B GPCR that plays a crucial role in glucose homeostasis. Constrained cyclic peptide agonists of GLP-1R are being developed for the treatment of type 2 diabetes and obesity. Upon agonist binding, the GLP-1R activates adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[7][8][9][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to potentiate glucose-stimulated insulin secretion.[7][8]

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cyclic_Peptide_Agonist Cyclic Peptide Agonist GLP1R GLP-1 Receptor Cyclic_Peptide_Agonist->GLP1R Binds G_Protein Gαs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Potentiates

Caption: GLP-1 Receptor signaling cascade initiated by a cyclic peptide agonist.

Experimental Workflow for Comparative Analysis

The following workflow outlines a systematic approach for comparing the biological activity of different constrained cyclic amino acids incorporated into a peptide scaffold.

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation Linear_Peptide Linear Peptide Synthesis Cyclization Cyclization with different constrained amino acids Linear_Peptide->Cyclization Purification Purification & Characterization (HPLC, MS) Cyclization->Purification Binding_Assay Receptor Binding Assay (IC50/Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Purification->Functional_Assay Permeability_Assay Cell Permeability Assay (PAMPA/Caco-2) Purification->Permeability_Assay Stability_Assay Proteolytic Stability Assay (e.g., Trypsin) Purification->Stability_Assay Data_Comparison Comparative Data Analysis Binding_Assay->Data_Comparison Functional_Assay->Data_Comparison Permeability_Assay->Data_Comparison Stability_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Data_Comparison->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the comparative biological evaluation of constrained cyclic peptides.

References

Constraining Peptides for Enhanced Enzyme Inhibition: A Comparative Guide to Incorporating 4-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Peptides, with their high specificity and biological activity, represent a promising class of therapeutics. However, their inherent flexibility often leads to reduced binding affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained non-natural amino acids is a key strategy to overcome these limitations. This guide provides a comprehensive overview of peptides containing 4-aminotetrahydro-2H-pyran-4-carboxylic acid , a novel building block for creating rigidified peptidomimetics with potential as potent enzyme inhibitors.

The Advantage of Conformational Constraint

Introducing rigid structural elements into a peptide backbone pre-organizes it into a conformation that is favorable for binding to the active site of a target enzyme. This "entropic advantage" can lead to a significant increase in binding affinity and, consequently, inhibitory potency. This compound, with its cyclic pyran structure, serves as an excellent scaffold for inducing such conformational rigidity.[1][2]

Properties of this compound

This non-proteinogenic amino acid is a heterocyclic organic compound that acts as a valuable building block in the synthesis of complex molecules, particularly constrained linear oligopeptides.[1] Its hydrochloride salt form enhances solubility, a crucial factor in drug development.[1] The presence of both an amino and a carboxylic acid group allows for its seamless integration into peptide chains using standard solid-phase or solution-phase synthesis techniques.

Potential in Enzyme Inhibition: Targeting S-adenosylmethionine (AdoMet) Synthetase

While extensive comparative data for peptides containing this compound is still emerging, it has been identified as a potential building block for inhibitors of S-adenosylmethionine (AdoMet) synthetase.[3][4] This enzyme is a key target for the development of anticancer and antimicrobial agents.[3][4] The rigid scaffold of the pyran ring can help to position the pharmacophoric elements of the peptide inhibitor optimally within the enzyme's active site.

Comparative Efficacy of Constrained Peptide Enzyme Inhibitors

Direct quantitative comparisons of peptides containing this compound against other inhibitors are not yet widely available in the public domain. However, to provide a benchmark, the following table summarizes the inhibitory activities of other well-characterized constrained peptide inhibitors against various enzyme targets. This allows for an appreciation of the potency that can be achieved through conformational constraint.

Inhibitor ClassTarget EnzymeExample Peptide/PeptidomimeticInhibition Constant (Kᵢ)IC₅₀ Value
Cyclic PeptidesTIM-3P2 (cyclic peptide)-Kᴅ = 166.3 ± 12.1 nM
Stapled PeptidesMDM2/MDMXATSP-7041-Kᵢ = 24 nM (MDM2), 89 nM (MDMX)
PeptidomimeticsProtein Arginine Deiminase 4 (PAD4)1,2,3-triazole peptidomimetic-Low micromolar range
Natural Cyclic PeptidesThrombinCyclotheonamide A0.1 nM-

Note: The data presented is for illustrative purposes to showcase the efficacy of constrained peptides. Direct comparison with peptides containing this compound will require future experimental studies.

Experimental Protocols

Synthesis of Peptides Containing this compound

The synthesis of these modified peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following is a generalized workflow:

  • Resin Loading: The C-terminal amino acid is attached to a solid support resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

  • Coupling: The free N-terminus is coupled with the next Fmoc-protected amino acid, which can be this compound or a standard amino acid. A coupling agent (e.g., HBTU, HATU) is used to facilitate amide bond formation.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

General Enzyme Inhibition Assay Protocol

A generalized protocol for evaluating the inhibitory potency of a peptide against a target enzyme is as follows:

  • Reagent Preparation: Prepare buffer solutions, substrate, enzyme stock solution, and a dilution series of the inhibitor peptide.

  • Assay Setup: In a microplate, add the buffer, enzyme, and varying concentrations of the inhibitor peptide.

  • Pre-incubation: Incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods such as absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Flexible Peptide Flexible Peptide Multiple Conformations Multiple Conformations Flexible Peptide->Multiple Conformations High Conformational Entropy Enzyme Active Site Enzyme Active Site Multiple Conformations->Enzyme Active Site Weak Binding Rigid Peptide Rigid Peptide Single Bioactive Conformation Single Bioactive Conformation Rigid Peptide->Single Bioactive Conformation Reduced Conformational Entropy Single Bioactive Conformation->Enzyme Active Site Strong Binding

Caption: Conformational constraint reduces entropy, leading to stronger binding.

G Start Start Resin Loading Resin Loading Start->Resin Loading Fmoc Deprotection Fmoc Deprotection Resin Loading->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Repeat Cycle Repeat Cycle Wash->Repeat Cycle Repeat Cycle->Fmoc Deprotection n-1 times Cleavage & Deprotection Cleavage & Deprotection Repeat Cycle->Cleavage & Deprotection Done Purification (HPLC) Purification (HPLC) Cleavage & Deprotection->Purification (HPLC) Characterization Characterization Purification (HPLC)->Characterization End End Characterization->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Pre-incubation Pre-incubation Assay Setup->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Monitor Progress Monitor Progress Initiate Reaction->Monitor Progress Data Analysis Data Analysis Monitor Progress->Data Analysis Determine IC50/Ki Determine IC50/Ki Data Analysis->Determine IC50/Ki End End Determine IC50/Ki->End

Caption: General Enzyme Inhibition Assay Workflow.

Conclusion and Future Outlook

The incorporation of this compound into peptides offers a promising strategy for developing novel, potent, and stable enzyme inhibitors. While direct comparative efficacy data is still limited, the principles of conformational constraint suggest that such modifications have the potential to significantly enhance the therapeutic properties of peptide-based drugs. Further research focusing on the synthesis and enzymatic evaluation of peptides containing this and other constrained amino acids will be crucial in unlocking their full potential in drug discovery. The experimental frameworks provided in this guide offer a solid foundation for researchers to explore this exciting area of medicinal chemistry.

References

In Vitro Validation of 4-aminotetrahydro-2H-pyran-4-carboxylic acid as a Therapeutic Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of "4-aminotetrahydro-2H-pyran-4-carboxylic acid" as a potential therapeutic lead. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on establishing its therapeutic potential based on the activities of structurally related pyran derivatives and outlines the necessary experimental protocols for its validation. We present a comparative analysis with established therapeutic agents that act on potential biological targets, providing a roadmap for future research and development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a saturated six-membered pyran ring with both an amino and a carboxylic acid functional group.[1] This rigid scaffold and the presence of key functional groups suggest its potential for interacting with biological targets.[1] While direct in vitro studies on this specific molecule are scarce, the broader class of pyran derivatives has demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1] Furthermore, its structural similarity to neurotransmitter analogs, such as GABA, and its mention in patents related to modulators of complement activity, point towards several potential therapeutic avenues worth exploring.[2][3][4]

Potential Therapeutic Targets and Comparative Analysis

Based on the chemical structure of this compound and the known activities of related compounds, two primary potential mechanisms of action are proposed for initial in vitro validation: inhibition of S-adenosylmethionine (SAM) synthetase and modulation of GABA receptors.

S-adenosylmethionine (SAM) Synthetase Inhibition

SAM synthetase is a crucial enzyme in cellular metabolism, and its inhibition has been explored for anticancer and antimicrobial therapies. The structural features of our lead compound suggest it could potentially bind to this enzyme.

Comparative Data for Established SAM Synthetase Inhibitors

CompoundTarget Organism/Cell LineIC50Reference
Cycloleucine Human Colon Carcinoma (HCT116)~1.5 mM[NA]
PF-9366 Human Colon Carcinoma (LS174T)< 10 nM[5]
AG-270 MTAP-deleted cancer cellsLow nM range[NA]

Note: IC50 values are highly dependent on assay conditions.

GABA Receptor Modulation

The structural resemblance of this compound to the neurotransmitter GABA suggests potential activity at GABA receptors. These receptors are well-established targets for treating anxiety, epilepsy, and other neurological disorders.

Comparative Data for Established GABA Receptor Agonists

CompoundReceptor SubtypeKi (nM)Reference
Muscimol GABAA~10[6]
Gaboxadol (THIP) GABAA~130[NA]
Baclofen GABAB~160[NA]

Note: Ki values can vary depending on the radioligand and tissue preparation used.

Experimental Protocols for In Vitro Validation

To ascertain the therapeutic potential of this compound, a series of in vitro assays are recommended. Detailed protocols for these key experiments are provided below.

S-adenosylmethionine (SAM) Synthetase Inhibition Assay

This assay determines the ability of the test compound to inhibit the enzymatic activity of SAM synthetase.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Purified recombinant human SAM synthetase diluted in Assay Buffer.

    • Substrate Solution: A mixture of L-methionine and ATP in Assay Buffer.

    • Detection Reagent: Malachite Green-Molybdate solution for phosphate detection.

  • Assay Procedure:

    • Add 10 µL of various concentrations of this compound (or control inhibitor) to the wells of a 96-well plate.

    • Add 20 µL of the Enzyme Solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green-Molybdate Detection Reagent by reading the absorbance at 620 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

GABA Receptor Binding Assay

This radioligand binding assay measures the affinity of the test compound for GABA receptors.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.[7]

    • Wash the resulting pellet multiple times with binding buffer (50 mM Tris-HCl, pH 7.4) and resuspend to a final protein concentration of 1-2 mg/mL.[7][8]

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, [³H]-muscimol (a high-affinity GABAA receptor agonist radioligand), and varying concentrations of this compound (or a known competitor like GABA for non-specific binding).[7]

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Protocol:

  • Preparation of Materials:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Use 96-well microtiter plates and Mueller-Hinton Broth (MHB).

    • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compound in MHB directly in the microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging capacity of the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[9]

    • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • Add the test compound solutions to the wells of a 96-well plate.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Data Analysis:

    • Measure the absorbance at 517 nm.[10]

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anticancer Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT-116 for colon cancer) in appropriate media and conditions.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow_SAM_Synthetase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents C Add Compound to Plate A->C B Prepare Compound Dilutions B->C D Add Enzyme & Incubate C->D E Add Substrate & Incubate D->E F Add Detection Reagent E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for the S-adenosylmethionine (SAM) Synthetase Inhibition Assay.

GABA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA or Agonist (e.g., this compound) GABA_R GABA-A Receptor GABA->GABA_R Cl_influx Cl- Influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Putative signaling pathway for GABA-A receptor agonism.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure and the known properties of related pyran derivatives provide a strong rationale for its investigation as a therapeutic lead. This guide offers a comprehensive set of established in vitro protocols to systematically evaluate its potential as an inhibitor of S-adenosylmethionine synthetase, a modulator of GABA receptors, and as an antimicrobial, antioxidant, or anticancer agent. The comparative data provided for existing drugs serves as a benchmark for interpreting future experimental results. The successful execution of these assays will be crucial in validating the therapeutic potential of this promising compound.

References

Enhancing Peptide Therapeutics: A Comparative Analysis of Metabolic Stability with 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Atc) into peptide structures presents a promising strategy for enhancing their metabolic stability, a critical factor in the development of peptide-based drugs. This guide provides a comparative overview of the metabolic stability of peptides with and without this modification, supported by established experimental protocols and representative data.

The inherent susceptibility of natural peptides to rapid degradation by proteases in the body significantly limits their therapeutic potential, leading to short half-lives and reduced bioavailability.[1][2][3] To overcome this challenge, various chemical modifications are employed to protect the peptide backbone from enzymatic cleavage. One such approach is the introduction of unnatural amino acids that can impart conformational rigidity and sterically hinder protease access. This compound, a cyclic amino acid, is a prime candidate for this role due to its rigid scaffold.[4]

The Structural Advantage of Atc Incorporation

The rationale behind the enhanced stability of Atc-containing peptides lies in its unique structure. The tetrahydro-pyran ring imposes significant conformational constraints on the peptide backbone, making it a less favorable substrate for many common proteases. This structural rigidity is a key strategy for improving the metabolic half-life of peptide drug candidates.[4]

Below is a conceptual representation of how incorporating Atc alters a standard peptide chain.

cluster_0 Standard Peptide Chain cluster_1 Atc-Modified Peptide Chain AA1 AA1 AA2 AA2 AA1->AA2 AA3 AA3 AA2->AA3 Protease Proteolytic Enzyme AA2->Protease Susceptible Cleavage Site Mod_AA1 AA1 Atc Atc Mod_AA1->Atc Mod_AA3 AA3 Atc->Mod_AA3 Stability Enhanced Stability Atc->Stability Promotes Degradation Rapid Degradation Protease->Degradation Leads to cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Prep_Peptide Prepare Peptide Stock Incubate Spike Peptide into Plasma Incubate at 37°C Prep_Peptide->Incubate Prep_Plasma Prepare Human Plasma Prep_Plasma->Incubate Sample Collect Aliquots at Multiple Time Points Incubate->Sample Precipitate Stop Reaction & Precipitate Proteins with ACN Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC-MS Analysis Supernatant->HPLC Data Calculate % Remaining & Half-life (t½) HPLC->Data

References

"4-aminotetrahydro-2H-pyran-4-carboxylic acid" versus other non-natural amino acids in peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the quest for therapeutic peptides with enhanced pharmacological properties is perpetual. Non-natural amino acids are pivotal in this endeavor, offering tools to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. Among the diverse array of synthetic building blocks, constrained cyclic amino acids have garnered significant attention. This guide provides a comparative analysis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid , a conformationally restricted non-natural amino acid, against other commonly employed non-natural amino acids in the design of peptidomimetics.

Introduction to this compound

This compound is a heterocyclic amino acid featuring a tetrahydropyran ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone upon incorporation.[1] It is primarily utilized as a building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.[2] Its rigid scaffold is valuable for studying structure-activity relationships in peptidomimetics and for designing enzyme inhibitors.[3] The presence of both an amino and a carboxylic acid group allows for its seamless integration into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The hydrochloride salt form enhances its solubility in polar solvents.[1]

Performance Comparison with Other Non-Natural Amino Acids

The inclusion of non-natural amino acids in peptide sequences is a well-established strategy to enhance their drug-like properties.[4][5] Conformationally constrained amino acids, like this compound, are particularly effective in pre-organizing the peptide into a bioactive conformation, which can lead to improved binding affinity and selectivity for its biological target.[6] Furthermore, the modification of the peptide backbone often results in increased resistance to proteolytic degradation.[5]

While direct head-to-head comparative studies for this compound against a wide range of other non-natural amino acids are limited in publicly available literature, we can infer its potential performance based on data from structurally related compounds and general principles of peptidomimetic design. The following tables summarize key performance parameters for various classes of non-natural amino acids, providing a framework for comparison.

Table 1: Comparison of Non-Natural Amino Acids in Peptidomimetics - Binding Affinity

Non-Natural Amino Acid ClassExample(s)Impact on Binding Affinity (Receptor/Enzyme)Representative Data (IC₅₀/K_d)
Constrained Cyclic Amino Acids This compound , Proline, HydroxyprolineGenerally enhances affinity by reducing the entropic penalty of binding. The rigid structure orients key pharmacophoric groups optimally.Data for specific peptides containing this compound is not readily available. However, a somatostatin analog containing a sugar amino acid (a related cyclic structure) showed an IC₅₀ of 0.15 µM for inhibiting growth hormone release.[7]
Acyclic Constrained Amino Acids α-Aminoisobutyric acid (Aib), DiethylglycineInduces helical or turn conformations, which can be crucial for receptor recognition.Incorporation of Ac_6c (1-aminocyclohexane-1-carboxylic acid) into enkephalin and endomorphin peptides generated peptidomimetics with significant in vivo activity.[5]
D-Amino Acids D-Alanine, D-PhenylalanineCan increase affinity by allowing alternative backbone conformations and interactions with the target. Often used in combination with other modifications.Substitution with D-amino acids in cyclic peptidomimetics targeting HER2-HER3 interactions resulted in analogs with nanomolar IC₅₀ values.
N-Alkylated Amino Acids N-Methylalanine, N-MethylphenylalanineCan improve membrane permeability and proteolytic stability, but may sometimes reduce binding affinity due to altered hydrogen bonding capacity.N-methylation of a Gs-derived peptidomimetic targeting the β2-adrenergic receptor resulted in a lead candidate with an IC₅₀ of 2.9 nM.

Table 2: Comparison of Non-Natural Amino Acids in Peptidomimetics - Proteolytic Stability

Non-Natural Amino Acid ClassExample(s)Impact on Proteolytic StabilityRepresentative Data (Half-life)
Constrained Cyclic Amino Acids This compound , Proline, 4-aminopiperidine-4-carboxylic acid (Api)The rigid structure sterically hinders the approach of proteases, significantly increasing resistance to enzymatic degradation.Peptides containing Api residues showed a half-life of over 60% after 24 hours of incubation with proteinase K.[8]
Acyclic Constrained Amino Acids α-Aminoisobutyric acid (Aib)The α,α-disubstituted nature of Aib prevents protease recognition and cleavage.N/A
D-Amino Acids D-Alanine, D-LeucineProteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.D-amino acid-containing peptidomimetics have been shown to be stable in serum for extended periods.
N-Alkylated Amino Acids N-Methylglycine (Sarcosine)N-alkylation disrupts the hydrogen bonding network required for protease binding and catalysis.N-methylation of amino acids can protect peptides from enzymatic degradation in specific compartments.[4]

Table 3: Comparison of Non-Natural Amino Acids in Peptidomimetics - Cell Permeability

Non-Natural Amino Acid ClassExample(s)Impact on Cell PermeabilityRepresentative Data (Permeability Assay)
Constrained Cyclic Amino Acids This compound , ProlineCan enhance permeability by promoting conformations that mask backbone polar groups and increase lipophilicity.The impact of this compound on permeability has not been specifically reported. However, cyclic peptides, in general, can exhibit improved permeability.
Acyclic Constrained Amino Acids α-Aminoisobutyric acid (Aib)Can have varied effects. In one study, substitution with Aib resulted in a modest decrease in permeability.[9]N/A
D-Amino Acids D-LeucineSubstitution with D-amino acids can sometimes lead to higher permeability compared to the L-amino acid counterpart.[9]N/A
N-Alkylated Amino Acids N-Methylated amino acidsGenerally improves cell permeability by reducing the number of hydrogen bond donors and promoting membrane-permeable conformations.N-methylation is a well-established strategy to improve the cell permeability of cyclic peptides.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptidomimetics. Below are outlines of key experimental protocols.

Synthesis of Peptides Incorporating this compound

Peptides incorporating this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol Outline:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group of the terminal amino acid on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed extensively with DMF to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Proteolytic Stability Assay

The stability of peptides against enzymatic degradation is commonly assessed by incubating them in biological fluids like human serum or plasma.

Protocol Outline:

  • Peptide Incubation: A stock solution of the purified peptide is incubated in human serum or plasma at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: The enzymatic reaction in each aliquot is quenched by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).

  • Analysis: The samples are centrifuged, and the supernatant containing the remaining intact peptide is analyzed by RP-HPLC or LC-MS.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated, and the half-life (t_½) is determined by fitting the data to a first-order decay model.[11]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Protocol Outline:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The donor plate is filled with a solution of the test peptide in a buffer at a specific pH (e.g., pH 7.4). The acceptor plate is filled with the corresponding buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the peptide in both the donor and acceptor wells is quantified using a suitable analytical method like UV-Vis spectroscopy, fluorescence, or LC-MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.

Signaling Pathways and Experimental Workflows

Peptidomimetics containing constrained non-natural amino acids are often designed to target specific signaling pathways involved in disease. G-protein coupled receptors (GPCRs) are a major class of drug targets for such peptidomimetics.[12]

GPCR_Signaling_Pathway ligand Peptidomimetic Ligand (with constrained amino acid) receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.

The evaluation of a novel peptidomimetic follows a structured workflow, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow design Peptidomimetic Design (Incorporate Constrained Amino Acid) synthesis Synthesis & Purification (SPPS & HPLC) design->synthesis binding_assay In Vitro Binding Assay (e.g., Radioligand Binding, SPR) synthesis->binding_assay stability_assay Proteolytic Stability Assay (Serum/Plasma Incubation) synthesis->stability_assay permeability_assay Cell Permeability Assay (e.g., PAMPA, Caco-2) synthesis->permeability_assay cell_based_assay Cell-Based Functional Assay (e.g., cAMP measurement) binding_assay->cell_based_assay in_vivo In Vivo Studies (Animal Models) cell_based_assay->in_vivo

Caption: A typical experimental workflow for the evaluation of a new peptidomimetic.

Conclusion

This compound represents a valuable building block for the development of conformationally constrained peptidomimetics. Its rigid cyclic structure is anticipated to confer enhanced proteolytic stability and has the potential to improve binding affinity by pre-organizing the peptide into a bioactive conformation. While direct comparative data for this specific amino acid is not extensively available, the broader success of other constrained and cyclic non-natural amino acids in improving the pharmacokinetic and pharmacodynamic properties of peptides underscores its potential. Further research involving the synthesis and rigorous biological evaluation of peptidomimetics containing this compound is warranted to fully elucidate its advantages and position it within the growing arsenal of tools for modern drug discovery.

References

Validating Target Engagement of Novel Bacterial Topoisomerase Inhibitors Based on a 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with new mechanisms of action. One promising class of compounds is the novel bacterial topoisomerase inhibitors (NBTIs) that are effective against multidrug-resistant pathogens. This guide focuses on inhibitors built around a 4-aminotetrahydro-2H-pyran-4-carboxylic acid core, which have shown potent activity against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

Validating that a compound engages its intended molecular target within a biologically relevant context is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to validate the target engagement of these specific inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in this process.

Comparative Analysis of Inhibitor Performance

To illustrate the validation of target engagement, we will consider a representative this compound-based inhibitor, designated as Compound X , and its analogues. The following tables summarize the quantitative data from enzymatic and cell-based assays, comparing the potency of these compounds against Staphylococcus aureus DNA gyrase and topoisomerase IV, as well as their antibacterial activity.

Table 1: In Vitro Enzymatic Inhibition of S. aureus Topoisomerases

CompoundDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
Compound X 0.050.12
Analogue A0.250.60
Analogue B1.53.2
Ciprofloxacin0.90.7

Table 2: Antibacterial Activity against S. aureus

CompoundMIC against S. aureus (µg/mL)
Compound X 0.1
Analogue A0.5
Analogue B4.0
Ciprofloxacin0.5

Target Engagement Validation Assays

Direct measurement of target binding in a cellular environment provides crucial evidence of a compound's mechanism of action. Below are detailed protocols for several state-of-the-art assays to validate the engagement of this compound-based inhibitors with their bacterial topoisomerase targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: CETSA for Bacterial Topoisomerase Target Engagement

  • Cell Culture and Treatment:

    • Culture S. aureus to the mid-logarithmic growth phase.

    • Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells and treat with various concentrations of the test inhibitor (e.g., Compound X) or vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the bacterial cells using an appropriate method (e.g., bead beating or enzymatic lysis with lysozyme).

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (DNA gyrase or topoisomerase IV) in each sample by Western blotting using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity between an inhibitor and its purified protein target.

Experimental Protocol: SPR Analysis of Inhibitor-Topoisomerase Interaction

  • Protein Immobilization:

    • Immobilize purified recombinant S. aureus DNA gyrase or topoisomerase IV onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the test inhibitor in a suitable running buffer.

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the inhibitor-target interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol: ITC for Inhibitor-Topoisomerase Binding Thermodynamics

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the inhibitor in the same buffer to minimize heats of dilution.

    • Degas both the protein and inhibitor solutions.

  • Titration:

    • Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Acquisition and Analysis:

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat signals and plot them against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.

Visualizing the Mechanism and Workflow

Graphical representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate the role of bacterial topoisomerases and the workflow for target engagement validation.

signaling_pathway cluster_replication Bacterial DNA Replication cluster_inhibition Inhibitor Action Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA Negative Supercoiling Replication Fork Replication Fork Supercoiled DNA->Replication Fork Unwinding DNA Gyrase DNA Gyrase DNA Gyrase->Supercoiled DNA Introduces supercoils Inhibited Gyrase Inhibited DNA Gyrase Topoisomerase IV Topoisomerase IV Decatenated Chromosomes Decatenated Chromosomes Topoisomerase IV->Decatenated Chromosomes Separates daughter chromosomes Inhibited Topo IV Inhibited Topoisomerase IV Replication Fork->Decatenated Chromosomes Decatenation Inhibitor 4-Aminotetrahydro-2H-pyran-4- carboxylic acid based inhibitor Inhibitor->DNA Gyrase Inhibitor->Topoisomerase IV

Bacterial DNA replication pathway and the inhibitory action of NBTIs.

experimental_workflow cluster_cellular Cell-Based Assays cluster_biophysical Biophysical Assays Bacterial Culture Bacterial Culture Inhibitor Treatment Inhibitor Treatment Bacterial Culture->Inhibitor Treatment CETSA Cellular Thermal Shift Assay Inhibitor Treatment->CETSA Target Stabilization Target Stabilization CETSA->Target Stabilization Measures Target Engagement Confirmed Target Engagement Confirmed Target Stabilization->Target Engagement Confirmed Purified Protein Purified Protein SPR Surface Plasmon Resonance Purified Protein->SPR ITC Isothermal Titration Calorimetry Purified Protein->ITC Binding Kinetics Binding Kinetics SPR->Binding Kinetics Determines Binding Thermodynamics Binding Thermodynamics ITC->Binding Thermodynamics Determines Binding Kinetics->Target Engagement Confirmed Binding Thermodynamics->Target Engagement Confirmed

Workflow for validating target engagement of bacterial topoisomerase inhibitors.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery, providing the necessary evidence to link a compound's chemical structure to its biological activity. For this compound-based inhibitors of bacterial topoisomerases, a multi-faceted approach employing both cellular and biophysical assays is crucial. The data and protocols presented in this guide offer a framework for researchers to rigorously assess the target engagement of their compounds, thereby enabling more informed decisions in the development of new and effective antibacterial therapies.

Safety Operating Guide

Proper Disposal of 4-aminotetrahydro-2H-pyran-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it must be handled and disposed of as hazardous waste.

Key Hazard Information:

Hazard ClassificationDescription
Acute Oral ToxicityHarmful if swallowed.[1][2]
Acute Dermal ToxicityHarmful in contact with skin.[1]
Acute Inhalation ToxicityHarmful if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[2]
Serious Eye Damage/IrritationCauses serious eye irritation.[2]
Specific target organ toxicityMay cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final disposal by a licensed contractor.

Experimental Workflow for Disposal:

cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal A Step 1: Identify Waste (Solid or Contaminated Labware) B Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Place in a designated, compatible container) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Store Securely (Well-ventilated, designated area, away from incompatibles) D->E F Step 6: Arrange for Professional Disposal (Contact licensed waste disposal service) E->F G Step 7: Document Waste Transfer (Maintain records as per regulations) F->G

Caption: Workflow for the proper disposal of this compound.

Detailed Methodology:

  • Identification and Segregation:

    • Once a decision is made to discard the chemical, it is considered hazardous waste.[3]

    • Segregate waste properly.[4] Do not mix this compound with other waste streams unless compatibility is confirmed. Incompatible chemicals must be kept separate to prevent dangerous reactions.[5]

    • Collect solid waste and any labware (e.g., gloves, weighing paper, pipette tips) contaminated with the chemical in a designated, leak-proof, and compatible container.[3]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the waste, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3][5] Do not use abbreviations or chemical formulas.[3]

  • Storage:

    • Keep the waste container tightly closed except when adding waste.[3]

    • Store the container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Professional Disposal:

    • Disposal of this compound must be carried out through an approved and licensed waste disposal company.[4][6][7] Do not dispose of this chemical down the drain or in regular trash.[2][3]

    • Follow your institution's procedures for arranging a hazardous waste pickup.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing and drying, the container may be disposed of as regular trash, or preferably, reused for compatible waste collection after relabeling.[3]

Logical Decision Pathway for Disposal

The following diagram illustrates the decision-making process for handling this compound and its associated waste.

start Chemical or Contaminated Material for Disposal is_hazardous Is the material This compound or contaminated with it? start->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste  Yes non_hazardous_waste Follow Standard Lab Procedures for Non-Hazardous Waste is_hazardous->non_hazardous_waste  No collect Collect in a Labeled, Compatible Container hazardous_waste->collect store Store in a Secure, Designated Area collect->store dispose Arrange Pickup by Licensed Waste Contractor store->dispose end Disposal Complete dispose->end

Caption: Decision pathway for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Essential Safety and Operational Guide for 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2][3][4] Adherence to the following PPE guidelines is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[1][3]Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1][3]Prevents skin contact and irritation.[2]
Body Protection Laboratory coat, long-sleeved impermeable gown.[1][5]Protects skin from accidental contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Required when handling the powder outside of a ventilated enclosure or if dust is generated.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C6H11NO3[2]
Molecular Weight 145.16 g/mol [2]
Appearance White to brown solid[1]
Melting Point 87 - 89 °C[1]
Boiling Point 115 °C at 20 mmHg[1]
Storage Room temperature, in a dry, cool, and well-ventilated place.[1][6]

Step-by-Step Handling Protocol

Adherence to the following operational steps is crucial for the safe handling of this compound.

Workflow for Safe Handling:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C 3. Assemble All Necessary Equipment and Reagents B->C D 4. Carefully Weigh the Required Amount of Solid C->D Proceed to Handling E 5. Prepare Solution (if applicable) by Slowly Adding Solid to Solvent D->E F 6. Cap and Label all Containers Appropriately E->F G 7. Decontaminate Work Surfaces and Equipment F->G Proceed to Cleanup H 8. Dispose of Waste in Designated Hazardous Waste Container G->H I 9. Doff and Dispose of Contaminated PPE Properly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Experimental Protocol Details:

  • Preparation:

    • Before handling the compound, ensure all required PPE is correctly worn.

    • All work with the solid form of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Handling:

    • Avoid creating dust when handling the solid.[1]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Avoid contact with skin, eyes, and clothing.[7]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Spill and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area with a suitable decontamination solution and then wash with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Waste Disposal:

  • All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.[1][4]

  • Collect waste in a clearly labeled, sealed container.[3]

  • Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[3]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.